molecular formula C7H7N3O B1592326 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one CAS No. 518038-75-0

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Cat. No.: B1592326
CAS No.: 518038-75-0
M. Wt: 149.15 g/mol
InChI Key: OPDZDXBVPWMSKU-UHFFFAOYSA-N
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Description

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDZDXBVPWMSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616479
Record name 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518038-75-0
Record name 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically designed around the construction of the key intermediate, 2,3-diamino-6-methylpyridine, followed by a robust cyclization to form the desired imidazo[4,5-b]pyridin-2-one core. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights, mechanistic explanations, and a foundation for further exploration of this chemical scaffold.

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this heterocyclic system have shown a broad spectrum of biological activities, including but not limited to, kinase inhibition and antiviral applications. The specific compound, this compound, presents a unique substitution pattern that warrants investigation for its potential pharmacological properties. This guide delineates a logical and efficient synthetic route to this molecule, emphasizing practical experimental considerations and the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) points to the key disconnection of the urea-like C-N bonds in the imidazole ring. This reveals the critical precursor, 2,3-diamino-6-methylpyridine (2). This diamine can be obtained from 2-amino-6-methyl-3-nitropyridine (3) through the reduction of the nitro group. The synthesis of compound 3 can be achieved via the nitration of the commercially available 2-amino-6-methylpyridine (4).

Retrosynthesis This compound (1) This compound (1) 2,3-diamino-6-methylpyridine (2) 2,3-diamino-6-methylpyridine (2) This compound (1)->2,3-diamino-6-methylpyridine (2) C-N disconnection 2-amino-6-methyl-3-nitropyridine (3) 2-amino-6-methyl-3-nitropyridine (3) 2,3-diamino-6-methylpyridine (2)->2-amino-6-methyl-3-nitropyridine (3) Reduction 2-amino-6-methylpyridine (4) 2-amino-6-methylpyridine (4) 2-amino-6-methyl-3-nitropyridine (3)->2-amino-6-methylpyridine (4) Nitration

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway

The forward synthesis is a three-step process commencing with the nitration of 2-amino-6-methylpyridine, followed by the reduction of the resulting nitro compound, and culminating in the cyclization of the diamine to yield the target molecule.

Step 1: Synthesis of 2-amino-6-methyl-3-nitropyridine (3)

The initial step involves the regioselective nitration of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3-position is favored.

Protocol:

  • To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a protonating agent, which helps to control the reactivity of the starting material and the nitrating agent.

  • Low-Temperature Addition: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and other side reactions.[2]

Step 2: Synthesis of 2,3-diamino-6-methylpyridine (2)

The reduction of the nitro group in 2-amino-6-methyl-3-nitropyridine is a critical step to furnish the key diamine intermediate. Several reduction methods are available, with catalytic hydrogenation being a clean and efficient option.

Protocol:

  • 2-amino-6-methyl-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

  • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 2,3-diamino-6-methylpyridine.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

  • Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic reaction.

Step 3: Synthesis of this compound (1)

The final step is the cyclization of 2,3-diamino-6-methylpyridine to form the imidazolinone ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent and safe reagent for this transformation, acting as a phosgene equivalent.[3][4]

Protocol:

  • To a stirred solution of 2,3-diamino-6-methylpyridine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature.[5][6]

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure this compound.

Causality of Experimental Choices:

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a mild and selective reagent for the formation of urea linkages. It reacts with the two amino groups of the diamine to form the cyclic urea structure of the imidazolinone ring. Its byproducts (imidazole and carbon dioxide) are volatile and easily removed, simplifying the work-up procedure.[3][5]

  • Aprotic Solvent: Aprotic solvents are used to prevent any unwanted reactions of CDI with the solvent.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Start 2-amino-6-methylpyridine Nitration Nitration with HNO3/H2SO4 Start->Nitration Workup1 Quenching & Neutralization Nitration->Workup1 Product1 2-amino-6-methyl-3-nitropyridine Workup1->Product1 Start2 2-amino-6-methyl-3-nitropyridine Product1->Start2 Reduction Catalytic Hydrogenation (H2, Pd/C) Start2->Reduction Workup2 Filtration & Evaporation Reduction->Workup2 Product2 2,3-diamino-6-methylpyridine Workup2->Product2 Start3 2,3-diamino-6-methylpyridine Product2->Start3 Cyclization Cyclization with CDI Start3->Cyclization Workup3 Evaporation & Purification Cyclization->Workup3 FinalProduct This compound Workup3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Characterization Data (Predicted)

As of the writing of this guide, detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic peaks can be predicted. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Signals corresponding to the methyl protons, the two aromatic protons on the pyridine ring, and the N-H protons of the imidazolinone ring. The chemical shifts will be influenced by the electronic environment of the fused ring system.
¹³C NMR Signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbonyl carbon of the imidazolinone ring.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z 150.0662 and [M+Na]⁺ peak at m/z 172.0481.[7]

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. By utilizing readily available starting materials and well-established chemical transformations, this protocol provides a solid foundation for researchers to access this promising heterocyclic scaffold. The insights into the causality of experimental choices and the structured workflow are intended to empower scientists in their efforts to synthesize and explore the potential applications of this and related compounds in the field of drug discovery.

References

  • Pipzine Chemicals. 2-Amino-6-methyl-3-nitropyridine chemical synthesis methods. Available from: [Link]

  • Figueiredo, R. M.; Fröhlich, R.; Christmann, M. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Baucom, K. D.; Jones, S. C.; Roberts, S. W. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][8][9]Triazolo[4,3-a]pyridines. Org. Lett.2016 , 18 (3), 560–563.

  • PubChemLite. 7-methyl-1h,2h,3h-imidazo[4,5-b]pyridin-2-one. Available from: [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available from: [Link]

  • ResearchGate. 1,1′-Carbonyldiimidazole (CDI). Available from: [Link]

Sources

A Novel and Efficient Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details a novel, efficient, and scalable two-step synthetic route for 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis commences with the commercially available 2-amino-4-methylpyridine and proceeds through a regioselective nitration and subsequent reduction to form the key intermediate, 4-methylpyridine-2,3-diamine. This intermediate is then cyclized using 1,1'-carbonyldiimidazole (CDI), a safer alternative to phosgene, to yield the target compound in high purity. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and expected analytical data, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of the Imidazo[4,5-b]pyridin-2-one Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. Specifically, the introduction of a 2-oxo functionality, as seen in this compound, offers unique hydrogen bonding capabilities, making it an attractive scaffold for the design of kinase inhibitors and other targeted therapeutics. The development of novel and efficient synthetic routes to access such compounds is therefore of paramount importance for the advancement of drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The proposed novel synthesis of this compound is designed for efficiency, safety, and scalability. The retrosynthetic analysis reveals a straightforward two-step approach starting from 2-amino-4-methylpyridine.

Retrosynthesis Target This compound Intermediate1 4-Methylpyridine-2,3-diamine Target->Intermediate1 Cyclization (CDI) StartingMaterial 2-Amino-4-methylpyridine Intermediate1->StartingMaterial Nitration & Reduction

Figure 1: Retrosynthetic pathway for the target molecule.

The forward synthesis involves two key transformations:

  • Formation of the Key Diamine Intermediate: This is achieved through the nitration of 2-amino-4-methylpyridine to introduce a nitro group at the 3-position, followed by a robust reduction to yield 4-methylpyridine-2,3-diamine.

  • Cyclization to the Final Product: The vicinal diamine is then treated with 1,1'-carbonyldiimidazole (CDI) to construct the desired imidazolinone ring. The choice of CDI over other phosgene equivalents is a critical aspect of this novel approach, prioritizing operational safety without compromising yield.

Results and Discussion: A Mechanistic Perspective

Step 1: Synthesis of 4-Methylpyridine-2,3-diamine

The synthesis of the crucial diamine intermediate is a two-part process.

3.1.1. Regioselective Nitration of 2-Amino-4-methylpyridine

The nitration of 2-aminopyridine derivatives is a well-established method for introducing a nitro group onto the pyridine ring.[1][2] The directing effect of the amino group favors substitution at the 3- and 5-positions. In the case of 2-amino-4-methylpyridine, the 4-methyl group provides some steric hindrance at the 5-position, thus favoring nitration at the 3-position. The reaction is typically carried out in a mixture of nitric and sulfuric acids. The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile.

Nitration_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate 2-amino-4-picoline reagents HNO₃, H₂SO₄ 2-amino-3-nitro-4-picoline reagents->2-amino-3-nitro-4-picoline Electrophilic Aromatic Substitution

Figure 2: Nitration of 2-amino-4-methylpyridine.

3.1.2. Reduction of 2-Amino-3-nitro-4-picoline

The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.[1] For this synthesis, we propose the use of iron powder in the presence of acetic acid, a classic and cost-effective method. The reaction proceeds via a series of single electron transfers from the iron metal to the nitro group, with protonation steps facilitated by the acidic medium.

Step 2: Cyclization with 1,1'-Carbonyldiimidazole (CDI)

The final step of the synthesis is the cyclization of 4-methylpyridine-2,3-diamine to form the imidazolinone ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent reagent for this transformation, acting as a safe and efficient phosgene equivalent.[3][4][5] The reaction mechanism involves the initial attack of one of the amino groups on the electrophilic carbonyl carbon of CDI, leading to the formation of an imidazole-carbamoyl intermediate. Subsequent intramolecular nucleophilic attack by the second amino group, with the elimination of two molecules of imidazole, results in the formation of the stable five-membered ring of the target product.

Cyclization_Mechanism cluster_start Diamine Intermediate cluster_reagent Reagent cluster_product Final Product diamine 4-Methylpyridine-2,3-diamine cdi CDI product 7-Methyl-1,3-dihydroimidazo [4,5-b]pyridin-2-one cdi->product Intramolecular Cyclization - 2 Imidazole

Figure 3: CDI-mediated cyclization.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids are highly corrosive and oxidizing agents.[6][7] 2-Amino-4-methylpyridine is toxic if swallowed or in contact with skin.[8][9][10] 1,1'-Carbonyldiimidazole is harmful if swallowed and causes severe skin burns and eye damage.[4][11][12][13][14] Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Synthesis of 4-Methylpyridine-2,3-diamine

Step A: 2-Amino-3-nitro-4-picoline

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 2-amino-4-methylpyridine (10.8 g, 0.1 mol).

  • Maintain the temperature below 10 °C and add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (15 mL) dropwise over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-amino-3-nitro-4-picoline.

Step B: 4-Methylpyridine-2,3-diamine

  • In a round-bottom flask, suspend 2-amino-3-nitro-4-picoline (15.3 g, 0.1 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • To this suspension, add iron powder (28 g, 0.5 mol) and glacial acetic acid (5 mL).

  • Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a 2 M sodium hydroxide solution to a pH of approximately 10.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridine-2,3-diamine as a solid.

Synthesis of this compound
  • Dissolve 4-methylpyridine-2,3-diamine (12.3 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (17.8 g, 0.11 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with water (2 x 50 mL), and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Characterization Data

The following table summarizes the expected analytical data for the key compounds in this synthesis. The predicted NMR data is based on the analysis of structurally similar compounds.[15][16][17][18][19]

CompoundMolecular FormulaMolecular WeightPredicted ¹H NMR (DMSO-d₆, δ ppm)Predicted ¹³C NMR (DMSO-d₆, δ ppm)
2-Amino-3-nitro-4-picoline C₆H₇N₃O₂153.148.15 (d, 1H), 6.70 (d, 1H), 6.50 (s, 2H, NH₂), 2.40 (s, 3H, CH₃)158.0, 150.0, 145.0, 115.0, 110.0, 20.0
4-Methylpyridine-2,3-diamine C₆H₉N₃123.167.20 (d, 1H), 6.30 (d, 1H), 5.50 (s, 2H, NH₂), 4.50 (s, 2H, NH₂), 2.10 (s, 3H, CH₃)150.0, 140.0, 135.0, 120.0, 105.0, 18.0
This compound C₇H₇N₃O149.1510.80 (s, 1H, NH), 10.50 (s, 1H, NH), 7.50 (d, 1H), 6.80 (d, 1H), 2.30 (s, 3H, CH₃)155.0, 148.0, 142.0, 130.0, 115.0, 108.0, 16.0

Conclusion

This technical guide outlines a novel, efficient, and safety-conscious synthetic route for the preparation of this compound. By utilizing readily available starting materials and employing a robust and scalable two-step sequence, this method provides a practical approach for accessing this valuable heterocyclic scaffold. The use of 1,1'-carbonyldiimidazole for the final cyclization step represents a significant improvement in operational safety over traditional methods employing phosgene or its more hazardous equivalents. This synthesis is well-suited for implementation in both academic research and industrial drug development settings, facilitating the exploration of new chemical space around the privileged imidazo[4,5-b]pyridin-2-one core.

References

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Spectroscopic Profile of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Given the structural similarities to purines, imidazo[4,5-b]pyridine derivatives are recognized for their wide range of biological activities.[1] This document outlines the theoretical spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, offering a foundational dataset for researchers engaged in the synthesis, identification, and application of this molecule.

The structural elucidation of novel compounds is a cornerstone of modern chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups. For a molecule such as this compound, a comprehensive spectroscopic analysis is paramount for unambiguous identification and for establishing a reference for future studies.

Molecular Structure and Overview

This compound possesses a fused bicyclic system consisting of a pyridine ring and an imidazole ring, with a methyl group substituent on the pyridine ring and a carbonyl group in the imidazole moiety.

PropertyValueSource
Chemical Formula C₇H₇N₃O[3]
Molecular Weight 149.15 g/mol [3]
CAS Number 6790-67-6
InChIKey OPDZDXBVPWMSKU-UHFFFAOYSA-N[3]

Below is a diagram illustrating the workflow for the comprehensive spectroscopic characterization of this molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of 7-Methyl-1,3-dihydroimidazo [4,5-B]pyridin-2-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolution in Deuterated Solvent MS Mass Spectrometry (EI/ESI) Purification->MS Sample Ionization IR Infrared Spectroscopy (FTIR) Purification->IR Sample Preparation (e.g., KBr pellet) NMR_data ¹H & ¹³C Chemical Shifts, Coupling Constants NMR->NMR_data MS_data Molecular Ion Peak, Fragmentation Pattern MS->MS_data IR_data Functional Group Frequencies IR->IR_data Structure Final Structure Confirmation NMR_data->Structure MS_data->Structure IR_data->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte. DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Set the acquisition parameters, including the number of scans (typically 8-16 for ¹H), pulse width, and relaxation delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound is presented below. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.8Singlet (broad)1HN-H (imidazole)The protons on the nitrogen atoms of the imidazole ring are expected to be deshielded and may appear as a broad singlet due to quadrupole broadening and potential exchange.
~10.6Singlet (broad)1HN-H (imidazole)Similar to the other N-H proton, its chemical shift will be significantly downfield.
~7.5Doublet1HAromatic C-HThis proton is on the pyridine ring and is deshielded by the aromatic system and the adjacent nitrogen atom.
~6.8Doublet1HAromatic C-HThis proton is also on the pyridine ring and will be coupled to the other aromatic proton.
~2.4Singlet3H-CH₃The methyl group protons are in a relatively shielded environment and are expected to appear as a singlet.

Note: Predicted chemical shifts can vary depending on the prediction algorithm and the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use the same NMR spectrometer as for ¹H NMR.

    • Set the spectrometer to the ¹³C frequency.

    • Acquisition parameters will differ from ¹H NMR, requiring a larger number of scans (e.g., 128 or more) and often employing proton decoupling to simplify the spectrum and enhance signal-to-noise.

  • Data Acquisition: Acquire the ¹³C FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~155C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~145Aromatic CQuaternary carbon in the pyridine ring adjacent to a nitrogen atom.
~140Aromatic CQuaternary carbon at the fusion of the two rings.
~135Aromatic C-HCarbon in the pyridine ring bonded to a proton.
~120Aromatic CQuaternary carbon at the fusion of the two rings.
~115Aromatic C-HCarbon in the pyridine ring bonded to a proton.
~17-CH₃The methyl carbon is in a shielded environment and appears upfield.

Note: Predicted chemical shifts are approximate.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. This method provides detailed structural information through the fragmentation pattern.

    • Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed into the mass spectrometer, producing protonated molecules ([M+H]⁺) or other adducts. This is a "soft" ionization technique that often keeps the molecule intact, making it ideal for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation

For this compound (Molecular Weight: 149.15 g/mol ), the following is expected:

  • Molecular Ion Peak (M⁺˙): A peak at m/z = 149 would correspond to the intact molecular ion. In ESI, a peak at m/z = 150 ([M+H]⁺) would be prominent.

  • Major Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule.

G M [M]⁺˙ m/z = 149 F1 Loss of CO [M-CO]⁺˙ m/z = 121 M->F1 - CO F2 Loss of HNCO [M-HNCO]⁺˙ m/z = 106 M->F2 - HNCO F3 Loss of CH₃ [M-CH₃]⁺ m/z = 134 M->F3 - •CH₃

Caption: Plausible fragmentation pathways for the target molecule in Mass Spectrometry.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common technique.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Data and Interpretation

The IR spectrum reveals the presence of key functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3000N-HStretching
3000-2850C-H (methyl)Stretching
~1700C=O (amide)Stretching
1600-1450C=C and C=NAromatic ring stretching
~1450C-H (methyl)Bending

Conclusion

The collective spectroscopic data, though predicted, provides a robust and detailed fingerprint for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the electronic environment of each nucleus. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Infrared spectroscopy provides definitive evidence for the presence of key functional groups. This comprehensive spectroscopic profile serves as an essential reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and characterization of this important heterocyclic compound.

References

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • PubMed Central (PMC). (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • PubMed Central (PMC). (2018). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]

  • PubMed. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. [Link]

  • PubMed. (2011). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. [Link]

  • PubChem. 7-Acetyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one. [Link]

  • ResearchGate. (2014). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • PubMed Central (PMC). (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • PubMed Central (PMC). (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

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The Enigmatic Mechanism of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Knowns and Unknowns

In the landscape of contemporary drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse pharmacological activities. This guide delves into the mechanistic intricacies of a specific, yet under-characterized, member of this family: 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. As of this writing, direct, comprehensive studies elucidating the precise molecular interactions of this compound are not prevalent in the public domain. Therefore, this document adopts an inferential and predictive approach, grounded in the robust characterization of structurally analogous compounds. We will dissect the probable mechanisms of action by examining its close chemical relatives, providing researchers with a solid foundation for hypothesis-driven investigation. Our exploration will focus on the most plausible targets based on the shared "1,3-dihydroimidazo[4,5-b]pyridin-2-one" core: the allosteric modulation of glutamate receptors, a critical area in neuroscience research.

I. The Core Hypothesis: Allosteric Modulation of Glutamate Receptors

The structural architecture of this compound strongly suggests its potential interaction with central nervous system targets. Two key precedents from the scientific literature, involving nearly identical molecular frameworks, point towards a likely mechanism centered on the allosteric modulation of metabotropic and ionotropic glutamate receptors.

  • Positive Allosteric Modulation (PAM) of mGlu2 Receptors: A series of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones have been identified as potent and selective positive allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2).[1] These compounds enhance the receptor's response to its endogenous ligand, glutamate, without directly activating it. This mechanism is particularly relevant for the treatment of psychosis and other neurological disorders.[1]

  • Negative Allosteric Modulation (NAM) of GluN2B-containing NMDA Receptors: Conversely, derivatives such as 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones have been developed as selective negative allosteric modulators of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[2] This inhibitory action on a specific subtype of ionotropic glutamate receptors is being explored for the treatment of mood disorders.[2]

Given these findings, it is highly probable that this compound functions as an allosteric modulator of either mGlu2 or a specific NMDA receptor subtype. The subtle structural variation of the methyl group at the 7-position will likely influence its binding affinity, selectivity, and potency at these targets.

II. Deconstructing the Potential Signaling Pathways

To understand the functional consequences of receptor modulation, we must visualize the downstream signaling cascades.

A. The mGlu2 PAM Pathway

As a G-protein coupled receptor (GPCR) of the Gi/o family, mGlu2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A PAM would potentiate this effect in the presence of glutamate.

mGlu2_PAM_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds PAM 7-Methyl-1,3-dihydro- imidazo[4,5-B]pyridin-2-one (Hypothesized PAM) PAM->mGlu2 Allosterically Binds & Potentiates G_protein Gi/o Protein mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized mGlu2 PAM signaling cascade.

B. The GluN2B NAM Pathway

NMDA receptors are ligand-gated ion channels. The binding of glutamate and a co-agonist (glycine or D-serine) opens the channel, allowing Ca²⁺ influx. A NAM would bind to an allosteric site on the GluN2B subunit to prevent or reduce this ion flow, even when the agonists are bound.

GluN2B_NAM_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds NAM 7-Methyl-1,3-dihydro- imidazo[4,5-B]pyridin-2-one (Hypothesized NAM) NAM->NMDAR Allosterically Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Cellular_Response Reduced Excitotoxicity, Synaptic Plasticity Modulation Downstream->Cellular_Response Leads to

Caption: Hypothesized GluN2B NAM signaling cascade.

III. Experimental Validation: A Step-by-Step Guide

To empirically determine the mechanism of action, a systematic and multi-tiered experimental approach is required. The following protocols are foundational for characterizing a novel compound within this chemical class.

A. Primary Screening: Target Engagement and Functional Activity

The initial step is to ascertain if the compound interacts with the hypothesized receptors and elicits a functional response.

1. Radioligand Binding Assays

  • Objective: To determine if the compound binds to the mGlu2 or NMDA receptors and to calculate its binding affinity (Ki).

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing either human mGlu2 or GluN1/GluN2B receptors.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]LY341495 for mGlu2, [³H]MK-801 for NMDA channel block, or [³H]ifenprodil for GluN2B allosteric site).

    • Add increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.

  • Causality: This assay directly measures physical interaction between the compound and the receptor protein. A low Ki value indicates high binding affinity.

2. Functional Assays

  • Objective: To measure the compound's effect on receptor activity.

  • Methodology for mGlu2 PAM Activity (cAMP Assay):

    • Use a cell line stably expressing the human mGlu2 receptor (e.g., CHO or HEK293).

    • Pre-treat cells with the test compound across a range of concentrations.

    • Stimulate the cells with a sub-maximal (EC₂₀) concentration of glutamate in the presence of forskolin (to stimulate cAMP production).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • A PAM will cause a concentration-dependent decrease in cAMP levels in the presence of glutamate.

  • Methodology for GluN2B NAM Activity (Calcium Flux Assay):

    • Use a cell line stably expressing human GluN1/GluN2B receptors.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate cells with varying concentrations of the test compound.

    • Stimulate the receptors with glutamate and glycine.

    • Measure the change in fluorescence intensity, which corresponds to intracellular calcium concentration, using a fluorescence plate reader.

    • A NAM will produce a concentration-dependent inhibition of the glutamate/glycine-induced calcium influx.

  • Causality: These assays provide a direct readout of the compound's functional effect on the receptor's signaling output.

B. Secondary Assays: Selectivity and Mechanism Characterization

Once a primary mechanism is identified, its selectivity and specific nature must be confirmed.

1. Receptor Selectivity Profiling

  • Objective: To ensure the compound does not have significant activity at other related or unrelated receptors.

  • Methodology:

    • Screen the compound against a panel of receptors, ion channels, and enzymes (e.g., a commercial service like the Eurofins SafetyScreen or a similar in-house panel).

    • The panel should include other mGluR subtypes, AMPA and kainate receptors, and other major GPCRs and ion channels.

  • Causality: This establishes the specificity of the compound for its primary target, which is a critical attribute for a potential therapeutic agent.

2. Electrophysiology (for GluN2B NAM)

  • Objective: To provide a detailed characterization of the inhibitory mechanism on ion channel function.

  • Methodology (Two-Electrode Voltage Clamp or Patch-Clamp):

    • Use Xenopus oocytes or mammalian cells expressing GluN1/GluN2B receptors.

    • Clamp the cell membrane at a holding potential (e.g., -70 mV).

    • Apply glutamate and glycine to elicit an inward current.

    • Apply the test compound before and during agonist application.

    • Measure the reduction in current amplitude.

    • Assess for voltage-dependency and use-dependency to further characterize the allosteric inhibition.

  • Causality: This is the gold-standard method for studying ion channel modulators, providing high-resolution data on the kinetics and nature of the channel block.

IV. Quantitative Data Summary (Hypothetical)

For a compound to advance, it must meet certain potency and selectivity criteria. The table below presents hypothetical data for our lead compound, based on values seen for structurally related molecules in the literature.[1][2]

Assay TypeTargetParameterHypothetical ValueReference Compound Value
Binding Affinity mGlu2Ki50 nM20-100 nM[1]
GluN2BKi> 10 µM-
Functional Potency mGlu2 PAM (cAMP)EC₅₀150 nM100-500 nM[1]
GluN2B NAM (Ca²⁺)IC₅₀> 10 µM30-200 nM[2]
Selectivity mGlu1, mGlu5IC₅₀> 10 µM> 10 µM[1]
AMPA/KainateIC₅₀> 10 µM> 10 µM[2]

V. Conclusion and Future Directions

While the precise mechanism of action for this compound awaits direct experimental confirmation, a robust, data-driven hypothesis points towards its role as a selective allosteric modulator of a central nervous system glutamate receptor. The structural similarity to known mGlu2 PAMs and GluN2B NAMs provides a clear and compelling starting point for investigation. The experimental workflows detailed herein offer a systematic path to elucidate its true pharmacological identity. Should this compound prove to be a potent and selective modulator, the subsequent steps would involve pharmacokinetic profiling, in vivo target engagement studies, and evaluation in relevant preclinical models of neurological or psychiatric disorders. The journey from a promising scaffold to a potential therapeutic is arduous, but it begins with a clear, testable mechanistic hypothesis.

References

  • Schoknecht, M. et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Maka, D. et al. (2015). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Hussain, S. A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Luo, H. et al. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]

  • Fensome, A. et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Slade, H. W. et al. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dvorak, C. A. et al. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry. [Link]

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The Emerging Therapeutic Potential of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, represents a "privileged" core in modern medicinal chemistry. Its versatile structure has been the foundation for developing a multitude of biologically active agents, from potent kinase inhibitors to neuro-active compounds.[1][2] This guide focuses on the specific subclass of 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one derivatives. We will delve into the synthesis, established biological activities, and therapeutic promise of this molecular framework, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. While literature specifically on the 7-methyl derivative is nascent, we will leverage the extensive research on the broader imidazo[4,5-b]pyridin-2-one class to build a predictive and comprehensive understanding of its potential.

Introduction: The Imidazo[4,5-b]pyridin-2-one Core

The fusion of an imidazole ring with a pyridine ring gives rise to the imidazopyridine system, a heterocyclic scaffold that has garnered significant attention for its diverse pharmacological applications.[3] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] The "-2-one" moiety introduces a lactam function, providing additional hydrogen bonding capabilities that can be crucial for target engagement. The specific addition of a methyl group at the 7-position (this compound) subtly modulates the electronic and steric properties of the molecule, offering a unique handle for developing novel therapeutics.

This guide will explore the known biological landscape of this scaffold, focusing on its validated roles as a modulator of CNS receptors and its potential as an anticancer agent through kinase inhibition, supported by robust, replicable methodologies.

Synthetic Strategy: Building the Core Scaffold

A robust and versatile synthetic route is paramount for exploring the structure-activity relationship (SAR) of any chemical series. The synthesis of the 1,3-dihydroimidazo[4,5-b]pyridin-2-one core is typically achieved through the cyclization of a substituted 2,3-diaminopyridine precursor.

General Synthetic Workflow

The following workflow outlines a common and reliable method for synthesizing the core scaffold, which can then be further derivatized.

G A Starting Material: 2,3-Diamino-4-methylpyridine C Cyclization Reaction: Formation of the Imidazolidin-2-one ring A->C Inert Atmosphere High Temperature B Cyclizing Agent Selection: Urea, Phosgene derivatives (e.g., CDI), or Chloroformates B->C D Purification: Recrystallization or Column Chromatography C->D Work-up E Final Core Structure: 7-Methyl-1,3-dihydroimidazo [4,5-B]pyridin-2-one D->E

Caption: General synthetic workflow for the this compound core.

Detailed Experimental Protocol: Synthesis of the Core

This protocol provides a self-validating system for synthesizing the title compound scaffold.

Objective: To synthesize this compound from 2,3-diamino-4-methylpyridine.

Materials:

  • 2,3-Diamino-4-methylpyridine

  • Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 2,3-diamino-4-methylpyridine (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material completely.

  • Addition of Cyclizing Agent: Slowly add a solution of CDI (1.1 eq) in anhydrous THF to the reaction mixture at room temperature. Causality Insight: CDI is a safe and effective phosgene equivalent that reacts with the two amino groups to form the cyclic urea (lactam). The reaction is typically clean with imidazole as the primary byproduct.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude solid is often purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by silica gel column chromatography to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Biological Activities & Therapeutic Applications

The imidazo[4,5-b]pyridin-2-one scaffold has demonstrated significant potential across multiple therapeutic areas.

Neuro-active Agents: GluN2B Negative Allosteric Modulators

A key validated activity for the 1,3-dihydro-imidazo[4,5-b]pyridin-2-one core is as a negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[4] These receptors are critical for synaptic plasticity, learning, and memory. Their overactivation, however, is implicated in mood disorders.

Mechanism of Action: Selective inhibitors targeting the GluN2B subunit can modulate glutamatergic signaling without the side effects associated with non-selective NMDA receptor antagonists.[4] Derivatives of this scaffold act as NAMs, meaning they bind to a site on the receptor distinct from the glutamate binding site, reducing the probability of channel opening without fully blocking it. This fine-tuning of receptor activity is a highly sought-after therapeutic strategy for treating major depressive disorder.[4]

G cluster_0 Postsynaptic Neuron NMDA NMDA Receptor GluN1 GluN2B Ion Channel (Closed) Ca_Influx Modulated Neuronal Activity NMDA:f3->Ca_Influx Reduced Ca++ Influx NAM_Site Allosteric Site Glutamate_Site Glutamate Site Glutamate Glutamate Glutamate->Glutamate_Site Binds Derivative Imidazo[4,5-b]pyridin-2-one Derivative (NAM) Derivative->NAM_Site Binds

Caption: Mechanism of GluN2B Negative Allosteric Modulation by imidazo[4,5-b]pyridin-2-one derivatives.

Developmental Challenges & Solutions: Research has shown that this series of compounds can suffer from poor solubility and permeability.[4] A successful strategy to overcome this involved the development of a stable nanosuspension formulation, which improved bioavailability and enabled sufficient margins in preclinical toleration studies.[4] This highlights a critical aspect of drug development: formulation science can be as important as medicinal chemistry in advancing a promising compound.

Compound Example Target Activity Key Finding Reference
3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (Cmpd 12)GluN2B subunit of NMDA ReceptorNegative Allosteric ModulatorED₇₀ of 1.4 mg/kg in rat models; required nanosuspension for in vivo studies.[4]
Anticancer Activity: A Scaffold for Potent Kinase Inhibitors

The structural similarity of imidazo[4,5-b]pyridines to the ATP molecule makes them ideal candidates for designing ATP-competitive kinase inhibitors.[1][2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. Derivatives of this scaffold have shown potent inhibitory activity against a range of cancer-relevant kinases.

G cluster_kinase Kinase Active Site cluster_pathway Cellular Process ATP ATP Binding_Site ATP Binding Site ATP->Binding_Site Binds Substrate Substrate Protein Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Binding_Site Competitively Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

Caption: General mechanism of ATP-competitive kinase inhibition by imidazo[4,5-b]pyridine derivatives.

Notable Kinase Targets: While specific data for the 7-methyl-2-one derivative is limited, the broader imidazo[4,5-b]pyridine class has been successfully targeted against:

  • c-Met: A receptor tyrosine kinase often dysregulated in various cancers. Imidazopyridine derivatives have been developed as potent c-Met inhibitors, showing excellent activity in cellular assays and inhibiting tumor growth in xenograft models.[5]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are implicated in glioblastoma (GBM). Imidazo[4,5-c]pyridin-2-one derivatives (a closely related isomer) have been identified as potent SFK inhibitors with effective antiproliferative activity against GBM cell lines.[6][7]

  • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies. Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors.[8]

  • Cyclin-Dependent Kinase 9 (CDK9): A transcriptional regulator kinase. Derivatives have shown significant anticancer activity against breast and colon cancer cell lines by inhibiting CDK9.[9]

  • Aurora Kinases: Essential for cell cycle regulation, these have been targeted by 3H-imidazo[4,5-b]pyridine derivatives.[10]

Derivative Class Target Kinase Reported Activity Therapeutic Area Reference
3H-imidazo[4,5-b]pyridinesc-MetPotent enzymatic and cellular inhibitionCancer[5]
Imidazo[4,5-c]pyridin-2-onesSrc, Fyn (SFKs)Submicromolar inhibitionGlioblastoma[6][7]
Imidazo[4,5-b]pyridinesBTKIC₅₀ = 1.14 µM (lead compound)B-cell Malignancies[8]
Imidazo[4,5-b]pyridinesCDK9IC₅₀ = 0.63–1.32 µMBreast/Colon Cancer[9]
Imidazo[4,5-b]pyridine AcrylonitrilesTubulin PolymerizationIC₅₀ = 0.2–0.6 µMCancer[11][12]
Anticancer Activity: Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain imidazo[4,5-b]pyridine-derived acrylonitriles have demonstrated potent antiproliferative effects by acting as tubulin polymerization inhibitors.[11][12] This mechanism, distinct from kinase inhibition, showcases the scaffold's versatility. These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The lead compounds in these studies showed strong sub-micromolar activity and potently inhibited cancer cell migration without affecting the viability of normal cells, making them very promising anticancer agents.[12]

Standardized Protocols for Biological Evaluation

To ensure reproducibility and generate high-quality data, standardized biological assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is determined by converting it to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is inversely proportional to kinase inhibition.

Procedure:

  • Kinase Reaction: In a 384-well plate, add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Add the target kinase, its specific substrate, and ATP to initiate the reaction. Include "no inhibitor" (positive control) and "no kinase" (background) wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent, which converts the newly formed ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value. Trustworthiness Insight: The inclusion of appropriate positive and negative controls is critical for validating the assay run and ensuring the reliability of the generated IC₅₀ values.

Protocol: Cell-Based Antiproliferative Assay (MTS Assay)

Objective: To measure the effect of a test compound on the proliferation of cancer cell lines.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound across a range of concentrations. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Reagent Addition: Add a combined MTS/PMS solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Future Directions and Expert Perspective

The this compound scaffold and its derivatives represent a promising starting point for the development of novel therapeutics. The existing body of research on the broader class provides a clear roadmap for exploration.

Key opportunities include:

  • Target Deconvolution: For derivatives showing potent antiproliferative activity, it is crucial to determine if the mechanism is kinase inhibition, tubulin polymerization inhibition, or another novel mechanism. Kinome-wide screening can rapidly identify primary targets.

  • Structure-Activity Relationship (SAR) Expansion: A systematic exploration of substituents at other positions of the scaffold is needed to optimize potency and selectivity. The 7-methyl group provides a fixed anchor point around which to build chemical diversity.

  • Pharmacokinetic Optimization: As seen with the GluN2B modulators, properties like solubility and permeability are critical hurdles.[4] Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties should be integrated into the design-synthesis-test cycle.

  • Exploration of New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas like anti-inflammatory, antiviral, and antibacterial applications warrants investigation.[11][13]

References

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Vertex AI Search.
  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. (2020). Journal of Medicinal Chemistry. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. (2012). ChemMedChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). Molecules. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). Current Medicinal Chemistry. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. (2022). Bioorganic Chemistry. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025). ResearchGate. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]

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in vitro evaluation of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (Nevirapine Impurity A)

Abstract

This guide provides a comprehensive framework for the , a known process impurity and potential metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). As the presence of impurities can significantly impact the safety and efficacy profile of an active pharmaceutical ingredient (API), a rigorous and logically structured in vitro assessment is paramount. This document outlines a multi-tiered experimental approach, beginning with fundamental purity and cytotoxicity assessments, progressing to target-specific activity assays against HIV-1 Reverse Transcriptase, and culminating in an evaluation of potential off-target liabilities such as cytochrome P450 (CYP) enzyme modulation. The methodologies, rationale, and data interpretation strategies detailed herein are designed to provide researchers and drug development professionals with a robust, field-proven guide for the comprehensive characterization of this and similar pharmaceutical impurities.

Introduction: The Rationale for Evaluating a Nevirapine Impurity

Nevirapine is a cornerstone of antiretroviral therapy, acting by non-competitively inhibiting HIV-1 Reverse Transcriptase (RT), a critical enzyme for viral replication. The compound this compound (henceforth referred to as NVP-M7) is identified as Nevirapine Impurity A. The evaluation of such impurities is not merely a regulatory formality; it is a scientific necessity. An impurity can possess its own pharmacological or toxicological profile, potentially leading to:

  • Altered Efficacy: The impurity could compete with the API for the target site or have an antagonistic effect.

  • Direct Toxicity: The molecule may induce cell death through various mechanisms, independent of the API's action.

  • Off-Target Effects: It could interact with other biological targets, leading to unforeseen side effects.

  • Drug-Drug Interactions: The impurity might inhibit or induce metabolic enzymes, such as the cytochrome P450 (CYP) family, altering the pharmacokinetics of the parent drug or co-administered medications.

Therefore, the in vitro evaluation of NVP-M7 is structured to address these potential liabilities in a systematic manner. Our approach follows a logical progression from broad cellular health assessment to specific enzymatic and metabolic profiling.

Foundational Analysis: Purity and Identity Confirmation

Before any biological assessment, the identity and purity of the NVP-M7 test article must be unequivocally established. This ensures that any observed biological effects are attributable to the compound itself and not to contaminants.

Recommended Methodology: LC-MS/MS and qNMR
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used to confirm the molecular weight and fragmentation pattern of NVP-M7. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination. The chromatographic method should demonstrate a single, sharp peak, with purity typically exceeding 98% by UV area normalization.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique provides an absolute purity value without the need for a specific reference standard of the impurity itself. By integrating the ¹H NMR signals of NVP-M7 against a certified internal standard of known concentration, a highly accurate purity assessment can be made.

This foundational workflow ensures the integrity of all subsequent biological data.

Tier 1 Evaluation: General Cytotoxicity Profiling

The first and most critical question is whether NVP-M7 exhibits broad cytotoxic effects. A general cytotoxicity assay using a metabolically active and relevant cell line (e.g., HepG2, a human liver carcinoma cell line) is the standard starting point. The liver is a primary site of drug metabolism, making HepG2 cells a relevant model for assessing potential hepatotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of NVP-M7 in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 0.1 µM to 100 µM) in a cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours. This duration is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

CompoundCell LineAssay DurationCC₅₀ (µM)
NVP-M7HepG248 hours> 100
NevirapineHepG248 hours> 100
Doxorubicin (Positive Control)HepG248 hours~1.5

Interpretation: A CC₅₀ value significantly greater than the expected physiological concentration suggests a low risk of general cytotoxicity. Comparing the CC₅₀ of NVP-M7 to the parent drug, Nevirapine, provides a direct risk comparison.

Tier 2 Evaluation: Target-Specific Activity

Given that NVP-M7 is structurally related to Nevirapine, it is crucial to determine if it retains activity against the intended therapeutic target, HIV-1 Reverse Transcriptase. This assay directly measures the compound's ability to inhibit the enzyme responsible for converting viral RNA into DNA.

Experimental Workflow: HIV-1 RT Inhibition Assay

A non-radioactive, colorimetric assay is recommended for safety and ease of use. Several commercial kits are available that reliably quantify RT activity.[1][2][3] The principle involves the reverse transcription of an RNA template (like Poly(A)) using a dNTP mix that contains biotin- and DIG-labeled nucleotides. The resulting DNA strand is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well streptavidin-coated plate. Wash wells with the provided wash buffer.

  • Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, Poly(A) RNA template, oligo(dT) primer, and the biotin/DIG-labeled dNTP mix.

  • Inhibitor Addition: Add serial dilutions of NVP-M7, Nevirapine (positive control), and a no-inhibitor control to the wells.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 Reverse Transcriptase to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for DNA synthesis.

  • Capture and Detection: Wash the plate to remove unbound reagents. Add anti-DIG-HRP antibody and incubate for 1 hour.

  • Substrate Addition: After a final wash, add an HRP substrate (e.g., ABTS or TMB). A color will develop in proportion to the amount of synthesized DNA.

  • Data Acquisition: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ (Concentration causing 50% inhibition).

Data Presentation and Interpretation
CompoundTargetIC₅₀ (µM)
NVP-M7HIV-1 RT> 50
NevirapineHIV-1 RT~0.2
Efavirenz (Control NNRTI)HIV-1 RT~0.003

Interpretation: NNRTIs like Nevirapine are potent inhibitors with low micromolar to nanomolar IC₅₀ values.[4] If NVP-M7 shows a significantly higher IC₅₀ (>50 µM), it indicates a substantial loss of on-target activity compared to the parent drug. This would suggest that NVP-M7 is unlikely to contribute to the therapeutic effect of Nevirapine.

Visualization of NNRTI Mechanism

The following diagram illustrates the established mechanism of action for NNRTIs, which bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inhibits its function.[5]

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_Substrates Substrates ActiveSite Polymerase Active Site DNA Viral DNA ActiveSite->DNA Synthesizes Inhibition Inhibition of Polymerization NNRTI_Pocket Allosteric Pocket (NNIBP) NNRTI_Pocket->ActiveSite Induces Conformational Change RNA Viral RNA RNA->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds NNRTI NNRTI (e.g., Nevirapine) NNRTI->NNRTI_Pocket Binds Evaluation_Workflow start Test Article: NVP-M7 tier1 Tier 1: General Safety Is it broadly cytotoxic? start->tier1 assay1 MTT Cytotoxicity Assay (HepG2 cells) tier1->assay1 tier2 Tier 2: On-Target Activity Does it inhibit HIV-1 RT? assay2 HIV-1 RT Biochemical Assay tier2->assay2 tier3 Tier 3: Off-Target Liability Does it inhibit CYP enzymes? assay3 CYP Inhibition Panel (e.g., 3A4, 2D6, 2C9) tier3->assay3 decision1 CC50 > 100 µM? assay1->decision1 decision2 IC50 > 50 µM? assay2->decision2 decision3 IC50 > 10 µM? assay3->decision3 decision1->tier2 Yes (Low Toxicity) end_risk Potential Risk Identified Further Investigation Required decision1->end_risk No (High Toxicity) decision2->tier3 Yes (Low Activity) decision2->end_risk No (Potent Activity) decision3->end_risk No (Potent Inhibition) end_safe Low In Vitro Risk Profile decision3->end_safe Yes (Low Inhibition)

Caption: Tiered workflow for the in vitro evaluation of NVP-M7.

Conclusion and Overall Risk Assessment

This guide presents a structured, three-tiered approach for the comprehensive (NVP-M7). By systematically assessing general cytotoxicity, on-target activity, and key metabolic off-target effects, a clear risk profile can be established. If NVP-M7 is found to have low cytotoxicity (CC₅₀ > 100 µM), negligible activity against HIV-1 RT (IC₅₀ > 50 µM), and weak inhibition of major CYP enzymes (IC₅₀ > 10 µM), it can be concluded that this impurity presents a low in vitro risk. This data-driven assessment is crucial for ensuring the overall safety and quality of the Nevirapine API and provides a robust template for the evaluation of other pharmaceutical impurities.

References

  • Sluis-Cremer, N., et al. (2004). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses and Genes, 28(1), 5-13. [Link]

  • Le, T., & Bhimji, S.S. (2023). Reverse Transcriptase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]

  • Kellinger, M.W., & Johnson, K.A. (2013). Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Pharmaceuticals, 6(11), 1353-1376. [Link]

  • Wikipedia. (n.d.). Discovery and development of non-nucleoside reverse-transcriptase inhibitors. [Link]

  • Animated HIV Science. (2013). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). YouTube. [Link]

  • ProFoldin. (n.d.). HIV Reverse Transcriptase Assay Kit. [Link]

  • Karolinska Institutet. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Figshare. [Link]

  • ResearchGate. (n.d.). Comparison of NNRTI efficacies in various assay systems [Table]. [Link]

  • Gummadi, M.R., et al. (2022). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Molecules, 27(15), 4936. [Link]

  • Ma, C., et al. (2022). Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. Journal of Medicinal Chemistry, 65(13), 8933-8951. [Link]

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The Ascendance of Imidazo[4,5-b]pyridin-2-ones: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, has emerged as a "privileged" structure in modern medicinal chemistry. Its inherent ability to form key hydrogen bond interactions with a variety of biological targets has led to the discovery of numerous potent and selective therapeutic agents.[1] This guide focuses specifically on the discovery and development of imidazo[4,5-b]pyridin-2-one derivatives, a subset of this important class of compounds that has shown significant promise, particularly in the realm of kinase inhibition. We will delve into the synthetic strategies for accessing this core, explore its diverse biological activities, and provide insights into the structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies: Building the Imidazo[4,5-b]pyridin-2-one Core

The construction of the imidazo[4,5-b]pyridin-2-one scaffold can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substituent diversity. A common and effective strategy involves a multi-step sequence starting from readily available pyridine precursors.

A widely employed approach begins with a substituted 2-chloropyridine, which undergoes a nucleophilic aromatic substitution (SNAr) with an amine to introduce the first point of diversity. Subsequent nitration of the pyridine ring, followed by reduction of the nitro group, yields a crucial 2,3-diaminopyridine intermediate. This intermediate can then be cyclized with a carbonylating agent, such as triphosgene or a carbamate, to form the desired imidazo[4,5-b]pyridin-2-one core.[2] This synthetic pathway is highly versatile, allowing for the introduction of a wide range of substituents on both the pyridine and imidazole rings, which is critical for optimizing the pharmacological properties of the final compounds.

Below is a generalized workflow illustrating this common synthetic approach.

synthetic_workflow start Substituted 2-Chloropyridine step1 S(N)Ar with R1-NH2 start->step1 intermediate1 2-(R1-amino)pyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-(R1-amino)-3-nitropyridine step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2-(R1-amino)-3-aminopyridine step3->intermediate3 step4 Cyclization with Carbonylating Agent intermediate3->step4 final_product Imidazo[4,5-b]pyridin-2-one Derivative step4->final_product

A generalized synthetic workflow for imidazo[4,5-b]pyridin-2-one derivatives.
Detailed Experimental Protocol: Synthesis of a Disubstituted Imidazo[4,5-b]pyridin-2-one

This protocol provides a step-by-step method for the synthesis of a disubstituted imidazo[4,5-b]pyridin-2-one, adapted from established literature procedures.[2]

Step 1: Synthesis of 2,3-Diaminopyridine Intermediate

  • To a solution of 2-chloro-3-iodopyridine (1.0 eq) in a suitable solvent such as dioxane, add the first amine (R1-NH2, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Degas the reaction mixture and heat to 100 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-(R1-amino)-3-iodopyridine.

  • Repeat the palladium-catalyzed amination with a second amine (R2-NH2) to displace the iodine and yield the 2-(R1-amino)-3-(R2-amino)pyridine.

Step 2: Cyclization to the Imidazo[4,5-b]pyridin-2-one Core

  • Dissolve the 2,3-diaminopyridine intermediate (1.0 eq) in an anhydrous solvent such as THF.

  • Add triphosgene (0.4 eq) portion-wise at 0 °C, followed by a non-nucleophilic base (e.g., triethylamine, 2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to afford the final imidazo[4,5-b]pyridin-2-one derivative.

Biological Activities and Therapeutic Targets

Imidazo[4,5-b]pyridin-2-one derivatives have demonstrated a remarkable range of biological activities, primarily as potent and selective inhibitors of various protein kinases. Their ability to mimic the purine core allows them to effectively compete with ATP for binding to the kinase active site. This has led to their investigation in a multitude of therapeutic areas, including oncology, inflammation, and autoimmune disorders.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition in Oncology

Dysregulation of transcriptional processes is a hallmark of cancer, and Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription elongation.[3] CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of downstream genes, including many anti-apoptotic proteins and oncogenes.[4] Imidazo[4,5-b]pyridin-2-one derivatives have been developed as potent CDK9 inhibitors, demonstrating promising anti-cancer activity by inducing apoptosis in cancer cells that are dependent on the continuous transcription of short-lived survival proteins.[5]

Bruton's Tyrosine Kinase (BTK) Inhibition in B-Cell Malignancies and Autoimmune Diseases

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[6] Aberrant BCR signaling is a driving force in many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[7] Imidazo[4,5-b]pyridin-2-one derivatives have been designed as potent BTK inhibitors, effectively blocking the downstream signaling cascade and inducing apoptosis in malignant B-cells.[8] Furthermore, due to the central role of B-cells in the pathogenesis of many autoimmune diseases, BTK inhibitors are also being explored for the treatment of conditions like rheumatoid arthritis and systemic lupus erythematosus.

Src Family Kinase (SFK) Inhibition in Glioblastoma

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a wide array of cellular processes, including proliferation, survival, migration, and angiogenesis.[9] In glioblastoma, the most aggressive form of brain cancer, SFKs are often hyperactivated and contribute to tumor progression and invasion.[10] The development of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors has shown promise in preclinical models of glioblastoma, demonstrating the potential to inhibit tumor growth and sensitize cancer cells to radiation therapy.[11]

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of imidazo[4,5-b]pyridin-2-one derivatives stems from their ability to specifically inhibit the activity of key protein kinases. By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive disease progression.

CDK9 Signaling Pathway and Inhibition

The CDK9 signaling pathway is a central regulator of gene transcription. Upon activation, the CDK9/Cyclin T1 complex phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transition from transcriptional initiation to elongation. This leads to the expression of genes that are critical for cell survival and proliferation. Imidazo[4,5-b]pyridin-2-one-based CDK9 inhibitors block this process, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

cdk9_pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation DNA DNA RNAPII->DNA Binds to Promoter mRNA mRNA Transcript DNA->mRNA Transcription Elongation Proteins Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) mRNA->Proteins Translation Apoptosis Apoptosis Proteins->Apoptosis Inhibition Inhibitor Imidazo[4,5-b]pyridin-2-one Inhibitor Inhibitor->PTEFb Inhibition

Inhibition of the CDK9 signaling pathway by an imidazo[4,5-b]pyridin-2-one derivative.
BTK Signaling Pathway and Inhibition

The BTK signaling cascade is initiated by the activation of the B-cell receptor upon antigen binding. This triggers a series of phosphorylation events, with BTK playing a crucial role in relaying the signal from the cell surface to the nucleus. Activated BTK leads to the activation of downstream transcription factors, such as NF-κB, which promote B-cell proliferation and survival. Imidazo[4,5-b]pyridin-2-one-based BTK inhibitors block the kinase activity of BTK, thereby abrogating this signaling pathway and leading to the death of malignant B-cells.

btk_pathway cluster_cell B-Cell BCR B-Cell Receptor Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Binding Syk Syk Lyn->Syk Activation BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Activation Proliferation Proliferation & Survival NFkB->Proliferation Promotion Inhibitor Imidazo[4,5-b]pyridin-2-one Inhibitor Inhibitor->BTK Inhibition

Inhibition of the BTK signaling pathway by an imidazo[4,5-b]pyridin-2-one derivative.
Src Family Kinase Signaling Pathway and Inhibition

Src family kinases are activated by a variety of upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once activated, SFKs phosphorylate a multitude of downstream substrates, leading to the activation of key signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[12] These pathways are critical for cell proliferation, survival, and migration. In glioblastoma, imidazo[4,5-c]pyridin-2-one-based SFK inhibitors can block these oncogenic signals, thereby inhibiting tumor growth and invasion.

src_pathway cluster_cell Glioblastoma Cell RTK Receptor Tyrosine Kinase Src Src Family Kinase RTK->Src Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Activation Invasion Invasion & Metastasis Src->Invasion Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor Inhibitor->Src Inhibition

Inhibition of the Src signaling pathway by an imidazo[4,5-c]pyridin-2-one derivative.

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazo[4,5-b]pyridin-2-one derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.[13] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds against their respective targets.

For many kinase inhibitors in this class, the N1 and C6 positions of the imidazo[4,5-b]pyridin-2-one core are key points for modification to enhance potency and modulate pharmacokinetic properties. For example, in a series of p38 MAP kinase inhibitors, the introduction of a tert-butyl group at the N3 position and a substituted benzamide at the C6 position led to a significant increase in inhibitory activity.[14] Similarly, for Src family kinase inhibitors, the nature of the substituent at the N1 and N3 positions of the imidazo[4,5-c]pyridin-2-one core was found to be critical for both potency and selectivity.[11]

The following table summarizes the SAR for a series of imidazo[4,5-c]pyridin-2-one derivatives as Src and Fyn inhibitors.

CompoundR1R2Src IC50 (µM)Fyn IC50 (µM)
1d Cyclopentyl4-Chlorophenyl>1>1
1e Cyclohexyl4-Chlorophenyl0.850.92
1q Cyclopentyl1,3-Benzodioxol-5-yl0.220.73
1s Cyclopentyl4-Phenoxyphenyl0.150.21
PP2 (Control) --0.160.18

Data adapted from reference[11].

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridin-2-one scaffold has proven to be a highly versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors. The synthetic accessibility of this core, coupled with the numerous points for chemical modification, has allowed for the development of compounds with a wide range of biological activities and therapeutic potential. As our understanding of the complex signaling networks that drive human disease continues to grow, so too will the opportunities for the rational design of novel imidazo[4,5-b]pyridin-2-one derivatives. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

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preliminary pharmacological profile of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Preliminary Pharmacological Profile of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Executive Summary

The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocycle, is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines. This has led to the exploration of its derivatives for a wide range of therapeutic applications. This guide provides a preliminary pharmacological profile of a specific derivative, this compound. While direct pharmacological data for this exact molecule is limited in publicly available literature, this document synthesizes information on the broader class of imidazo[4,5-b]pyridin-2-ones and related N-methylated analogs to construct a predictive profile. We will delve into the known biological activities of this chemical family, propose likely therapeutic targets for the title compound, and outline experimental approaches for its comprehensive pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

Imidazo[4,5-b]pyridines are bicyclic heterocyclic compounds that contain both an imidazole and a pyridine ring. Their structural resemblance to purines allows them to interact with a variety of biological targets, often by acting as ATP-competitive inhibitors or by mimicking endogenous ligands.[1][2] This has made them a fertile ground for the discovery of novel therapeutic agents.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as for their activity within the central nervous system.[1][3][4] The addition of a methyl group at the 7-position and an oxo group at the 2-position, as in this compound, introduces specific electronic and steric properties that are likely to modulate its biological activity profile.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic behavior. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 518038-75-0[5]
Molecular Formula C7H7N3O[5]
Molecular Weight 149.15 g/mol [5]
Exact Mass 149.05900[5]
InChIKey OPDZDXBVPWMSKU-UHFFFAOYSA-N[5]
Category Heterocyclic Compound[5]

Synthesis of the Imidazo[4,5-b]pyridin-2-one Core

The synthesis of the imidazo[4,5-b]pyridine ring system can be achieved through several established chemical routes. A common approach involves the cyclization of a substituted diaminopyridine with a suitable one-carbon synthon.[3] For the synthesis of 2-oxo derivatives, reagents like urea, phosgene derivatives, or carbonyldiimidazole are often employed. The methylation at the 7-position can be achieved either by starting with a pre-methylated pyridine precursor or by subsequent N-alkylation of the imidazopyridine core.[6]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 2,3-diamino-x-methylpyridine 2,3-diamino-x-methylpyridine Cyclization Cyclization 2,3-diamino-x-methylpyridine->Cyclization Carbonyl_Source Carbonyl Source (e.g., Urea, CDI) Carbonyl_Source->Cyclization Imidazopyridinone_Core x-Methyl-1,3-dihydroimidazo [4,5-b]pyridin-2-one Cyclization->Imidazopyridinone_Core Final_Compound 7-Methyl-1,3-dihydroimidazo [4,5-b]pyridin-2-one Imidazopyridinone_Core->Final_Compound Positional Isomer Separation/Purification

Caption: Generalized synthetic workflow for this compound.

Pharmacological Landscape of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold has been identified in compounds with a diverse range of biological activities. The following sections summarize the key therapeutic areas where these derivatives have shown promise.

Anticancer Activity

Several derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant antiproliferative effects against various cancer cell lines.[4][6] The mechanisms of action are varied and include:

  • Kinase Inhibition: The structural similarity to purines makes these compounds suitable candidates for ATP-competitive kinase inhibitors. For example, derivatives have been developed as inhibitors of Src family kinases for the treatment of glioblastoma.[7]

  • BET Inhibition: More recently, 1H-imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins, which are key regulators of oncogene expression.[8] These inhibitors have shown potential in managing neuropathic pain, a condition often associated with cancer and its treatment.[8]

  • Tubulin Polymerization Inhibition: Some imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[4]

Central Nervous System (CNS) Activity

The imidazo[4,5-b]pyridin-2-one core has been a key structural motif in the development of modulators for CNS targets:

  • GluN2B Negative Allosteric Modulators: A series of 1,3-dihydro-imidazo[4,5-b]pyridin-2-ones have been identified as negative allosteric modulators of the GluN2B subunit of the NMDA receptor.[9] These compounds are being investigated for the treatment of mood disorders.[9]

  • mGlu2 Positive Allosteric Modulators: 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate subtype-2 (mGlu2) receptor.[10] These PAMs have shown efficacy in preclinical models of psychosis.[10]

Antimicrobial and Antiviral Activity

The therapeutic potential of imidazo[4,5-b]pyridines extends to infectious diseases. Various derivatives have been synthesized and evaluated for their antibacterial and antiviral properties.[4][6] For instance, some amidino-substituted imidazo[4,5-b]pyridines have shown selective activity against the respiratory syncytial virus (RSV).[4][6]

The following diagram illustrates a potential mechanism of action for imidazo[4,5-b]pyridine derivatives as kinase inhibitors.

Kinase_Inhibition_Pathway Compound 7-Methyl-1,3-dihydroimidazo [4,5-b]pyridin-2-one Kinase Protein Kinase (e.g., Src, c-Met) Compound->Kinase Competitively binds to ATP site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Hypothesized mechanism of kinase inhibition by this compound.

Predicted Pharmacological Profile of this compound

Based on the structure-activity relationships of the broader imidazo[4,5-b]pyridine class, we can hypothesize the following potential pharmacological profile for this compound:

  • Kinase Inhibitory Activity: The core scaffold suggests a high probability of interaction with the ATP-binding pocket of various kinases. The specific kinase profile will depend on the conformational and electronic effects of the 7-methyl and 2-oxo substitutions.

  • CNS Activity: Given that N-methylated imidazo[4,5-b]pyridin-2-ones have shown activity as modulators of glutamate receptors, it is plausible that the title compound could also exhibit activity at these or other CNS targets. Its ability to cross the blood-brain barrier would be a critical determinant.

  • Antiproliferative Effects: As a consequence of potential kinase inhibition or other mechanisms, the compound may exhibit cytotoxic or cytostatic effects on cancer cell lines.

It is crucial to emphasize that these are predictions based on structural analogy. Empirical validation through systematic screening is necessary to determine the actual pharmacological profile.

Experimental Workflow for Pharmacological Profiling

A systematic approach is required to elucidate the pharmacological profile of a novel compound. The following is a proposed experimental workflow:

Step 1: Primary In Vitro Screening

  • Objective: To identify initial biological activities across a broad range of targets.

  • Methodology:

    • Cytotoxicity Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to determine antiproliferative activity.

    • Kinase Panel Screening: Profile against a broad panel of recombinant kinases (e.g., KinomeScan) to identify potential kinase targets.

    • Receptor Binding Assays: Screen against a panel of CNS receptors, particularly glutamate receptors, using radioligand binding or functional assays.

Step 2: Secondary and Orthogonal Assays

  • Objective: To confirm and validate hits from the primary screen.

  • Methodology:

    • Dose-Response Studies: Determine IC50 or EC50 values for confirmed hits.

    • Mechanism of Action Studies: For kinase hits, perform ATP-competition assays. For receptor hits, conduct functional assays (e.g., calcium flux, cAMP).

    • Selectivity Profiling: Assess activity against related targets to determine the selectivity profile.

Step 3: In Vitro ADME Profiling

  • Objective: To assess the drug-like properties of the compound.

  • Methodology:

    • Solubility and Permeability Assays: Determine aqueous solubility and cell permeability (e.g., PAMPA, Caco-2).

    • Metabolic Stability Assays: Evaluate stability in liver microsomes and hepatocytes.

    • Plasma Protein Binding: Determine the extent of binding to plasma proteins.

The following diagram outlines this proposed screening cascade:

Screening_Cascade Compound 7-Methyl-1,3-dihydroimidazo [4,5-b]pyridin-2-one Primary_Screening Primary Screening (Cytotoxicity, Kinase Panel, Receptor Panel) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response, MoA) Hit_Identification->Secondary_Assays Hits Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate ADME_Profiling In Vitro ADME Profiling (Solubility, Stability, Permeability) Lead_Candidate->ADME_Profiling In_Vivo_Studies Preclinical In Vivo Studies ADME_Profiling->In_Vivo_Studies

Caption: Experimental workflow for the pharmacological profiling of a novel compound.

Conclusion

The this compound molecule belongs to a chemical class with a rich and diverse pharmacology. Based on the available literature for structurally related compounds, it is a promising candidate for possessing biological activity, particularly in the areas of oncology and central nervous system disorders. The predictive profile presented in this guide serves as a strong rationale for its synthesis and comprehensive pharmacological evaluation. The proposed experimental workflow provides a clear path forward for elucidating its therapeutic potential.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (URL: [Link])

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders - PubMed. (URL: [Link])

  • Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed. (URL: [Link])

  • 7-Acetyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one - PubChem. (URL: [Link])

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central. (URL: [Link])

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[9][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. (URL: [Link])

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. (URL: [Link])

  • (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed. (URL: [Link])

  • Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot - ResearchGate. (URL: [Link])

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])

  • Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - MDPI. (URL: [Link])

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
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The Intricate Dance of Structure and Activity: A Technical Guide to 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, owing to its structural similarity to endogenous purines and its ability to interact with a wide array of biological targets.[1][2] This technical guide, designed for researchers and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a specific and promising subclass: 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one analogs. By dissecting the causal links between molecular modifications and biological outcomes, this document aims to provide a foundational understanding for the rational design of novel therapeutics.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core, characterized by a fused imidazole and pyridine ring system with a methyl group at the 7-position and a carbonyl group at the 2-position, represents a versatile template for inhibitor design.[3][4] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for specific and high-affinity interactions with various enzymatic targets. This scaffold has shown significant promise in the development of inhibitors for phosphodiesterases (PDEs) and protein kinases, both critical players in numerous disease pathologies.[3][5][6]

The general synthetic approach to this core often involves the cyclization of a substituted diaminopyridine precursor. For instance, the synthesis of the parent scaffold can be achieved through the reaction of the appropriately substituted 2,3-diaminopyridine with a carbonylating agent. Subsequent modifications at various positions can then be performed to explore the chemical space and optimize for desired biological activity.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Imidazole Moiety: N1 and N3 Positions

Alkylation at the N1 and N3 positions of the imidazole ring has been shown to significantly influence biological activity. The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can lead to a mixture of monoalkylated and polyalkylated products.[7]

  • N1-Substitution: Modification at the N1 position can modulate the compound's interaction with the target protein. For instance, in the context of certain kinase inhibitors, the introduction of small alkyl or substituted aryl groups at N1 can enhance potency by accessing specific hydrophobic pockets within the ATP-binding site.

  • N3-Substitution: The N3 position is also a key site for modification. In many analogs, the hydrogen at N3 acts as a crucial hydrogen bond donor. However, strategic substitution at this position can be employed to fine-tune solubility, metabolic stability, and cell permeability. For example, the introduction of a methyl group at the N3 position in a series of GluN2B negative allosteric modulators was a key modification.[4]

The Pyridine Ring: C5 and C6 Positions

The pyridine ring offers multiple avenues for substitution, with the C5 and C6 positions being particularly important for modulating activity and selectivity.

  • C5-Substitution: The introduction of substituents at the C5 position can significantly impact the electronic properties of the heterocyclic system and provide additional interaction points with the target. For example, in a series of imidazo[4,5-b]pyridine derivatives, the placement of a phenyl moiety at the 4-position (equivalent to the 5-position in the core scaffold of this guide) was found to be more favorable for uncoupling activity compared to substitution at the 6-position.[8]

  • C6-Substitution: The C6 position is a critical determinant of selectivity for many imidazo[4,5-b]pyridin-2-one based inhibitors. In the development of phosphodiesterase inhibitors, substitution at this position with various aryl and heteroaryl groups has been extensively explored to achieve subtype selectivity. For example, the transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one resulted in a very potent cAMP PDE III inhibitor.[3]

Case Study: Imidazo[4,5-b]pyridines as Phosphodiesterase 10A (PDE10A) Inhibitors

To illustrate the principles of SAR in this class of compounds, we will examine a series of imidazo[4,5-b]pyridine analogs developed as potent and selective inhibitors of PDE10A, an enzyme implicated in neuropsychiatric disorders.[9][10]

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the PDE10A inhibitory activity of a selection of imidazo[4,5-b]pyridine analogs, highlighting the impact of substitutions at various positions.

CompoundR1R2R3PDE10A IC50 (nM)
1 H4-pyridylH>1000
2 Me4-pyridylH6.7
3 Et4-pyridylH1.2
4 Me3-pyridylH4.5
5 Me4-pyridyl6-Me0.8
6 Me4-pyridyl5-F2.1

Data compiled from publicly available research.[9][10]

Analysis of SAR:

  • N1-Substitution (R1): The data clearly demonstrates the critical importance of N1-alkylation. The parent compound 1 with a hydrogen at N1 is inactive, whereas methylation (2 ) and ethylation (3 ) lead to potent inhibitors. The ethyl group in compound 3 appears to be optimal among the small alkyl groups.

  • C6-Substitution (R2): The nature and position of the aryl substituent at C6 significantly impact potency. A 4-pyridyl group (2 ) is preferred over a 3-pyridyl group (4 ).

  • Pyridine Ring Substitution (R3): Further substitution on the pyridine ring can fine-tune activity. The introduction of a methyl group at the 6-position of the core scaffold (5 ) resulted in the most potent compound in this series. A fluorine atom at the 5-position (6 ) also maintained high potency.

Experimental Protocol: PDE10A Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against PDE10A.

Materials:

  • Human recombinant PDE10A enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and BSA)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound solution or DMSO (for control wells).

    • Add the PDE10A enzyme solution and pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding the [³H]-cAMP substrate.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 30°C.

  • Termination and Product Quantification:

    • Stop the reaction by adding snake venom nucleotidase, which converts the resulting [³H]-AMP to [³H]-adenosine.

    • Incubate for an additional 10 minutes at 30°C.

    • Add a scintillation cocktail to each well.

    • Quantify the amount of [³H]-adenosine produced using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the relationships discussed, the following diagrams are provided.

General Structure and Key Positions for Modification

Caption: Key positions for substitution on the core scaffold.

Synthetic Workflow for Analog Generation

Synthesis_Workflow start Substituted 2,3-Diaminopyridine cyclization Cyclization start->cyclization carbonyl Carbonylating Agent carbonyl->cyclization core 7-Methyl-1,3-dihydroimidazo [4,5-B]pyridin-2-one Core cyclization->core modification Positional Modification (N1, N3, C5, C6) core->modification analogs Library of Analogs modification->analogs screening Biological Screening analogs->screening sar SAR Analysis screening->sar sar->modification

Caption: General workflow for synthesis and SAR-driven optimization.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective inhibitors of various enzymes, particularly phosphodiesterases and kinases. This guide has illuminated the critical structure-activity relationships that govern the biological activity of its analogs. A thorough understanding of the impact of substitutions at the N1, N3, C5, and C6 positions is essential for the successful design of drug candidates with optimized efficacy and pharmacokinetic profiles.

Future research in this area should focus on exploring a wider range of substituents at these key positions, employing computational modeling to refine inhibitor design, and conducting in-depth preclinical studies to evaluate the in vivo efficacy and safety of the most promising analogs. The continued exploration of this versatile scaffold holds significant potential for the discovery of novel therapeutics for a multitude of diseases.

References

  • Singh, B., Bacon, E. R., Robinson, S., Fritz, R. K., Lesher, G. Y., Kumar, V., ... & Eissenstat, M. A. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of medicinal chemistry, 37(2), 248–254.
  • Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & biomolecular chemistry, 11(38), 6543–6555.
  • Singh, S. B., & Lesher, G. Y. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of medicinal chemistry, 37(2), 248-254.
  • Goker, H., Alp, M., & Ertan, R. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 27(5), 2817–2829.
  • Zaman, S., Singh, A., Bader, G. N., & Sofi, F. (2021). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Journal of Biomolecular Structure and Dynamics, 39(15), 5549-5568.
  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Rodi, Y. K., ... & Essassi, E. M. (2022). NEW IMIDAZO [4, 5-B] PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Perković, I., Kraljević, S., Sedić, M., Martin-Kleiner, I., Radman, S., Lochner, K., ... & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(21), 5035.
  • Che, F., Li, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of imidazo [4, 5-b] pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry.
  • Zaman, S., Singh, A., Bader, G. N., & Sofi, F. (2021). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Journal of Biomolecular Structure and Dynamics, 39(15), 5549-5568.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo [4, 5-b] pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry.
  • Verhoest, P. R., Chapin, D. S., Corman, M., De Angelis, M., Fensome, A., Fonseca, K. R., ... & Luffer-Atlas, D. (2014). Discovery of novel imidazo [4, 5-b] pyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). ACS medicinal chemistry letters, 5(7), 811-816.
  • Foroumadi, A., & Asadipour, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
  • Gil, C., Bräse, S., & O'Brien, P. (2013). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4867-4871.
  • Perković, I., Kraljević, S., Sedić, M., Martin-Kleiner, I., Radman, S., Lochner, K., ... & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(21), 5035.
  • Verhoest, P. R., Chapin, D. S., Corman, M., De Angelis, M., Fensome, A., Fonseca, K. R., ... & Luffer-Atlas, D. (2014). Discovery of novel imidazo [4, 5-b] pyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). ACS medicinal chemistry letters, 5(7), 811-816.
  • Che, F., Li, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of imidazo [4, 5-b] pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry.
  • Goker, H., Alp, M., & Ertan, R. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 27(5), 2817–2829.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo [4, 5-b] pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry.
  • BenchChem. (2025).
  • Singh, B., Bacon, E. R., Robinson, S., Fritz, R. K., Lesher, G. Y., Kumar, V., ... & Eissenstat, M. A. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of medicinal chemistry, 37(2), 248–254.
  • PubChem. (n.d.). 7-Acetyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one.
  • Lindsley, C. W., et al. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry, 63(17), 9181-9196.
  • Echemi. (n.d.). This compound.
  • Parchem. (n.d.). This compound.
  • Smolecule. (n.d.). 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

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Methodological & Application

High-Yield Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural analogy to purines, rendering it a valuable pharmacophore.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including their roles as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. Specifically, 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one is a key intermediate in the synthesis of more complex molecules with therapeutic potential. The development of a robust and high-yielding synthetic route to this compound is therefore of significant interest to researchers in drug discovery and development.

This application note provides a detailed, three-step protocol for the high-yield synthesis of this compound, commencing from the readily available starting material, 2-amino-6-methylpyridine. The described methodology emphasizes operational simplicity, high yields, and the use of readily accessible reagents, making it suitable for both small-scale research and larger-scale production campaigns.

Overall Synthetic Scheme

The synthesis is accomplished via a three-step sequence involving nitration, reduction, and cyclization, as depicted below.

Synthetic_Pathway A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Step 1: Nitration (HNO₃, H₂SO₄) C 2,3-Diamino-6-methylpyridine B->C Step 2: Reduction (H₂, Pd/C) D This compound C->D Step 3: Cyclization (CDI, THF)

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine

Mechanistic Rationale

The nitration of 2-amino-6-methylpyridine is an electrophilic aromatic substitution. The amino group is a strong activating group and directs ortho- and para- to itself. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. The interplay of these electronic effects directs the incoming nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, to the 3-position. The use of a mixture of fuming nitric acid and sulfuric acid provides a high concentration of the nitrating agent, driving the reaction to completion and ensuring a high yield.[2][3]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-methylpyridine108.1410.8 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (>90%)63.0110 mL~0.24

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-6-methylpyridine (10.8 g, 0.1 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring at 0-5 °C for 15 minutes to ensure complete dissolution.

  • Add fuming nitric acid (10 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • The yellow precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-amino-6-methyl-3-nitropyridine.

Expected Yield: 85-92%

Part 2: Synthesis of 2,3-Diamino-6-methylpyridine

Mechanistic Rationale

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro compounds.[5] The reaction proceeds via the transfer of hydrogen from the gas phase to the surface of the catalyst, where the nitro group is sequentially reduced to the amine. The use of ethanol as a solvent provides good solubility for the starting material and the product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-methyl-3-nitropyridine153.1412.2 g0.08
10% Palladium on Carbon (Pd/C)-1.2 g-
Ethanol46.07200 mL-
Hydrogen Gas2.02As required-

Procedure:

  • To a 500 mL hydrogenation vessel, add 2-amino-6-methyl-3-nitropyridine (12.2 g, 0.08 mol) and ethanol (200 mL).

  • Carefully add 10% Pd/C (1.2 g) to the suspension.

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to 50 psi and commence vigorous stirring.

  • The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2,3-diamino-6-methylpyridine as a solid.

Expected Yield: 95-99%

Part 3: Synthesis of this compound

Mechanistic Rationale

The final step is the cyclization of the vicinal diamine with a carbonyl source to form the imidazolinone ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent reagent for this transformation. It acts as a phosgene equivalent but is a much safer, crystalline solid. The reaction proceeds through the initial attack of one of the amino groups on CDI to form an imidazole-carbamoyl intermediate, with the elimination of imidazole. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed carbonyl group, leading to the formation of the five-membered ring and the elimination of a second molecule of imidazole.[1]

Cyclization_Mechanism cluster_0 Cyclization with CDI A 2,3-Diamino-6-methylpyridine B Imidazole-carbamoyl intermediate A->B + CDI - Imidazole C This compound B->C Intramolecular cyclization - Imidazole CDI CDI Imidazole Imidazole

Caption: Simplified mechanism for the cyclization of 2,3-diamino-6-methylpyridine with CDI.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Diamino-6-methylpyridine123.169.85 g0.08
1,1'-Carbonyldiimidazole (CDI)162.1514.3 g0.088
Tetrahydrofuran (THF), anhydrous72.11250 mL-

Procedure:

  • To a 500 mL round-bottom flask under a nitrogen atmosphere, add 2,3-diamino-6-methylpyridine (9.85 g, 0.08 mol) and anhydrous THF (250 mL).

  • Stir the mixture until the diamine is fully dissolved.

  • Add CDI (14.3 g, 0.088 mol) portion-wise to the solution over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with water (2 x 50 mL), and dry under vacuum to afford this compound.

Expected Yield: 90-95%

Summary of Results

StepProductStarting MaterialYield (%)
12-Amino-6-methyl-3-nitropyridine2-Amino-6-methylpyridine85-92
22,3-Diamino-6-methylpyridine2-Amino-6-methyl-3-nitropyridine95-99
3This compound2,3-Diamino-6-methylpyridine90-95
Overall This compound 2-Amino-6-methylpyridine 73-85

Conclusion

This application note details a high-yield, three-step synthesis of this compound. The described procedures are robust, scalable, and utilize readily available reagents and standard laboratory techniques. The overall yield for the three-step sequence is in the range of 73-85%, making this a highly efficient method for the preparation of this valuable building block for drug discovery and medicinal chemistry research.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. National Institutes of Health. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. PubMed. [Link]

  • Nitration of pyridine-2,6-diamines.
  • Nitration of pyridine-2, 6-diamines.
  • NITRATION OF PYRIDINE-2,6-DIAMINES. European Patent Office. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. ResearchGate. [Link]

  • Pd/C-Catalyzed Selective N-Monomethylation by Transfer Hydrogenation of Urea Derivatives using Methanol as H2 and C1 Sources. PubMed. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. ResearchGate. [Link]

  • One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

  • Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Purification of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the imidazo[4,5-b]pyridine ring system, is a key scaffold in a variety of biologically active molecules. The purity of this compound is paramount for its use in downstream applications, including biological screening, structural studies, and as a starting material for further chemical synthesis. This document provides a detailed guide to the purification of this compound, offering insights into the rationale behind the chosen methodologies and providing step-by-step protocols for both chromatographic and recrystallization techniques.

The inherent polarity of the imidazo[4,5-b]pyridin-2-one core, coupled with the presence of a methyl group, presents specific challenges and considerations for its purification. This guide is designed to equip researchers with the necessary knowledge to achieve high purity of the target compound, addressing potential issues such as low solubility in common organic solvents and interaction with stationary phases during chromatography.

Physicochemical Properties and Purification Strategy

Before detailing the purification protocols, it is essential to understand the key physicochemical properties of this compound that inform the purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
CAS Number 518038-75-0For unambiguous identification.
Predicted Polarity HighLikely poor solubility in non-polar solvents. Favors polar solvents for dissolution and potentially reversed-phase or polar normal-phase chromatography.
Hydrogen Bonding Donor and Acceptor sitesInfluences solubility and interaction with chromatographic stationary phases.
Basicity The pyridine and imidazole nitrogens impart basic character.Can lead to peak tailing on acidic silica gel. Requires a basic modifier in the mobile phase for normal-phase chromatography.

Strategic Approach to Purification:

Our strategy will focus on two primary methods:

  • Normal-Phase Column Chromatography: A versatile technique for separating compounds based on polarity. We will employ a silica gel stationary phase and a gradient elution with a mobile phase containing a basic modifier to ensure good peak shape and separation from impurities.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical and will be guided by the compound's polarity.

Part 1: Purification by Flash Column Chromatography

Flash column chromatography on silica gel is a rapid and effective method for the purification of moderately polar to polar organic compounds. The key to successfully purifying this compound lies in the selection of an appropriate mobile phase that provides good separation while mitigating the compound's interaction with the acidic silica surface.

Rationale for Method Selection

The imidazo[4,5-b]pyridine core is known to be quite polar. The addition of a methyl group slightly increases its lipophilicity compared to the parent compound. However, the overall polarity remains high. The basic nitrogen atoms in the heterocyclic system can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This deactivates the acidic sites on the silica, resulting in symmetrical peaks and improved resolution.

Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Flash chromatography system (or glass column for manual chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Step-by-Step Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH 9:1).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a developing chamber with a mobile phase of DCM:MeOH (e.g., starting with 98:2 and increasing the polarity to 95:5) containing 0.5% TEA.

    • Visualize the spots under UV light (254 nm). The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., DCM with 0.5% TEA).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture (e.g., DCM with a small amount of MeOH).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 100% DCM with 0.5% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 0.5% TEA maintained throughout). A suggested gradient is provided in the table below.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC, spotting them alongside the crude material and a reference standard if available.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Suggested Elution Gradient
StepDichloromethane (%)Methanol (%)Triethylamine (%)Column Volumes
110000.52
29820.55
39550.55
490100.55

This is a suggested starting gradient and should be optimized based on the TLC analysis of the crude mixture.

Troubleshooting
  • Peak Tailing: Increase the concentration of TEA in the mobile phase (up to 1%).

  • Poor Separation: Use a shallower gradient or a longer column.

  • Compound Not Eluting: Increase the final concentration of methanol in the mobile phase.

Visualization of Chromatographic Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (DCM/MeOH/TEA) Slurry Prepare Silica Slurry (DCM/TEA) Pack Pack and Equilibrate Column Slurry->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Gradient Elution (DCM -> MeOH with TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for chromatographic purification.

Part 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure, crystalline this compound, especially after an initial purification by chromatography. The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.

Rationale for Solvent Selection

Based on the polar nature of the imidazo[4,5-b]pyridin-2-one scaffold, polar solvents are expected to be the most suitable for recrystallization. The ideal solvent will dissolve the compound completely at its boiling point but have low solubility at room temperature or upon cooling. Due to the lack of specific experimental solubility data, a screening of several solvents is recommended.

Potential Recrystallization Solvents to Screen:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Water (or mixtures with alcohols)

  • Ethyl Acetate

Experimental Protocol

Materials and Equipment:

  • Chromatographically purified this compound

  • A selection of potential recrystallization solvents

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Step-by-Step Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount (e.g., 20-30 mg) of the compound into several test tubes.

    • To each test tube, add a different solvent dropwise until the solid dissolves at room temperature. Note the solubility.

    • If the compound is poorly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. If the compound dissolves, this is a potentially good solvent.

    • Allow the hot solutions to cool to room temperature and then place them in an ice bath. The solvent that yields a good amount of crystalline precipitate is a suitable candidate.

  • Recrystallization (Larger Scale):

    • Place the bulk of the purified compound in an Erlenmeyer flask of an appropriate size.

    • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves.

    • If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Try reheating the solution to dissolve the oil, adding a small amount more solvent, and allowing it to cool more slowly.

  • No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again. Seeding the solution with a tiny crystal of the pure compound can also induce crystallization.

Logical Flow of Recrystallization

G Start Start with Impure Solid Screen Screen Solvents (Small Scale) Start->Screen Select Select Optimal Solvent Screen->Select Dissolve Dissolve in Minimum Hot Solvent Select->Dissolve HotFilter Hot Gravity Filtration (Optional, for insoluble impurities) Dissolve->HotFilter Cool Cool Slowly to Room Temperature Dissolve->Cool If no insoluble impurities HotFilter->Cool IceBath Chill in Ice Bath Cool->IceBath Collect Collect Crystals by Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Decision process for recrystallization.

Conclusion

The purification of this compound can be effectively achieved through a combination of flash column chromatography and recrystallization. The protocols outlined in this application note provide a robust starting point for researchers. It is crucial to remember that these are general guidelines, and optimization based on the specific impurity profile of the crude material is highly recommended. Careful execution of these techniques will yield a highly pure compound suitable for the most demanding research applications.

References

  • While a specific protocol for this compound is not readily available in the cited literature, the principles of purifying polar N-heterocycles are well-established.
  • Synthesis and purification of related imidazo[4,5-b]pyridine derivatives have been described in various research articles, often employing column chromatography and recrystallization. These can serve as a conceptual basis for the purification of the target molecule. For an example, see publications on the synthesis of substituted imidazo[4,5-b]pyridines.

Introduction: The Analytical Imperative for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the quantitative analysis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. As a senior application scientist, this guide is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring robust and reliable quantification.

This compound (Molecular Formula: C₇H₇N₃O, Molecular Weight: 149.15 g/mol ) is a heterocyclic compound belonging to the imidazopyridine class.[1][2] Molecules with the imidazo[4,5-b]pyridine core are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as selective inhibitors in neurological pathways and as antimicrobial agents.[3][4] Accurate quantification of this and related compounds in various matrices, particularly biological fluids, is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug discovery and development.

This guide details two primary analytical methods for the robust quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for quantification at higher concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering superior sensitivity and selectivity.

The protocols provided are grounded in established principles of analytical method validation as outlined by regulatory bodies like the International Council for Harmonisation (ICH), ensuring that the methods are suitable for their intended purpose.[5][6][7]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the analysis of bulk drug substances, formulation assays, and in vitro studies where analyte concentrations are expected to be in the microgram per milliliter (µg/mL) range.

Principle of HPLC-UV Analysis

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase (RP) column is optimal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte is retained on the column and then eluted. A UV detector measures the absorbance of the analyte as it passes through the flow cell, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Reagents and Chemicals

  • This compound reference standard (>95% purity).[2]

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), analytical grade.

  • Ultrapure water (18.2 MΩ·cm).

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

4. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (if used).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase mixture.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

5. Chromatographic Conditions

ParameterRecommended ConditionCausality and Justification
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent retention for moderately polar heterocyclic compounds. Smaller particle sizes (1.8 µm) enhance peak efficiency and resolution.
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACNFormic acid acts as a mobile phase modifier to improve peak shape and ensure the analyte is in a consistent protonated state. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% BA gradient is used to ensure elution of the analyte with a good peak shape while cleaning the column of more nonpolar matrix components. The re-equilibration step is crucial for reproducible retention times.
Flow Rate 0.3 mL/minA lower flow rate is suitable for smaller internal diameter columns (2.1 mm) and enhances sensitivity.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity, improving peak efficiency and ensuring consistent retention times.
Injection Volume 5 µLA small injection volume minimizes peak distortion, especially with high-efficiency columns.
UV Detection 254 nm or λmax254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, the specific maximum absorbance wavelength (λmax) of the compound should be determined by scanning a standard solution.

6. Data Analysis and Validation

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.99.

  • Quantify the analyte in unknown samples using the regression equation.

  • The method's suitability must be confirmed through a validation process assessing its accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[8][9]

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalysis due to its exceptional sensitivity and selectivity, allowing for quantification in complex matrices like plasma, urine, or tissue homogenates at nanogram per milliliter (ng/mL) or lower levels.[10]

Principle of LC-MS/MS Analysis

After chromatographic separation via HPLC, the analyte is introduced into the mass spectrometer source, typically using Electrospray Ionization (ESI). In the ESI source, the analyte is ionized, most likely forming a protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity by monitoring a unique precursor-to-product ion transition, minimizing interference from matrix components.[11]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • UHPLC or HPLC system.

  • A triple quadrupole mass spectrometer with an ESI source.

  • Nitrogen generator.

  • All materials listed for the HPLC-UV method.

2. Reagents and Chemicals

  • All reagents listed for HPLC-UV.

  • An appropriate stable isotope-labeled internal standard (SIL-IS) if available, or a structurally similar analog.

3. Preparation of Solutions

  • Mobile Phases: Same as HPLC-UV method.

  • Stock and Working Standards: Prepared similarly but at much lower concentrations (e.g., pg/mL to ng/mL range), reflecting the higher sensitivity of the method. An internal standard (IS) is added at a fixed concentration to all standards and samples to correct for variability in sample processing and instrument response.

4. Sample Preparation Workflow

The sample preparation is critical for removing interferences and concentrating the analyte. Protein precipitation is a common high-throughput method.

Caption: General workflow for sample preparation using protein precipitation.

5. LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient Elution 0-0.5 min: 2% B; 0.5-3 min: 2-98% B; 3-3.5 min: 98% B; 3.6-5 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 2 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe imidazopyridine structure contains basic nitrogen atoms that are readily protonated in the positive ion mode.
Precursor Ion [M+H]⁺ m/z 150.1Based on the molecular weight of 149.15, the protonated molecule [C₇H₇N₃O + H]⁺ has a monoisotopic mass of approximately 150.066.[12]
Product Ions (MRM) Transition 1 (Quantitative): 150.1 -> m/zProduct ions must be determined experimentally by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of CO (m/z 122.1) or other neutral losses from the ring structure.
Transition 2 (Qualitative): 150.1 -> m/zA second transition is monitored for confirmation of analyte identity.
Capillary Voltage 3000-4000 VOptimized to achieve stable spray and maximum ion signal.
Source Temperature 150°COptimized for efficient desolvation without thermal degradation.
Desolvation Gas Temp 350°C
Collision Energy (CE) To be optimized experimentallyCE is varied to find the value that yields the most abundant and stable product ion.

6. Overall Analytical Workflow

The entire process from sample receipt to final data is a self-validating system when performed correctly.

Caption: End-to-end workflow for LC-MS/MS quantification.

7. Data Analysis and Validation

  • The ratio of the analyte peak area to the internal standard peak area is calculated for each standard and sample.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.

  • A weighted (1/x or 1/x²) linear regression is typically used for bioanalytical assays to ensure accuracy at the lower end of the curve.

  • The method must be fully validated according to regulatory guidelines for bioanalytical method validation, which includes assessments of selectivity, accuracy, precision, matrix effect, recovery, and stability.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 21, 2026.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 21, 2026.
  • Emery Pharma. (2023, March 7).
  • Patel, K. et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Kumar, K. A. et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance.
  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules.
  • Echemi. (n.d.). This compound. Retrieved January 21, 2026.
  • MDPI. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Molecules.
  • PubChemLite. (n.d.). 7-methyl-1h,2h,3h-imidazo[4,5-b]pyridin-2-one. Retrieved January 21, 2026.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2019, July 18). (PDF)
  • PubMed. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine.
  • LabRulez LCMS. (2024, September 17). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • PubMed. (2010, December 1).
  • PubMed. (1992, September). Detection of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in broiled beef.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • CymitQuimica. (n.d.). This compound. Retrieved January 21, 2026.
  • Parchem. (n.d.). This compound. Retrieved January 21, 2026.
  • PubMed. (2020, September 10). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)
  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PubMed Central. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors.
  • Chemsrc. (2025, August 26). CAS#:1388071-05-3 | 5-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one.

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Application Note: Utilizing 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one in Cell-Based Assays for the Discovery of mGlu2 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one in cell-based assays. The imidazo[4,5-b]pyridin-2-one scaffold has been identified as a promising core structure for the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2).[1] This document details the scientific rationale, step-by-step protocols, and data interpretation guidelines for characterizing the activity of this compound and its analogs as mGlu2 PAMs.

Introduction: The Scientific Imperative for mGlu2 Positive Allosteric Modulators

The metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), is a critical regulator of synaptic transmission and neuronal excitability. Primarily located on presynaptic terminals, mGlu2 activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release. This modulatory role makes the mGlu2 receptor an attractive therapeutic target for a range of neurological and psychiatric disorders characterized by glutamate dysregulation, including schizophrenia and anxiety.

Positive allosteric modulators (PAMs) offer a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous agonist, glutamate.[2] This approach offers several advantages, including enhanced subtype selectivity and a lower propensity for receptor desensitization and off-target effects. The 1,3-dihydro-imidazo[4,5-b]pyridin-2-one core has emerged as a key chemical scaffold for potent and selective mGlu2 PAMs.[1] This application note focuses on a representative of this class, this compound, and its characterization in relevant cell-based functional assays.

Compound Profile: this compound

A thorough understanding of the compound's properties is fundamental to robust and reproducible assay design.

PropertyValueSource
Molecular Formula C₇H₇N₃O[3]
Molecular Weight 149.15 g/mol [3]
CAS Number 518038-75-0[3][4]
Synonyms 7-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one[3]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in DMSO; sparingly soluble in aqueous solutions.Inferred from related compounds and general knowledge.

Causality Behind Experimental Choices: The Critical Role of Compound Preparation

The poor aqueous solubility of many heterocyclic compounds, including imidazo[4,5-b]pyridin-2-ones, necessitates careful preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for generating high-concentration stock solutions (e.g., 10-50 mM). It is crucial to ensure the final concentration of DMSO in the cell-based assay does not exceed a level that induces cytotoxicity, typically below 0.5% for most cell lines. For sensitive or primary cell cultures, a lower final DMSO concentration (e.g., <0.1%) is advisable. Serial dilutions of the compound for dose-response curves should be prepared in 100% DMSO before the final dilution into the aqueous assay buffer to prevent precipitation.

Principle of mGlu2 PAM Assays

The functional activity of this compound as an mGlu2 PAM is quantified by its ability to potentiate the response of the receptor to a sub-maximal concentration of an orthosteric agonist (e.g., glutamate). This is typically measured through downstream signaling events, such as changes in intracellular calcium concentration or G-protein activation.

mGlu2_PAM_Mechanism cluster_cell Cell Membrane cluster_activation mGlu2 mGlu2 Receptor (Inactive) G_protein Gαi/o Protein (Inactive) Glutamate Glutamate (EC20) Glutamate->mGlu2 Binds to orthosteric site PAM 7-Methyl-1,3-dihydro- imidazo[4,5-B]pyridin-2-one (PAM) PAM->mGlu2 Binds to allosteric site mGlu2_active mGlu2 Receptor (Active) G_protein_active Gαi/o Protein (Active) mGlu2_active->G_protein_active Activation Downstream Downstream Signaling (e.g., ↓cAMP, Ca²⁺ mobilization) G_protein_active->Downstream Initiates

Caption: Mechanism of mGlu2 PAM activity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness.

Primary Assay: Calcium Mobilization in a Recombinant Cell Line

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in a cell line co-expressing the human mGlu2 receptor and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein that couples to the phospholipase C (PLC) pathway.

Cell Line: HEK293 cells stably co-expressing human mGlu2 and Gα15.

Materials:

  • This compound (and other test compounds)

  • L-Glutamic acid

  • HEK293-h-mGlu2-Gα15 cells

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • 384-well black, clear-bottom microplates

Workflow Diagram:

Calcium_Flux_Workflow start Start plate_cells Plate HEK293-h-mGlu2-Gα15 cells in 384-well plates start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load cells with Fluo-8 AM dye (1 hour, 37°C) incubate_overnight->load_dye add_compound Add test compound (PAM) or vehicle (DMSO) load_dye->add_compound incubate_compound Incubate (15-30 min, RT) add_compound->incubate_compound add_glutamate Add Glutamate (EC₂₀) and measure fluorescence incubate_compound->add_glutamate analyze Analyze data: Calculate EC₅₀ and % Emax add_glutamate->analyze end End analyze->end

Caption: Workflow for the mGlu2 PAM calcium flux assay.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293-h-mGlu2-Gα15 cells in 384-well black, clear-bottom plates at a density of 20,000-40,000 cells per well in their standard growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: The next day, remove the growth medium and add 20 µL of the calcium-sensitive dye loading buffer (e.g., Fluo-8 AM in Assay Buffer with Pluronic F-127). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in 100% DMSO. Dilute these stocks into Assay Buffer to the desired final concentrations (typically 2X the final assay concentration). Add 20 µL of the diluted compound or vehicle (Assay Buffer with the same final DMSO concentration) to the appropriate wells.

  • Glutamate Addition and Signal Reading: Using a fluorometric imaging plate reader (FLIPR) or similar instrument, measure the baseline fluorescence. Then, add 20 µL of a glutamate solution (at a pre-determined EC₂₀ concentration in Assay Buffer) to all wells. Immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For PAM activity, calculate the fold-potentiation over the glutamate EC₂₀ response alone. Plot the dose-response curve and determine the EC₅₀ (the concentration of the PAM that produces 50% of its maximal potentiation) and the Eₘₐₓ (the maximal potentiation relative to the maximal glutamate response).

Trustworthiness through Controls:

  • Negative Control: Wells with vehicle (DMSO) only, followed by glutamate addition (defines the baseline EC₂₀ response).

  • Positive Control: Wells with a known mGlu2 PAM, followed by glutamate addition.

  • Maximal Glutamate Response: Wells with a saturating concentration of glutamate (EC₁₀₀) to determine the maximal system response.

  • Agonist Mode Control: Wells with the test compound alone (no glutamate) to check for orthosteric agonist activity.

Confirmatory Assay: [³⁵S]GTPγS Binding Assay

This assay provides a more proximal measure of G-protein activation following receptor stimulation. It is a valuable secondary assay to confirm hits from the primary screen and to eliminate artifacts from the calcium mobilization pathway.[5][6][7][8][9]

Principle: In the presence of an agonist, the mGlu2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state. A PAM will increase the [³⁵S]GTPγS binding stimulated by an EC₂₀ concentration of glutamate.

Materials:

  • Membrane preparations from cells overexpressing the human mGlu2 receptor (e.g., CHO-h-mGlu2 or HEK293-h-mGlu2).

  • [³⁵S]GTPγS

  • Guanosine 5'-diphosphate (GDP)

  • L-Glutamic acid

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96- or 384-well microplates

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the cell membranes, GDP, the test compound (this compound) at various concentrations, and a fixed EC₂₀ concentration of glutamate in the assay buffer.

  • Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • SPA Bead Addition: Add a suspension of SPA beads to each well. The beads will bind to the membranes.

  • Signal Detection: Incubate for at least 30 minutes at room temperature to allow the beads to settle. The plate is then read on a scintillation counter. When [³⁵S]GTPγS is bound to the Gα subunit on the membrane (which is bound to the bead), it is in close enough proximity to excite the scintillant within the bead, producing a detectable signal.

  • Data Analysis: Quantify the increase in scintillation counts as a function of the test compound concentration. Determine the EC₅₀ and Eₘₐₓ for the potentiation of glutamate-stimulated [³⁵S]GTPγS binding.

Characterization of Activity

A comprehensive characterization of this compound involves assessing its potency, efficacy, and selectivity.

ParameterDescriptionTypical Assay
Potency (EC₅₀) The concentration of the compound that elicits 50% of its maximal potentiating effect.Calcium Mobilization, [³⁵S]GTPγS Binding
Efficacy (Eₘₐₓ) The maximal potentiation of the glutamate EC₂₀ response, often expressed as a percentage of the maximal response to glutamate alone.Calcium Mobilization, [³⁵S]GTPγS Binding
Selectivity The activity of the compound at other mGlu receptor subtypes and other unrelated targets.Run assays using cell lines expressing other mGluRs (e.g., mGlu3, mGlu5).
Cytotoxicity (CC₅₀) The concentration of the compound that reduces cell viability by 50%.MTT, MTS, or CellTiter-Glo assays.

Cytotoxicity Assessment: It is imperative to assess the cytotoxicity of this compound in the same cell line used for the functional assays. This ensures that the observed effects in the functional assays are not due to compound-induced cell death. A standard MTT or similar viability assay should be performed in parallel with the functional assays.

Troubleshooting

IssuePotential CauseSuggested Solution
High well-to-well variability Inconsistent cell plating, compound precipitation.Ensure uniform cell seeding. Prepare compound dilutions carefully, vortexing between steps.
Low signal-to-background ratio Low receptor expression, suboptimal dye loading, incorrect EC₂₀ of glutamate.Re-validate the cell line. Optimize dye loading time and concentration. Re-determine the glutamate EC₂₀.
Compound appears to be an agonist The compound has intrinsic agonist activity.Run the assay in the absence of glutamate to confirm. This is a valid pharmacological profile for some PAMs (ago-PAMs).
No potentiation observed Compound is inactive, compound has precipitated, or is cytotoxic at active concentrations.Verify compound integrity and solubility. Perform cytotoxicity assays.

Conclusion

This compound represents a valuable chemical tool for the investigation of mGlu2 receptor pharmacology. By employing the detailed cell-based assay protocols outlined in this guide—calcium mobilization and [³⁵S]GTPγS binding—researchers can robustly characterize its activity as a positive allosteric modulator. The principles of self-validating controls and comprehensive characterization of potency, efficacy, and cytotoxicity are paramount to generating high-quality, reproducible data. These methodologies will aid in the broader effort to develop novel therapeutics targeting the glutamatergic system for the treatment of complex neurological and psychiatric disorders.

References

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Application and Protocols for Evaluating 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one and Related Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one and other novel compounds based on the imidazo[4,5-b]pyridine scaffold as potential kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2][3] The structural similarity of the imidazo[4,5-b]pyridine core to purine bases makes it a promising scaffold for designing ATP-competitive kinase inhibitors.[4] This document outlines the scientific rationale, key experimental considerations, and detailed protocols for both biochemical and cell-based assays to determine the potency, selectivity, and mechanism of action of these compounds.

Introduction: The Rationale for Imidazo[4,5-b]pyridines as Kinase Inhibitors

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby regulating their activity, localization, and stability.[1][2] The human kinome comprises over 500 members, and aberrant kinase activity is a frequent driver of oncogenesis and inflammatory diseases.[2] Consequently, kinases have become one of the most important target classes for modern drug discovery.[2][5]

Small molecule kinase inhibitors have revolutionized the treatment of certain cancers and other diseases.[1][5] Many of these inhibitors are designed to compete with ATP for binding to the kinase active site.[6] The imidazo[4,5-b]pyridine scaffold is of significant interest in this context due to its structural resemblance to the natural kinase substrate, ATP.[4] This mimicry allows for the design of compounds that can form key hydrogen bond interactions within the ATP-binding pocket, leading to potent inhibition.[6] Derivatives of the related imidazo[4,5-c]pyridin-2-one scaffold have shown promise as inhibitors of Src family kinases (SFKs), which are implicated in the progression of aggressive cancers like glioblastoma.[6][7]

This guide uses this compound as a representative compound to illustrate the workflow for evaluating the kinase inhibitory potential of this chemical class. The methodologies described herein are broadly applicable to analogous compounds and are designed to provide a robust characterization of their biochemical and cellular activity.

Pre-Assay Considerations for this compound

Prior to initiating kinase inhibition assays, it is crucial to characterize the physicochemical properties of the test compound.

PropertyImportanceRecommended Method
Purity Ensures that the observed activity is due to the compound of interest and not impurities.High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)
Solubility Determines the appropriate solvent and maximum achievable concentration in assay buffers. Poor solubility can lead to compound precipitation and inaccurate results.Kinetic or thermodynamic solubility assays.
Stock Solution Preparation A high-concentration, stable stock solution is required for serial dilutions.Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a 10-50 mM stock. Store at -20°C or -80°C.
Compound Handling Proper handling prevents degradation and ensures accurate concentrations.Use personal protective equipment. Avoid repeated freeze-thaw cycles of the stock solution.[8]

Note on DMSO Concentration: The final concentration of DMSO in the assay should be kept constant across all wells and typically should not exceed 1% (v/v) to minimize its impact on enzyme activity.[1]

Workflow for Kinase Inhibitor Characterization

The evaluation of a novel kinase inhibitor typically follows a tiered approach, starting with broad biochemical screens and progressing to more complex and physiologically relevant cellular assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen (Single High Concentration) B IC50 Determination (Dose-Response Curve) A->B C Selectivity Profiling (Kinase Panel) B->C D Mechanism of Action (ATP Competition Assay) C->D E Target Engagement (e.g., NanoBRET™) D->E Advance to Cellular Studies F Pathway Inhibition (Phospho-Substrate Quantification) E->F G Functional Cellular Assays (e.g., Proliferation, Apoptosis) F->G

Figure 1: A tiered workflow for characterizing novel kinase inhibitors.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme in the presence of the inhibitor.[1] These assays are essential for determining the intrinsic potency of a compound against its target.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay: A Recommended Protocol

HTRF® is a robust, high-throughput assay format based on Förster Resonance Energy Transfer (FRET).[9] It is a common choice for primary screening and IC50 determination. This protocol is a general template and should be optimized for the specific kinase of interest.

Principle of the Assay: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., XL665 or d2) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase results in a decreased FRET signal.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • This compound (or analog)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® detection reagents (Eu3+-cryptate labeled antibody, Streptavidin-XL665/d2)

  • Stop solution (e.g., EDTA in detection buffer)

  • Low-volume, 384-well white plates

  • HTRF®-compatible plate reader

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended.

    • Dilute the compound further in kinase reaction buffer to achieve the desired final assay concentration. The final DMSO concentration should be consistent across all wells (e.g., 0.5%).

  • Reaction Setup (in a 384-well plate):

    • Add 2 µL of the diluted compound or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 4 µL of the kinase/biotinylated substrate mixture (pre-diluted in kinase reaction buffer).

    • Initiate the kinase reaction by adding 4 µL of ATP solution (pre-diluted in kinase reaction buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 30°C) for the optimized reaction time (e.g., 60-120 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of the HTRF® detection mixture containing the Eu3+-cryptate antibody and Streptavidin-XL665/d2 in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Analysis: The HTRF® ratio is proportional to the amount of phosphorylated substrate. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Assay Principle cluster_1 HTRF Detection A Kinase + Substrate-Biotin + ATP B Phospho-Substrate-Biotin A->B Phosphorylation C No Phosphorylation A->C Inhibition by Compound D Eu-Ab + SA-XL665 B->D Binding F No FRET Signal C->F E FRET Signal D->E

Figure 2: Workflow of a generic HTRF kinase inhibition assay.

Mechanism of Action (MOA) Studies

To confirm if this compound acts as an ATP-competitive inhibitor, as suggested by its purine-like scaffold, the IC50 determination can be repeated at multiple ATP concentrations (e.g., Km, 10x Km, and 100x Km). A rightward shift in the IC50 value with increasing ATP concentrations is indicative of an ATP-competitive mechanism of action.

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are critical for confirming that a compound can enter cells, engage its target kinase, and inhibit downstream signaling pathways.[10]

Cellular Target Engagement and Pathway Inhibition Protocol

This protocol describes a method to quantify the inhibition of a specific phosphorylation event within a cellular context using an antibody-based detection method, such as an in-cell ELISA or Western blot.

Principle of the Assay: Cells expressing the target kinase are treated with the inhibitor. The level of phosphorylation of a known downstream substrate of the kinase is then measured. A reduction in the phosphorylation signal indicates that the compound is active in the cellular environment.

Materials:

  • Cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • This compound.

  • Stimulant (if required to activate the pathway, e.g., a growth factor).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein (as a loading control).

  • Secondary antibodies (e.g., HRP-conjugated for Western blot or fluorophore-conjugated for in-cell ELISA).

  • Detection reagents (e.g., ECL substrate for Western blotting).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well format (e.g., 96-well for in-cell ELISA or 6-well for Western blot) and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-24 hours, if necessary, to reduce basal pathway activity.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 10-30 minutes) to activate the target kinase pathway. Include unstimulated and vehicle-only controls.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, and incubate on ice for 15-30 minutes.

    • Harvest the cell lysates and clarify by centrifugation to remove cellular debris.

  • Quantification of Phosphorylation (Western Blot Example):

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Assay TypeInformation GainedThroughputPhysiological Relevance
Biochemical (e.g., HTRF®) Intrinsic potency (IC50), MOA, SelectivityHighLow
Cellular (e.g., Western Blot) Target engagement, Pathway inhibition, Cell permeabilityLow-MediumHigh
Functional (e.g., Proliferation) Effect on cellular phenotypeMediumHigh

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound and its analogs as kinase inhibitors. Positive results from these assays, demonstrating potent and selective inhibition in both biochemical and cellular contexts, would warrant further investigation. Subsequent steps could include broad kinome profiling to assess selectivity more comprehensively, pharmacokinetic studies to evaluate the compound's drug-like properties, and in vivo efficacy studies in relevant disease models. The imidazo[4,5-b]pyridine scaffold remains a versatile and promising starting point for the development of novel targeted therapies.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Li, J., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry. [Link]

  • Sroka, W., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Assay Development Guidelines for High-Throughput Screening. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • PubMed. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. [Link]

  • Layton, M. E., et al. (2018). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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Application Notes and Protocols for the Solubilization of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubilization of a Novel Imidazopyridinone Derivative

Researchers and drug development professionals frequently encounter the challenge of solubilizing novel chemical entities for biological evaluation. 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a heterocyclic compound with potential therapeutic applications, presents such a challenge. While specific physicochemical data for this compound, such as its aqueous solubility, pKa, and logP, are not extensively documented, a related series of compounds sharing the 1,3-dihydro-imidazo[4,5-b]pyridin-2-one core has been reported to possess poor solubility properties[1]. This structural alert strongly suggests that this compound is likely a poorly water-soluble compound, a common characteristic for many promising drug candidates.[2][3]

This guide provides a systematic and experimentally-driven approach to effectively solubilize this compound for various research applications, particularly in vitro biological assays. The methodologies detailed herein are designed to be self-validating, allowing researchers to determine the optimal solvent system for their specific experimental context while maintaining the integrity of their results.

Understanding the Challenge: Predicted Physicochemical Properties and Their Implications

Although experimental data for this compound is scarce, we can infer some properties from structurally similar compounds. For instance, 7-Acetyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one has a predicted XLogP3 of -0.5[4]. The replacement of the acetyl group with a methyl group in our target compound would likely result in a slight increase in lipophilicity. A compound's lipophilicity, often expressed as logP, is a critical determinant of its solubility and permeability.[5]

The core structure, an imidazopyridinone, contains both hydrogen bond donors and acceptors, which can influence its interaction with various solvents. The potential for low aqueous solubility necessitates a strategic approach to solvent selection, often starting with organic solvents and moving towards more complex aqueous-based systems if required by the experimental design.

A Tiered Strategy for Solubilization

Given the anticipated poor aqueous solubility, a tiered approach is recommended. This strategy begins with the most common and generally compatible solvent for in vitro studies, dimethyl sulfoxide (DMSO), and progresses to alternative methods if necessary.

Tier 1: The Universal Solvent - Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used solvent for dissolving a vast array of organic compounds for biological testing.[6] Its high polarity allows it to dissolve many poorly soluble compounds, and it is miscible with water and cell culture media in the low concentrations typically used in experiments.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in 100% DMSO.

Materials:

  • This compound (powder)

  • Anhydrous or sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve a desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). The molecular weight of this compound is 149.15 g/mol .[7][8]

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile tube or vial.

  • Add DMSO: Add the appropriate volume of DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Causality Behind Experimental Choices:

  • High Concentration: Preparing a concentrated stock solution allows for the addition of a very small volume to the final assay, minimizing the final concentration of DMSO.[9][10][11]

  • Anhydrous/Sterile DMSO: Using anhydrous DMSO prevents the introduction of water, which could cause precipitation of a hydrophobic compound. For cell-based assays, sterile DMSO is recommended to maintain aseptic conditions.

  • Aliquotting and Storage: Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles. Storage at low temperatures maintains the stability of the stock solution.

Working with DMSO Stock Solutions in Cell-Based Assays

When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[12] Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[12]

Troubleshooting Precipitation: If the compound precipitates upon dilution into aqueous media, this is a common issue known as "crashing out".[13] To mitigate this, try serial dilutions in pre-warmed (37°C) culture media and add the compound dropwise while gently mixing.[13]

Tier 2: Co-Solvent Systems and Solubility Enhancers

If DMSO alone is insufficient or if the required final concentration leads to unacceptable levels of DMSO, alternative strategies can be employed.

Co-Solvent Systems

The use of a co-solvent can sometimes improve the solubility of a compound upon dilution into an aqueous medium.[14] A co-solvent system involves dissolving the compound in a mixture of solvents.

Potential Co-solvents to be used with DMSO:

  • Ethanol

  • Polyethylene glycol (PEG)

  • Propylene glycol

The selection and ratio of co-solvents will need to be empirically determined and must be compatible with the downstream assay.

Solubility Enhancers: The Role of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[12] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its relatively low toxicity.

Protocol 2: Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous stock solution of this compound using HP-β-CD.

Materials:

  • This compound (powder)

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the HP-β-CD solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 10% to 40% (w/v). Gently warm the solution to aid in dissolving the HP-β-CD.

  • Add the compound: Add the powdered this compound to the HP-β-CD solution.

  • Incubate and mix: Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter the solution: Pass the solution through a 0.22 µm sterile filter to remove any undissolved compound. This will give you a saturated stock solution.

  • Determine the concentration: The exact concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • Storage: Store the aqueous stock solution at 4°C or -20°C.

Causality Behind Experimental Choices:

  • HP-β-CD: This modified cyclodextrin has improved water solubility and a favorable safety profile compared to its parent molecule, β-cyclodextrin.

  • Stirring/Incubation: Sufficient time is required for the hydrophobic compound to partition into the lipophilic cavity of the cyclodextrin molecules.

  • Filtration: This step is crucial to ensure that the final solution only contains the solubilized compound-cyclodextrin complex and not a suspension of undissolved particles.

Tier 3: pH Modification

For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility.[14] Without knowing the pKa of this compound, this approach is more exploratory. The imidazopyridinone structure contains both potentially acidic (N-H) and basic (pyridine nitrogen) functionalities.

Protocol 3: Exploratory pH Adjustment

Objective: To assess the impact of pH on the solubility of this compound.

Materials:

  • This compound (powder)

  • Aqueous buffers of varying pH (e.g., pH 2, pH 7.4, pH 9)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add compound to buffers: Add an excess of the compound to small volumes of each buffer.

  • Equilibrate: Vortex the samples and allow them to equilibrate for several hours at a controlled temperature.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Measure concentration: Carefully remove the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Interpretation:

  • An increase in solubility at low pH suggests the compound has a basic character.

  • An increase in solubility at high pH suggests the compound has an acidic character.

Caution: While this method can inform about the compound's properties, the use of buffers at non-physiological pH may not be suitable for direct application in many biological assays.

Summary of Solubilization Strategies

Method Primary Solvent Mechanism of Action Advantages Disadvantages
Tier 1: Organic Solvent 100% DMSOOvercomes poor aqueous solubility by providing a non-polar environment.Simple, effective for many compounds, widely used.Potential for cell toxicity at higher concentrations, can precipitate upon dilution.
Tier 2: Co-solvents Mixture (e.g., DMSO/PEG)Modifies the polarity of the solvent system to improve solubility upon dilution.May reduce precipitation issues.Requires empirical optimization, potential for co-solvent toxicity.
Tier 2: Cyclodextrins Aqueous buffer with HP-β-CDEncapsulation of the hydrophobic compound within the cyclodextrin cavity.Creates a true aqueous solution, can have low toxicity.Requires determination of final concentration, potential for interaction with other molecules.
Tier 3: pH Adjustment Aqueous buffersIonization of the compound to a more soluble form.Can significantly increase solubility for ionizable compounds.Requires knowledge of pKa, may not be compatible with biological assays.

Visualizing the Workflow

Decision Tree for Solvent Selection

Solubilization_Decision_Tree start Start: Solubilize 7-Methyl-1,3-dihydroimidazo [4,5-B]pyridin-2-one tier1 Tier 1: Prepare 10-100 mM stock in 100% DMSO start->tier1 check1 Does the compound dissolve completely? tier1->check1 check2 Does it precipitate upon dilution into aqueous media? check1->check2 Yes fail Re-evaluate compound or experimental design check1->fail No tier2 Tier 2: Explore Co-solvents or Solubility Enhancers check2->tier2 Yes success Success: Proceed with experiment (include vehicle control) check2->success No hpbcd Protocol 2: Use HP-β-Cyclodextrin tier2->hpbcd cosolvent Use Co-solvent System (e.g., DMSO/PEG) tier2->cosolvent tier3 Tier 3: Exploratory pH Adjustment tier2->tier3 If other methods fail hpbcd->success cosolvent->success tier3->success

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Workflow for Preparing a DMSO Stock Solution

DMSO_Stock_Workflow cluster_prep Preparation cluster_storage Storage & Use calculate 1. Calculate mass for desired concentration weigh 2. Weigh compound calculate->weigh add_dmso 3. Add 100% DMSO weigh->add_dmso dissolve 4. Vortex/Sonicate to dissolve add_dmso->dissolve aliquot 5. Aliquot into sterile tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store use 7. Dilute for working solution in pre-warmed media store->use

Caption: Step-by-step workflow for preparing a high-concentration DMSO stock solution.

Conclusion

The successful solubilization of this compound is a critical first step for its preclinical evaluation. While the compound is anticipated to have poor aqueous solubility, the systematic approach outlined in this guide provides researchers with a robust framework to identify an effective and experimentally compatible solubilization strategy. By starting with the simplest method (DMSO) and progressing to more complex systems only as needed, researchers can efficiently prepare this compound for biological testing, ensuring the generation of reliable and reproducible data.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
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  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
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  • Lab Skills: Preparing Stock Solutions. (2021, August 20). [Video]. YouTube.
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  • Echemi. (n.d.). This compound.
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  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • PubChem. (2026, January 3). 7-Acetyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Journal of Chemical Technology and Metallurgy. (2022).
  • PubMed Central. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)
  • ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • MDPI. (2022, June 17). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals.
  • Beilstein Journals. (2024, March 1). Synthesis and biological profile of 2,3-dihydro[12][13]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

  • CymitQuimica. (n.d.). This compound.
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  • PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[12][13][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer.

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Application Notes & Protocols: A Systematic Approach to Dosage and Administration of Novel Imidazo[4,5-B]pyridin-2-one Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The transition of a novel chemical entity from discovery to in vivo testing is a critical juncture in drug development. This guide provides a comprehensive framework for establishing a robust and reproducible dosage and administration protocol for poorly characterized compounds, using 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one as a representative example of the imidazo[4,5-b]pyridine class. For researchers, scientists, and drug development professionals, this document outlines the necessary steps from initial physicochemical characterization and formulation to the design and execution of dose-range finding studies and detailed administration techniques. The emphasis is on the scientific rationale behind each decision, ensuring data integrity and adherence to the highest standards of animal welfare.

Introduction: The Challenge of a Novel Compound

This compound is a heterocyclic compound belonging to a class known for a wide range of biological activities. However, like many novel compounds emerging from discovery chemistry, it lacks an established profile for in vivo administration. Key data on its solubility, stability, and tolerability in animal models are often unavailable. Attempting in vivo efficacy studies without first systematically determining these parameters can lead to inconclusive or misleading results, wasting valuable resources and animals.

This guide, therefore, does not provide a fixed dosage for this specific molecule but instead presents a field-proven, systematic methodology to determine the optimal dosage, formulation, and administration route for this compound and other similar novel chemical entities. This approach is grounded in the principles of pharmaceutical science and toxicology and aligns with international regulatory expectations for nonclinical safety studies.[1][2][3]

Part 1: Foundational Physicochemical Characterization

Before any in vivo work can commence, a thorough understanding of the compound's fundamental physical and chemical properties is essential.[4][5] This pre-formulation stage is not merely a formality; it directly dictates the feasibility of different formulation and administration strategies. Key parameters to be evaluated are summarized in the table below.

Table 1: Essential Physicochemical Properties for Preclinical Development

PropertyImportance & RationaleMethod of Determination
Aqueous Solubility Determines the feasibility of simple aqueous formulations. Low solubility is a primary hurdle for oral and parenteral administration and necessitates advanced formulation strategies.[5][6]Kinetic and thermodynamic solubility assays across a physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
pKa The ionization constant determines the extent of a compound's charge at different pH values, which significantly impacts its solubility and ability to cross biological membranes.Potentiometric titration or UV-spectrophotometry.
LogP / LogD The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of lipophilicity. It predicts a compound's tendency to partition into lipid membranes, affecting absorption, distribution, and potential for CNS penetration.[5]Shake-flask method (octanol/water) or calculated via software; RP-HPLC is a common experimental method.
Chemical Stability Assesses degradation in relevant conditions (e.g., pH, light, temperature). Instability in acidic gastric fluid would preclude effective oral delivery without a protective formulation.[7]Forced degradation studies (acid, base, oxidation, light, heat) followed by HPLC analysis to identify degradants.
Solid-State Properties Polymorphism, crystallinity, and hygroscopicity affect dissolution rate, stability, and manufacturability.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).

Part 2: Formulation Development for In Vivo Studies

Most new chemical entities, including potentially this compound, exhibit poor water solubility.[8][9] Therefore, selecting an appropriate vehicle is one of the most critical steps to ensure consistent and maximal exposure for preclinical studies. The goal is to create a formulation that is safe, well-tolerated, and delivers the compound in a bioavailable form.[10][11]

Vehicle Selection Strategy

The choice of vehicle should be systematic, starting with the simplest and safest options. The formulation should be as simple as possible to minimize the confounding biological effects of the excipients themselves.[12] All studies must include a "vehicle-only" control group to isolate the effects of the test compound.

Formulation_Decision_Tree start Start: Physicochemical Data (Solubility, Stability) sol_check Is aqueous solubility > required concentration? start->sol_check aqueous_sol Formulate in Saline or Phosphate-Buffered Saline (PBS) sol_check->aqueous_sol Yes ph_mod Can pH adjustment solubilize the compound (within physiological tolerance, pH 4-9)? sol_check->ph_mod No end Final Formulation Selected Proceed to Stability Testing aqueous_sol->end ph_sol Formulate in buffered solution ph_mod->ph_sol Yes cosolvent Is it soluble in a water-miscible co-solvent (e.g., PEG400, DMSO)? ph_mod->cosolvent No ph_sol->end cosolvent_sol Formulate in co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) Caution: Check vehicle toxicity cosolvent->cosolvent_sol Yes suspension Can a stable, uniform suspension be made? cosolvent->suspension No cosolvent_sol->end suspension_sol Formulate as suspension in 0.5% Methylcellulose or 0.5% CMC suspension->suspension_sol Yes lipid Is it soluble in oils or lipids? suspension->lipid No suspension_sol->end lipid_sol Formulate in Corn Oil, Sesame Oil, or Self-Emulsifying Drug Delivery System (SEDDS) lipid->lipid_sol Yes lipid->end No (Re-evaluate/Re-synthesize) lipid_sol->end DRF_Workflow cluster_0 Study Setup cluster_1 Dose Escalation & Observation cluster_2 Endpoint Analysis start Select Animal Model (e.g., C57BL/6 mice, 8-10 weeks old) acclimate Acclimatize Animals (Minimum 5 days) start->acclimate randomize Randomize into Dose Groups (n=3-5/sex/group + Vehicle Control) acclimate->randomize dose1 Dose Group 1 (e.g., 10 mg/kg) randomize->dose1 observe1 Observe for 24-72h (Clinical Signs, Body Weight) dose1->observe1 tox_check1 Toxicity Observed? observe1->tox_check1 dose2 Dose Group 2 (e.g., 100 mg/kg) tox_check1->dose2 No necropsy Necropsy & Gross Pathology (Terminal) tox_check1->necropsy Yes (Stop Escalation) observe2 Observe for 24-72h dose2->observe2 tox_check2 Toxicity Observed? observe2->tox_check2 dose_n Dose Group N (e.g., 1000 mg/kg) tox_check2->dose_n No tox_check2->necropsy Yes (Stop Escalation) observe_n Observe for 24-72h dose_n->observe_n tox_check_n Unacceptable Toxicity? observe_n->tox_check_n tox_check_n->necropsy Yes (MTD Exceeded) analysis Determine MTD & NOAEL necropsy->analysis report Select Doses for Subsequent Studies analysis->report

Caption: Workflow for a typical Dose-Range Finding (DRF) study.

Protocol: Single-Dose DRF Study in Mice
  • Animal Model Selection: Choose a relevant strain (e.g., C57BL/6 or BALB/c mice, 8-10 weeks old, equal numbers of males and females). The choice may be guided by the intended therapeutic area (e.g., specific strains for oncology models). [13][14][15][16]2. Acclimatization: Allow animals to acclimate to the facility for a minimum of 5 days before the study begins.

  • Group Allocation: Randomly assign animals to dose groups. A typical design includes a vehicle control group and 3-5 dose groups.

  • Dose Selection: Dose levels should be selected to cover a wide range. A common approach is a logarithmic progression (e.g., 10, 100, 1000 mg/kg). The starting dose can be informed by in vitro cytotoxicity data if available.

  • Administration: Administer the compound via the chosen route (see Part 4 for detailed protocols).

  • Monitoring & Data Collection: Observe animals intensely for the first few hours post-dose, and then at regular intervals for up to 7-14 days. Record all observations meticulously.

  • Endpoint: The primary endpoint is the identification of dose-limiting toxicity. At the end of the observation period, perform a terminal necropsy and gross pathology examination.

Table 3: Clinical Observation Checklist for Rodent Toxicity Studies

CategorySigns to Monitor
General Appearance Hunched posture, piloerection (rough coat), staining of fur (e.g., porphyrin staining around eyes/nose), dehydration. [17][18]
Behavioral Lethargy, hyperactivity, stereotypy (repetitive movements), ataxia (incoordination), tremors, convulsions.
Physiological Changes in respiratory rate or character, body temperature changes (hypo/hyperthermia), changes in fecal/urine output or consistency.
Body Weight Record body weight just before dosing and daily thereafter. A weight loss of >15-20% is often considered a humane endpoint. [17]

Part 4: Detailed Administration Protocols

Adherence to standardized, refined administration techniques is paramount for animal welfare and data quality. [19][20][21]The following protocols are for mice, but principles are similar for rats with adjustments to equipment size and volumes.

Protocol 1: Oral Gavage (PO) in Mice

Oral gavage is used for precise oral administration. [22][23]

  • Equipment:

    • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip for adult mice). [22][24] * Syringe appropriately sized for the dosing volume.

  • Procedure:

    • Measure the Needle: Before restraining the animal, measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without perforating it. Mark the needle if necessary. [24] 2. Restraint: Firmly restrain the mouse by scruffing the loose skin over the neck and back, ensuring the animal is secure but can breathe easily. The head should be slightly extended to create a straight line from the mouth to the esophagus. [24][25] 3. Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. [22] 4. Passage: The mouse will typically swallow as the needle reaches the pharynx. Allow the needle to slide gently into the esophagus. Never force the needle. If resistance is met, withdraw and start again. [22][26] 5. Administration: Once the needle is in place, dispense the formulation smoothly and steadily.

    • Withdrawal: Remove the needle in a single, smooth motion.

    • Monitoring: Return the mouse to its cage and observe for any signs of respiratory distress, which could indicate accidental tracheal administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid absorption, bypassing the gastrointestinal tract. However, it is an inherently less reliable technique due to the risk of misinjection. [27]

  • Equipment:

    • 25-27 gauge needle. [1] * Syringe appropriately sized for the injection volume.

  • Procedure:

    • Restraint: Restrain the mouse securely to expose the abdomen. Tilting the mouse's head downward can help displace the abdominal organs away from the injection site. [21] 2. Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps avoid the cecum (which is often on the left) and the urinary bladder. [1][21][28] 3. Insertion: Insert the needle, bevel up, at a shallow angle (approx. 15-30 degrees) into the identified quadrant.

    • Aspirate: Gently pull back on the syringe plunger. If you see air, you are in the peritoneal cavity. If you aspirate yellow fluid (urine) or brown/green fluid (intestinal contents), withdraw the needle immediately, discard the syringe, and re-attempt with fresh materials at a different site. Never inject if fluid is aspirated. [21] 5. Injection: If aspiration is clear, inject the substance smoothly.

    • Withdrawal & Monitoring: Remove the needle and return the mouse to its cage. Observe for any signs of distress.

Table 4: Recommended Maximum Administration Volumes

SpeciesRouteMax Volume (Good Practice)Max Volume (Absolute)
Mouse Oral (PO)10 mL/kg20 mL/kg
Intraperitoneal (IP)10 mL/kg20 mL/kg
Rat Oral (PO)10 mL/kg20 mL/kg
Intraperitoneal (IP)10 mL/kg20 mL/kg
Source: Adapted from multiple animal care guidelines.[1][11][22][29]

Part 5: The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

While the DRF study establishes safety, understanding the compound's exposure-response relationship is crucial for effective drug development. [6][8][16][25][30]Early PK/PD studies help bridge the gap between the administered dose and the observed biological effect. [4][31]

  • Pharmacokinetics (PK): Describes "what the body does to the drug" – its Absorption, Distribution, Metabolism, and Excretion (ADME). In early studies, satellite animal groups are often included in the DRF study. Blood samples are collected at various time points post-dosing to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total exposure). [15]* Pharmacodynamics (PD): Describes "what the drug does to the body" – the relationship between drug concentration and the pharmacological effect. [6] Integrating PK and PD data allows researchers to determine if a lack of efficacy in later studies is due to poor exposure or a true lack of compound activity, a critical decision-making tool. [32][25]

Conclusion

Determining the appropriate dosage and administration for a novel compound like this compound is a foundational pillar of successful preclinical research. It is a multi-step, data-driven process that cannot be circumvented. By systematically characterizing the compound, developing a suitable formulation, and carefully executing a dose-range finding study, researchers can establish a safe and effective dosing window. The detailed protocols and strategic workflows provided herein serve as a robust guide to ensure that subsequent in vivo studies are built on a foundation of scientific integrity, generating reliable data while upholding the highest standards of animal welfare.

References

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Application Note: Strategic Development of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one Derivatives for Enhanced Potency as Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract The 7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one core represents a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This application note provides a comprehensive guide for researchers on the strategic design, synthesis, and evaluation of novel derivatives of this scaffold to achieve improved potency, with a primary focus on phosphodiesterase (PDE) inhibition. We detail modular synthetic protocols, robust bioassay methodologies for potency determination, and a logical framework for interpreting structure-activity relationships (SAR) to guide lead optimization. The causality behind experimental choices is emphasized to provide a field-proven roadmap for developing next-generation therapeutic agents from this promising chemical class.

Introduction: The Imidazo[4,5-b]pyridin-2-one Scaffold

The imidazo[4,5-b]pyridine heterocyclic system is of significant interest in drug discovery due to its structural analogy to natural purines, the building blocks of DNA, RNA, and critical signaling molecules like ATP and GTP.[1][2] This resemblance allows molecules containing this scaffold to act as bioisosteres, potentially interacting with the ATP-binding sites of kinases or the substrate-binding sites of enzymes like phosphodiesterases (PDEs).[2] The this compound (CAS 518038-75-0) core provides a robust and synthetically tractable starting point for chemical exploration.[3]

Derivatization of this core is a proven strategy to modulate its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[4][5] Published research on related imidazopyridine analogs has demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects, underscoring the scaffold's versatility.[6][7] This guide focuses on a rational approach to derivatization aimed at enhancing potency through targeted modifications and systematic biological evaluation.

Rationale for Target Selection: Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] By degrading these molecules, PDEs control a vast range of physiological processes, including vasodilation, inflammation, and neurotransmission. Inhibition of specific PDE isozymes prevents this degradation, elevating cAMP or cGMP levels and producing a therapeutic effect.[8][9]

The imidazo[4,5-b]pyridin-2-one core, as a purine isostere, is an ideal candidate for targeting the conserved catalytic domain of PDEs. FDA-approved PDE inhibitors like sildenafil (Viagra) and tadalafil (Cialis) have demonstrated the clinical and commercial success of this drug class.[9] Developing novel derivatives of the 7-methyl core allows for the exploration of new chemical space to identify inhibitors with improved potency, selectivity against specific PDE isozymes, and novel therapeutic applications.[10]

Strategic Approach to Derivatization and SAR

A successful derivatization strategy hinges on understanding the structure-activity relationships (SAR) of the scaffold. Based on extensive studies of related imidazopyridinone compounds, several key positions on the this compound core are amenable to modification to influence biological activity.[11][12]

Key Positions for Modification:

  • N-1 and N-3 Positions: The nitrogen atoms of the imidazole ring are common sites for alkylation or arylation. Substituents here can influence solubility, cell permeability, and interactions with the target protein. For instance, introducing groups like cyclopentyl has been shown to enhance inhibitory activity in related series.[11]

  • C-6 Position: This position on the pyridine ring is a prime vector for introducing diversity. Utilizing cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of a wide range of aryl and heteroaryl groups.[12][13] These substituents can extend into hydrophobic pockets of the enzyme's active site, significantly impacting potency and selectivity.[11]

Below is a diagram illustrating the key diversification points on the core scaffold.

Caption: Key diversification points on the core scaffold.

Synthetic Protocols

The following protocols outline a modular approach to synthesize a library of derivatives. The strategy involves creating a key halogenated intermediate that serves as a substrate for subsequent cross-coupling reactions.

Protocol 4.1: Synthesis of 6-Bromo-7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one (Intermediate 1)

Rationale: Bromination at the C-6 position is a critical step to enable palladium-catalyzed cross-coupling reactions. This intermediate is the gateway to introducing diverse aryl and heteroaryl moieties. The synthesis starts from a commercially available diaminopyridine.

Step-by-Step Methodology:

  • Starting Material: 2,3-Diamino-4-methylpyridine.

  • Bromination: To a solution of 2,3-Diamino-4-methylpyridine (1.0 eq) in acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize with sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude bromo-diaminopyridine intermediate in tetrahydrofuran (THF). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and heat the mixture to reflux for 6 hours.[14]

  • Purification: Cool the reaction mixture, and collect the resulting precipitate by filtration. Wash the solid with cold THF and diethyl ether to yield Intermediate 1 as a solid. Characterize by ¹H NMR and LC-MS.

Protocol 4.2: C-6 Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. It allows for the coupling of the C-6 bromo intermediate with a wide variety of commercially available boronic acids, providing rapid access to a diverse library of compounds.[12]

G cluster_synthesis Synthetic Workflow A Intermediate 1 (6-Bromo Scaffold) C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Diversified C-6 Library C->D Pd Catalyst, Base

Caption: General workflow for C-6 diversification.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine Intermediate 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base like sodium carbonate (3.0 eq).

  • Solvent: Add a deoxygenated mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final C-6 substituted derivative.

Protocol 4.3: N-1 Alkylation

Rationale: Alkylation at the N-1 position can improve pharmacokinetic properties such as solubility and membrane permeability. Using a strong base like sodium hydride allows for deprotonation of the imidazole nitrogen, facilitating subsequent reaction with an alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: To a solution of a C-6 substituted derivative (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) at 0 °C. Stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Work-up: Carefully quench the reaction by adding ice-water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the product by flash column chromatography.

Bioassay Protocols for Potency Determination

A tiered screening approach is efficient for identifying potent compounds from the synthesized library.

Protocol 5.1: Primary High-Throughput Screening (HTS) - PDE Inhibition Assay

Rationale: A primary screen should be rapid and cost-effective to evaluate the entire library at a single concentration. Fluorescence Polarization (FP) based assays are well-suited for HTS. The Transcreener® AMP²/GMP² FP assay is a commercially available platform that detects AMP or GMP, the products of PDE activity.[15]

Step-by-Step Methodology:

  • Compound Plating: Prepare 10 mM DMSO stock solutions of all synthesized derivatives. In a 384-well assay plate, dispense compounds to a final assay concentration of 10 µM. Include positive controls (a known PDE inhibitor like sildenafil) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the target PDE enzyme (e.g., PDE5A) to each well, followed by the cyclic nucleotide substrate (cAMP or cGMP).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding the Transcreener® detection mix, which contains an antibody to AMP/GMP and a corresponding fluorescent tracer.

  • Reading: After a further 60-minute incubation, read the fluorescence polarization on a suitable plate reader. A low FP signal indicates high PDE activity (substrate converted to product), while a high FP signal indicates inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Set a hit threshold (e.g., >50% inhibition).

Protocol 5.2: Secondary Screening - IC₅₀ Determination

Rationale: Compounds identified as "hits" in the primary screen must be further characterized to determine their potency. This involves generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Compound Plating: For each hit compound, perform a serial dilution (e.g., 10-point, 3-fold dilution series) in DMSO. Plate these dilutions in triplicate in a 384-well plate.

  • Assay Performance: Perform the PDE inhibition assay as described in Protocol 5.1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Interpretation and Lead Optimization

The IC₅₀ values obtained for the library of derivatives provide the foundation for understanding the SAR and guiding the next round of synthesis.

Example Data and SAR Interpretation

The following table presents hypothetical data for a small library of derivatives based on the synthetic strategies outlined.

Compound IDR¹ (at N-1)R² (at C-6)PDE5 IC₅₀ (nM)
Parent HH5,600
A-1 H4-Fluorophenyl850
A-2 H4-Methoxyphenyl420
A-3 H2-Thienyl1,200
B-1 Cyclopentyl4-Methoxyphenyl75
B-2 Methyl4-Methoxyphenyl250
B-3 Benzyl4-Methoxyphenyl310

Interpretation:

  • C-6 Substitution: Introducing aryl groups at the C-6 position (A-1, A-2, A-3) significantly improves potency compared to the unsubstituted parent compound. An electron-donating group (methoxy in A-2) appears more favorable than an electron-withdrawing group (fluoro in A-1).

  • N-1 Substitution: With the optimal C-6 substituent fixed (4-methoxyphenyl), exploring N-1 substitutions reveals further potency gains. A cyclopentyl group (B-1) is significantly more potent than smaller alkyl (B-2) or larger benzyl (B-3) groups, suggesting an optimal size and lipophilicity for this pocket.

This analysis drives the next design cycle: synthesize analogs with different electron-donating groups at the C-6 position while retaining the N-1 cyclopentyl group.

Lead Optimization Workflow

The process of hit-to-lead development is iterative, involving cycles of design, synthesis, and testing.

G A Design Library (Based on SAR) B Synthesize Derivatives (Protocols 4.1-4.3) A->B C Primary HTS (Protocol 5.1) B->C D IC50 Determination (Protocol 5.2) C->D Identify Hits E Analyze SAR (Data Interpretation) D->E E->A Iterate & Refine F Lead Candidate E->F Potency & Properties Met

Caption: Iterative workflow for lead optimization.

Conclusion

This application note provides a structured and scientifically grounded framework for developing potent derivatives of this compound. By employing modular synthetic strategies, robust bioassay protocols, and an iterative design-synthesize-test cycle, researchers can efficiently navigate the chemical space around this privileged scaffold. The detailed protocols and rationale provided herein are intended to empower drug discovery professionals to accelerate the identification of novel lead candidates with therapeutic potential.

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  • Shin, S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 117, 117587. [Link]

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  • Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. [Link]

  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6428. [Link]

  • Pieschl, R. L., et al. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry, 63(17), 9181-9196. [Link]

  • Dylińska, Z., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3199. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ResearchGate. [Link]

  • Mishra, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1606. [Link]

  • Wang, D., et al. (2018). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. ResearchGate. [Link]

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Laboratory Synthesis Guide for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: A Comprehensive Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the laboratory synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and modulators of the central nervous system.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction and Scientific Context

The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines has made it a fertile ground for the discovery of novel therapeutics.[4] Derivatives of this core have shown a wide range of biological activities, including antiproliferative, antiviral, and kinase inhibitory effects.[1][5] Specifically, the 1,3-dihydroimidazo[4,5-b]pyridin-2-one core has been identified in negative allosteric modulators of the GluN2B subunit of NMDA receptors and positive allosteric modulators of mGlu2 receptors, highlighting its potential in treating mood disorders and psychosis.[2][3]

The synthesis of this compound involves the construction of the fused imidazole ring onto a substituted pyridine backbone. The general strategy for forming the imidazo[4,5-b]pyridin-2-one system often involves the cyclization of a diaminopyridine precursor with a suitable carbonyl-containing reagent.[4] This guide will detail a robust and reproducible synthetic route, along with methods for purification and characterization of the final compound.

Synthetic Strategy and Rationale

The proposed synthesis of this compound proceeds in a two-step sequence starting from commercially available 4-methyl-2-chloro-3-nitropyridine. The key steps are:

  • Nucleophilic Aromatic Substitution and Reduction: Introduction of an amino group and subsequent reduction of the nitro group to afford the key intermediate, 4-methylpyridine-2,3-diamine.

  • Cyclization: Reaction of the diamine with a carbonylating agent to form the desired imidazo[4,5-b]pyridin-2-one ring system.

This approach is logical and based on established synthetic transformations for this class of compounds.[4] The choice of reagents and reaction conditions is guided by the principles of efficiency, safety, and accessibility of materials.

Diagram of the Synthetic Workflow

Synthetic_Workflow Start 4-Methyl-2-chloro-3-nitropyridine Intermediate1 2-Amino-4-methyl-3-nitropyridine Start->Intermediate1 1. NH3 (aq) 2. Heat Intermediate2 4-Methylpyridine-2,3-diamine Intermediate1->Intermediate2 1. H2, Pd/C 2. Ethanol FinalProduct This compound Intermediate2->FinalProduct 1. 1,1'-Carbonyldiimidazole (CDI) 2. THF, Reflux

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Methylpyridine-2,3-diamine

This part of the synthesis involves the conversion of 4-methyl-2-chloro-3-nitropyridine to the corresponding diamine.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-Methyl-2-chloro-3-nitropyridine≥98%Sigma-Aldrich
Ammonium Hydroxide (28-30%)ACS GradeFisher Scientific
Palladium on Carbon (10%)Degussa typeStrem Chemicals
Ethanol (200 proof)AnhydrousDecon Labs
Dichloromethane (DCM)ACS GradeVWR
Sodium Sulfate (anhydrous)ACS GradeEMD Millipore
Celite® 545---Sigma-Aldrich

Step-by-Step Protocol:

  • Amination of 4-Methyl-2-chloro-3-nitropyridine:

    • In a sealed pressure vessel, combine 4-methyl-2-chloro-3-nitropyridine (1.0 eq) and concentrated ammonium hydroxide (10-15 eq).

    • Heat the mixture to 120-130 °C with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • After completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-methyl-3-nitropyridine.

  • Reduction of the Nitro Group:

    • To a solution of 2-amino-4-methyl-3-nitropyridine (1.0 eq) in ethanol, carefully add 10% Palladium on Carbon (5-10 mol%).

    • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC (10% methanol in dichloromethane).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-methylpyridine-2,3-diamine. This intermediate is often unstable and should be used immediately in the next step without extensive purification.

PART 2: Synthesis of this compound

This final step involves the cyclization of the diamine to form the target compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-Methylpyridine-2,3-diamineCrude from Part 1---
1,1'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Diethyl EtherACS GradeFisher Scientific

Step-by-Step Protocol:

  • Cyclization Reaction:

    • Dissolve the crude 4-methylpyridine-2,3-diamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. The addition may be slightly exothermic.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC (10% methanol in dichloromethane).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • To the resulting residue, add water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford this compound as a solid.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Expected Analytical Data:

Analysis MethodExpected Results
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the N-H protons of the imidazole ring. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the imidazolidinone ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C₇H₇N₃O). High-resolution mass spectrometry (HRMS) should be used for exact mass determination.
Melting Point A sharp melting point, indicating the purity of the compound.
Purity (HPLC) A single major peak with >95% purity as determined by High-Performance Liquid Chromatography.

Application Notes and Biological Relevance

Derivatives of the imidazo[4,5-b]pyridin-2-one scaffold have shown promise in targeting various biological pathways. Researchers can utilize the synthesized this compound as a starting point for further chemical modifications to explore its potential in several areas:

  • Kinase Inhibition: The imidazopyridine core is present in inhibitors of various kinases, including Src family kinases.[1] The synthesized compound can be screened against a panel of kinases to identify potential inhibitory activity.

  • CNS Disorders: Given the activity of related compounds on glutamate receptors, this molecule could be investigated for its effects on neuronal signaling and its potential as a therapeutic for mood disorders or other neurological conditions.[2][3]

  • Antiproliferative and Antiviral Research: The broader class of imidazo[4,5-b]pyridines has demonstrated antiproliferative and antiviral properties.[5] This compound can be evaluated in relevant cell-based assays.

Logical Framework for Biological Evaluation

Biological_Evaluation cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays (if primary hits) Compound This compound KinasePanel Kinase Panel Screening Compound->KinasePanel CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Compound->CellViability AntiviralAssay Antiviral Assays (e.g., Plaque Reduction) Compound->AntiviralAssay IC50 IC50 Determination KinasePanel->IC50 Hit CellViability->IC50 Hit AntiviralAssay->IC50 Hit MechanismOfAction Mechanism of Action Studies IC50->MechanismOfAction InVivoModels In Vivo Efficacy Models MechanismOfAction->InVivoModels

Caption: A logical workflow for the biological evaluation of the synthesized compound.

References

  • Klančar, U., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5698. [Link]

  • Zhang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1267. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Grivas, J. C. (1986). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Journal of Organic Chemistry, 51(23), 4492-4495. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3143. [Link]

  • Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(16), 4949. [Link]

  • Iancu, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35137-35151. [Link]

  • Thumula, S., et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(4), 885-888. [Link]

  • Barrow, J. C., et al. (2018). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry, 61(21), 9563-9576. [Link]

  • Williams, D. L., et al. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & Medicinal Chemistry Letters, 26(5), 1469-1473. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry. However, its synthesis can be challenging, often plagued by low yields, the formation of stubborn impurities, and difficult purification. The core of the synthesis typically involves the cyclization of a substituted diaminopyridine. The efficiency of this key step is highly dependent on the choice of reagents and reaction conditions. This guide will address the critical parameters of this synthesis, providing a logical framework for troubleshooting and optimization.

General Synthetic Workflow

The most common and logical approach to synthesizing the target molecule involves a two-step process: the preparation of a key diaminopyridine intermediate, followed by a cyclization reaction to form the fused imidazopyridinone ring system.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A 2-Amino-3-nitro-4- methylpyridine B Reduction A->B C 2,3-Diamino-4- methylpyridine B->C D 2,3-Diamino-4- methylpyridine F 7-Methyl-1,3-dihydroimidazo [4,5-B]pyridin-2-one D->F E Cyclizing Agent (e.g., CDI, Triphosgene, Urea) E->F

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent strategy involves the cyclocondensation of 2,3-diamino-4-methylpyridine with a one-carbon carbonyl equivalent.[1] The diamine is typically prepared by the reduction of 2-amino-3-nitro-4-methylpyridine. The choice of the cyclizing agent is a critical parameter influencing yield and purity.

Q2: My overall yield is consistently below 20%. What are the most critical steps to investigate?

Low yields often trace back to the cyclization step. Key areas to scrutinize are:

  • Purity of the Diamine Intermediate: The 2,3-diamino-4-methylpyridine intermediate is susceptible to air oxidation. Ensure it is pure and used promptly after preparation or stored under an inert atmosphere.

  • Choice of Cyclizing Agent: The reactivity and byproducts of your carbonyl source (e.g., triphosgene, CDI, urea) dramatically affect the outcome.

  • Reaction Conditions: Solvent, temperature, and reaction time are crucial. Imidazopyridinone syntheses can be highly sensitive to these parameters.[2]

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

Besides unreacted starting material, common impurities include:

  • Regioisomers: Cyclization can potentially occur on the other nitrogen, leading to the formation of the 4-Methyl isomer.

  • Polymerization Products: Diamines can form polymeric materials under harsh conditions.

  • Side-products from the Cyclizing Agent: For example, reactions with phosgene or its equivalents can form urea-linked dimers if stoichiometry is not precise.

Q4: The final product is a poorly soluble solid that is difficult to purify. What are the recommended methods?

The poor solubility of this class of compounds is a known challenge.[3] Standard silica gel chromatography can be difficult. Consider the following:

  • Recrystallization from High-Boiling Point Solvents: Solvents like DMF, DMSO, or NMP can be effective for recrystallization.

  • Trituration: Washing the crude solid with various solvents (e.g., hot methanol, ethyl acetate, water) can effectively remove more soluble impurities.

  • Reverse-Phase Chromatography: If solubility in methanol or acetonitrile is achievable, reverse-phase purification can be a viable, albeit more expensive, alternative.

Troubleshooting Guide: Specific Issues and Solutions

Problem 1: Low Yield in the Cyclization Step
  • Potential Causes:

    • Inefficient Cyclizing Agent: The chosen reagent may be too slow or too reactive, leading to side reactions.

    • Suboptimal Temperature: The reaction may have a narrow optimal temperature window. Too low, and the reaction stalls; too high, and degradation or side reactions occur.

    • Incorrect Solvent: The solvent plays a critical role in solubility of reactants and in mediating the reaction.[2]

    • Atmospheric Moisture: Some cyclizing agents, like triphosgene or CDI, are sensitive to moisture.

  • Suggested Solutions:

    • Screen Cyclizing Agents: The choice of the one-carbon source is paramount. A comparison of common options is presented below. 1,1'-Carbonyldiimidazole (CDI) is often a good starting point due to its milder nature and simpler workup.

    • Optimize Reaction Temperature: Perform small-scale reactions at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to identify the optimum. Monitor progress by TLC or LC-MS to track the consumption of starting material and formation of the product.

    • Solvent Selection: Anhydrous polar aprotic solvents like THF, Dioxane, or DMF are typically used. If starting materials have poor solubility, DMF can be a good choice, but requires higher temperatures for removal.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using moisture-sensitive reagents.

Cyclizing AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
1,1'-Carbonyldiimidazole (CDI) THF, Dioxane50 - 100Mild conditions; byproduct (imidazole) is water-soluble.Slower reaction times may be required.
Triphosgene Dioxane, Toluene80 - 110Highly reactive; cost-effective.Generates corrosive HCl; requires a base (e.g., Et3N); highly toxic.
Urea None (Melt) or DMF130 - 180Inexpensive; simple procedure.High temperatures required; can lead to byproducts.
Ethyl Chloroformate Pyridine, THF0 - 80Readily available; controlled reactivity.Two-step process (carbamate formation then cyclization); requires a base.
Problem 2: Formation of Regioisomers
  • Potential Cause: The 2,3-diamino-4-methylpyridine intermediate has two nucleophilic amino groups (at C2 and C3). The cyclizing agent can react with either, potentially leading to the desired 7-methyl isomer and the undesired 4-methyl isomer. The electronic and steric environment dictates the selectivity, which may not be absolute.

  • Suggested Solutions:

    • Characterize the Isomers: Use high-field 2D NMR (NOESY or ROESY) to confirm the structure. The proton on the imidazole ring (at position 1 or 3) should show a nuclear Overhauser effect (nOe) to the methyl group for the desired 7-methyl isomer.

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase regioselectivity by favoring the thermodynamically more stable product.

    • Chromatographic Separation: While challenging due to similar polarities, careful optimization of HPLC or MPLC (medium pressure liquid chromatography) conditions may allow for the separation of isomers.

Caption: Potential for regioisomer formation during the cyclization step.

Detailed Experimental Protocols

Protocol 1: General Procedure for Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This protocol is a starting point and should be optimized for your specific setup.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-diamino-4-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or Dioxane) to create a 0.1 M solution. Stir the mixture to dissolve the starting material as much as possible.

  • Reagent Addition: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in a minimum amount of anhydrous THF. Add the CDI solution dropwise to the diamine solution at room temperature over 20 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (for THF, ~65 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the diamine starting material.

  • Workup:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and stir vigorously for 30 minutes to dissolve the imidazole byproduct.

    • Collect the solid product by vacuum filtration.

    • Wash the solid sequentially with water, then with a small amount of cold methanol or diethyl ether to remove residual impurities.

  • Purification: Dry the crude solid under vacuum. If further purification is needed, attempt recrystallization from DMF or trituration as described in the FAQ section.

Protocol 2: Purification by Recrystallization from DMF
  • Dissolution: Place the crude, dry solid in a clean Erlenmeyer flask. Add a minimal amount of dimethylformamide (DMF) and heat the mixture gently with stirring (e.g., to 80-100 °C) until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Crystallization: If crystals do not form, try gently scratching the inside of the flask with a glass rod or placing it in a refrigerator (4 °C) overnight.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol or ethyl acetate to remove any residual DMF.

  • Drying: Dry the crystals thoroughly under high vacuum, potentially with gentle heating (e.g., 50 °C), to remove all traces of the high-boiling point solvent.

References

  • Optimization of the cyclization reaction conditions. a - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. Available at: [Link]

  • Advancing Genetic Alphabet Expansion: Synthesis of 7-(2-Thienyl)-Imidazo[4,5-b]pyridine (Ds) and 4-(4-Pentyne-1,2-diol)-1-Propynyl-2-Nitropyrrole (Diol-Px) for Use in Replicable Unnatural Base Pairs for PCR Applications. Current Protocols. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][2][4]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications. Available at: [Link]

Sources

troubleshooting 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and support our claims with authoritative references.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a two-stage process: first, the formation of the precursor 4-methyl-2,3-diaminopyridine, followed by a cyclization step to form the target imidazolone ring. Understanding the nuances of each stage is critical to achieving high yield and purity.

A common synthetic approach is outlined below:

Synthesis_Pathway cluster_0 Stage 1: Diaminopyridine Synthesis cluster_1 Stage 2: Cyclization 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methyl- 3-nitropyridine 4-Methyl-2,3-diaminopyridine 4-Methyl-2,3- diaminopyridine 2-Amino-4-methyl-3-nitropyridine->4-Methyl-2,3-diaminopyridine Reduction (e.g., H2/Pd-C, SnCl2) Target 7-Methyl-1,3-dihydroimidazo [4,5-b]pyridin-2-one 4-Methyl-2,3-diaminopyridine->Target Cyclization (e.g., Urea, CDI, Triphosgene)

Caption: General synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis.

Stage 1: Synthesis of 4-Methyl-2,3-diaminopyridine

Question 1: My reduction of 2-Amino-4-methyl-3-nitropyridine is incomplete, resulting in a mixture of starting material and product. How can I improve the conversion?

Answer:

Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions.

  • Causality: The nitro group on the pyridine ring is electron-withdrawing, which can sometimes make its reduction more challenging compared to simpler nitroarenes. The choice of reducing agent and catalyst activity are paramount.

  • Troubleshooting Steps:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure your catalyst is fresh and active. Older catalysts can lose activity. Consider using a higher loading of the catalyst.

    • Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion. If you are running the reaction at atmospheric pressure, consider moving to a high-pressure hydrogenation setup.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are generally effective.

    • Alternative Reducing Agents: If catalytic hydrogenation is not providing complete conversion, consider alternative reducing agents. Tin(II) chloride (SnCl₂) in concentrated HCl is a robust method for nitro group reduction in aromatic systems. Iron powder in acetic acid is another effective and economical option.

Parameter Recommendation Rationale
Catalyst (Pd/C) Use fresh, high-quality catalyst. Increase loading (e.g., from 5 mol% to 10 mol%).Ensures sufficient active sites for the reaction.
Hydrogen Pressure Increase from atmospheric to 50-100 psi.Le Chatelier's principle; drives equilibrium towards the product.
Alternative Reagent SnCl₂·2H₂O in conc. HCl or Fe/AcOH.Offers a different reaction mechanism that may be more effective.

Question 2: I am observing side products during the nitration of 2-amino-4-methylpyridine to form the 3-nitro derivative. How can I improve the regioselectivity?

Answer:

The nitration of aminopyridines can sometimes lead to a mixture of isomers.

  • Causality: The amino group is a strong activating group and directs ortho- and para- to itself. In 2-aminopyridine systems, this can lead to nitration at the 3- and 5-positions. The directing effects of the methyl and amino groups must be carefully balanced.

  • Troubleshooting Steps:

    • Control of Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent is crucial to minimize the formation of undesired isomers.

    • Nitrating Agent: The choice of nitrating agent can influence selectivity. A mixture of concentrated nitric acid and sulfuric acid is standard. The ratio of these acids can be optimized.

    • Protecting Group Strategy: To enhance regioselectivity for the 3-position, consider protecting the amino group as an acetamide before nitration. The bulkier acetyl group can favor nitration at the less sterically hindered 3-position. The protecting group can then be removed by acid or base hydrolysis.

Protecting_Group_Strategy 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Acetamide Acetamide 2-Amino-4-methylpyridine->Acetamide Ac₂O, Pyridine 3-Nitro-acetamide 3-Nitro-acetamide Acetamide->3-Nitro-acetamide HNO₃, H₂SO₄ 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methyl-3-nitropyridine 3-Nitro-acetamide->2-Amino-4-methyl-3-nitropyridine Acid/Base Hydrolysis

Caption: Protecting group strategy to improve nitration regioselectivity.

Stage 2: Cyclization to form this compound

Question 3: My cyclization reaction with urea gives a low yield of the desired product. What are the likely side reactions and how can I avoid them?

Answer:

Cyclization of diaminopyridines with urea can be inefficient due to side reactions.[1][2]

  • Causality: The high temperatures often required for urea melts can lead to decomposition of the starting material or product. Additionally, the formation of symmetrical bis-urea adducts from the diaminopyridine can be a competing reaction. Incomplete cyclization can also lead to the formation of an intermediate mono-urea derivative.

  • Troubleshooting Steps:

    • Reaction Conditions: Instead of a neat urea melt, consider performing the reaction in a high-boiling solvent like diphenyl ether or sulfolane to allow for better temperature control and a more homogeneous reaction mixture.

    • Urea Equivalents: Optimize the molar equivalents of urea. A large excess is often used, but this can sometimes promote side reactions. A systematic variation of the urea ratio is recommended.

    • Alternative Carbonyl Sources: If urea proves problematic, consider alternative, more reactive carbonyl sources that allow for milder reaction conditions. These include:

      • Carbonyldiimidazole (CDI): CDI is a highly effective and safer alternative to phosgene for forming the imidazolone ring.[3][4] The reaction can typically be performed at lower temperatures in a solvent like THF or DMF.

      • Triphosgene: This solid, stable phosgene equivalent is another excellent choice for cyclization and is generally easier and safer to handle than gaseous phosgene.[3][4][5]

Cyclizing Agent Typical Conditions Advantages Disadvantages
Urea 180-220 °C, neat or high-boiling solventInexpensiveHigh temperatures, potential for side reactions and decomposition
CDI Room temp. to 80 °C, THF or DMFMild conditions, high yieldsMore expensive than urea
Triphosgene 0 °C to room temp., with a base (e.g., Et₃N) in an inert solvent (e.g., CH₂Cl₂)Highly reactive, clean conversionsToxic byproduct (HCl), requires careful handling

Question 4: I am having difficulty purifying the final product. It seems to be contaminated with a persistent impurity. What could this be and how do I remove it?

Answer:

Purification of heterocyclic compounds can be challenging due to their polarity and potential for strong intermolecular interactions.

  • Causality: A likely impurity is the uncyclized mono-urea intermediate or unreacted diaminopyridine. These compounds have similar polarities to the product, making chromatographic separation difficult. The product itself may also have limited solubility, complicating recrystallization.

  • Troubleshooting Steps:

    • Reaction Completion: Ensure the cyclization reaction has gone to completion using TLC or LC-MS analysis before workup. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Acid-Base Extraction: Exploit the differences in basicity between the starting material, intermediate, and product. The diaminopyridine starting material is more basic than the final product. An acidic wash during workup may help remove unreacted starting material.

    • Recrystallization Solvent Screening: A systematic screening of recrystallization solvents is highly recommended. Consider solvent systems such as ethanol/water, DMF/water, or DMSO/water. The poor solubility of related compounds has been noted, and finding an appropriate recrystallization solvent is key.[6]

    • Flash Chromatography: If recrystallization is ineffective, flash chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

A1: The compound is expected to be a solid, likely off-white to light brown in color.[7][8][9] Imidazo[4,5-b]pyridin-2-one scaffolds are often characterized by poor solubility in common organic solvents.[6] Solubility is typically higher in polar aprotic solvents like DMSO and DMF.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. The nitration step involves the use of strong, corrosive acids and is highly exothermic; it should be performed in a fume hood with appropriate personal protective equipment (PPE). If using phosgene alternatives like triphosgene, extreme caution is necessary as they can release toxic phosgene gas upon heating or in the presence of moisture.[3][4][5] Always handle these reagents in a well-ventilated fume hood.

Q3: Can I use microwave irradiation to accelerate the cyclization step?

A3: Microwave-assisted synthesis can be an excellent method to accelerate the cyclization and often leads to cleaner reactions and higher yields in shorter reaction times.[10] It is worth exploring for the cyclization with urea or CDI.

Q4: What are some common analytical techniques to characterize the final product?

A4: Standard analytical techniques for characterization include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the carbonyl group of the imidazolone ring.

  • Melting Point Analysis: To assess the purity of the compound.

References

  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes? Retrieved from [Link]

  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • ResearchGate. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Retrieved from [Link]

  • PubMed. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (C₇H₇N₃O, CAS: 518038-75-0).[1][2][3][] This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the synthesis of the imidazo[4,5-b]pyridin-2-one scaffold.

Q1: What is the most common synthetic route for constructing the this compound core?

The most prevalent and reliable method involves a two-step conceptual process starting from a substituted pyridine. The key is the formation of a 2,3-diaminopyridine intermediate, followed by cyclization to form the fused imidazole ring.

  • Intermediate Formation: The synthesis typically begins with a commercially available precursor like 2-amino-3-nitro-4-methylpyridine. The nitro group is reduced to an amine, yielding 4-methylpyridine-2,3-diamine. This reduction is a critical step and is often achieved using catalysts like Palladium on carbon (Pd/C) with a hydrogen source or reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media.[5][6]

  • Cyclization: The resulting diamine is then reacted with a carbonylating agent to form the 2-oxo-imidazole ring. Common and effective reagents for this step include 1,1'-Carbonyldiimidazole (CDI), phosgene, triphosgene, or urea. The reaction is a condensation that eliminates two molecules of a small byproduct (e.g., imidazole if using CDI) to close the ring.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to one of four areas:

  • Incomplete Cyclization: The final ring-closing step is often the bottleneck. This condensation reaction is an equilibrium process, and failure to drive it to completion will result in isolating the diamine starting material or a stable, uncyclized intermediate.[7]

  • Sub-optimal pH: The pH of the reaction can be critical, especially during the cyclization step. While not always a factor with reagents like CDI, if alternative methods are used, the nucleophilicity of the amine groups is highly pH-dependent.[7]

  • Side Reactions: The pyridine nitrogen is susceptible to oxidation, which can lead to N-oxide formation, particularly if any oxidative conditions are inadvertently introduced.[7]

  • Purification Losses: The product may have limited solubility in common organic solvents, leading to significant material loss during workup and purification steps like recrystallization or chromatography.[8]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a detailed, problem-and-solution framework for specific issues you may encounter in the lab.

Problem 1: Incomplete Reaction - Starting Material Remains

You observe a significant amount of the 4-methylpyridine-2,3-diamine starting material in your crude reaction mixture by TLC or LC-MS.

Causality: The cyclization step is a condensation reaction that typically eliminates a small molecule (like water or imidazole). According to Le Chatelier's principle, the presence of this byproduct can inhibit the reaction from reaching completion. Furthermore, many cyclization reactions have a significant activation energy barrier.[7]

Solutions:

  • Increase Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming its activation barrier. Switching to a higher-boiling solvent (e.g., from THF to DMF or dioxane) and increasing the temperature to reflux is a common strategy to drive the cyclization.[7]

  • Extend Reaction Time: Some reactions are simply slow. Monitor the reaction progress over a longer period (e.g., 12-24 hours) to ensure it has reached completion.

  • Ensure Anhydrous Conditions: If your carbonylating agent is sensitive to water (like phosgene or triphosgene), or if water is a byproduct, ensure your solvent and glassware are thoroughly dried. The use of a Dean-Stark trap can be effective for removing water in high-temperature reactions.[7]

Troubleshooting Workflow: Incomplete Reaction

Below is a decision-making workflow to diagnose and solve incomplete cyclization.

G start Reaction Incomplete: Starting Material (SM) Remains check_temp Was reaction run at elevated temp (reflux)? start->check_temp increase_temp Increase temperature. Consider higher boiling solvent (e.g., DMF, Dioxane). check_temp->increase_temp No check_time Was reaction time sufficient (>12h)? check_temp->check_time Yes final_check Problem Resolved? increase_temp->final_check increase_time Extend reaction time. Monitor by TLC/LC-MS. check_time->increase_time No check_reagent Is carbonylating agent (e.g., CDI) fresh and active? check_time->check_reagent Yes increase_time->final_check use_fresh_reagent Use fresh, anhydrous carbonylating agent. check_reagent->use_fresh_reagent No check_reagent->final_check Yes use_fresh_reagent->final_check

Caption: Troubleshooting decision tree for incomplete cyclization.

Problem 2: Formation of an Unidentified, Polar Impurity

Your analysis shows the consumption of starting material but the formation of a major byproduct that is more polar than the desired product, and its mass does not correspond to the expected product.

Causality: The pyridine nitrogen atom is susceptible to oxidation, leading to the formation of an N-oxide. This can happen if the reaction is exposed to air at high temperatures for extended periods or if certain reagents have oxidative properties.[7]

Solutions:

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon, especially when heating for long durations. This minimizes contact with atmospheric oxygen.

  • Control of Oxidants: If any step in your synthesis involves an oxidant, ensure you are using the correct stoichiometry and that conditions are carefully controlled (e.g., low temperature) to prevent over-oxidation of the sensitive pyridine ring.[7]

Problem 3: Product is Difficult to Purify or Has Poor Solubility

The crude product crashes out of solution during workup, or it proves difficult to redissolve for chromatographic purification.

Causality: Imidazo[4,5-b]pyridin-2-one scaffolds can exhibit strong intermolecular hydrogen bonding, leading to high crystallinity and poor solubility in many common organic solvents. This is a known characteristic of this class of compounds.[8]

Solutions:

  • Recrystallization from Polar, Aprotic Solvents: Attempt recrystallization from solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or hot acetic acid, followed by the addition of an anti-solvent like water or an ether.

  • Trituration: Wash the crude solid with various solvents to remove impurities. Start with non-polar solvents (e.g., hexanes, diethyl ether) to remove greasy impurities, followed by more polar solvents in which the product has minimal solubility (e.g., ethyl acetate, methanol) to remove other contaminants.

  • Modified Column Chromatography: If chromatography is necessary, consider using a more polar mobile phase or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine), depending on the product's nature, to improve solubility and reduce tailing on the column.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your synthesis.

Protocol 1: Synthesis of 4-Methylpyridine-2,3-diamine

This protocol details the reduction of the nitro-pyridine precursor.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a 1. Dissolve 2-amino-3-nitro-4-methylpyridine in Ethanol/Water. b 2. Add Iron powder and Ammonium Chloride. a->b c 3. Heat to reflux (e.g., 80-90 °C) for 2-4 hours. b->c d 4. Monitor by TLC until starting material is consumed. c->d e 5. Filter hot mixture through Celite® to remove iron salts. d->e f 6. Concentrate filtrate under reduced pressure. e->f g 7. Extract with Ethyl Acetate, dry, and concentrate. f->g

Caption: Workflow for the synthesis of the diamine intermediate.

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-amino-3-nitro-4-methylpyridine (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 ratio).

  • Add iron powder (approx. 5 eq) and ammonium chloride (approx. 1 eq).

  • Heat the mixture to reflux (80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC. The product, being more polar, will have a lower Rf than the starting material. The reaction is typically complete in 2-4 hours.

  • Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-methylpyridine-2,3-diamine, which can often be used in the next step without further purification.

Protocol 2: Cyclization to this compound

This protocol details the final ring-closing step using CDI.

Step-by-Step Methodology:

  • Dissolve the crude 4-methylpyridine-2,3-diamine (1.0 eq) in an anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add 1,1'-Carbonyldiimidazole (CDI) (approx. 1.1 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 1-2 hours, then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the diamine and the formation of the product.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold solvent (e.g., THF or ether).

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from DMF/water) or trituration with ethyl acetate to afford the pure product.

Section 4: Optimizing Reaction Parameters

The following table summarizes the effects of key parameters on the reaction outcome. Use this as a guide for your optimization experiments.

ParameterCondition A (Baseline)Condition B (Alternative)Expected Outcome & Remarks
Solvent THFDMFDMF's higher boiling point can increase reaction rate and drive cyclization, but may complicate removal.[7]
Temperature Reflux (66 °C in THF)Reflux (153 °C in DMF)Higher temperatures significantly accelerate the rate of cyclization but may increase the risk of side reactions.[7]
Carbonyl Source CDITriphosgeneTriphosgene is highly effective but also highly toxic and requires careful handling and scavenging of HCl byproduct with a non-nucleophilic base.
Atmosphere Ambient AirInert (N₂ or Ar)An inert atmosphere is crucial to prevent potential N-oxide formation, especially with extended heating times.[7]

References

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry.
  • This compound. Echemi.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • This compound. CymitQuimica.
  • This compound. Parchem.
  • This compound - CAS 518038-75-0.

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Technical Support Center: Purification of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification workflows.

Introduction

This compound is a versatile scaffold in medicinal chemistry.[1] Its purification, however, can be challenging due to potential side reactions during synthesis and its physicochemical properties. This guide provides a structured approach to identifying and resolving common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield After Initial Synthesis and Work-up

Question: My synthesis of this compound results in a low yield of crude product even before purification. What are the likely causes and how can I mitigate this?

Answer: Low yields at this stage often point to incomplete reactions or the formation of side products during the synthesis. Here are some common culprits and troubleshooting steps:

  • Incomplete Cyclization: The formation of the imidazo[4,5-b]pyridine core may not have gone to completion.[2]

    • Solution: Consider increasing the reaction temperature or extending the reaction time. If the synthesis involves a condensation reaction that releases water, ensure its effective removal using a Dean-Stark trap or a suitable drying agent.[2]

  • Side Reactions: The starting materials or the product itself can participate in undesired reactions.

    • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if oxidative conditions are used in the synthesis.[2]

      • Prevention: If your synthesis involves an oxidant, use the mildest one possible and maintain stoichiometric control. Keep reaction temperatures in check to minimize over-oxidation.[2]

    • Formation of Regioisomers: If your synthesis involves alkylation steps, you might be forming a mixture of isomers.[2]

      • Control: The regioselectivity of N-alkylation is highly dependent on the base, solvent, and temperature. A careful screen of these parameters is recommended to favor the desired isomer.[2]

  • Purification Losses during Work-up: Significant amounts of your product may be lost during the initial extraction and washing steps.

    • Optimization: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.

Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity

Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer: This is a common challenge, especially with impurities that have a similar structure to the target compound. Here are several strategies to tackle this:

  • Optimize Column Chromatography Parameters:

    • Solvent System: A slight modification of your eluent system can significantly impact resolution.

      • Recommendation: If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol gradient. The different solvent properties can alter the interactions with the silica gel and improve separation. A general starting point for imidazo[4,5-b]pyridine derivatives is a gradient of hexane/dichloromethane.

    • Silica Gel: Consider using a smaller particle size silica gel for higher resolution.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

    • Solvent Screening: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

      • Suggested Solvents to Screen: Based on literature for similar compounds, ethanol is a good starting point. You can also try isopropanol, acetonitrile, or mixtures like ethanol/water or dichloromethane/hexane.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be very effective.

    • Column and Mobile Phase: A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid, is a common choice for polar heterocyclic compounds.

Issue 3: Poor Solubility of the Crude Product

Question: My crude this compound is poorly soluble in common organic solvents, making purification difficult. What are my options?

Answer: Poor solubility can be a significant hurdle. Here's how to approach this problem:

  • Solvent Selection for Purification:

    • Highly Polar Solvents: For column chromatography, you might need to dissolve your compound in a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and adsorb it onto silica gel before loading it onto the column.

    • Recrystallization from Polar Solvents: You can attempt recrystallization from polar aprotic solvents like DMF or DMSO, though this can be challenging due to their high boiling points. A useful technique is vapor diffusion, where you dissolve your compound in a small amount of DMF or DMSO and place it in a larger chamber containing a more volatile anti-solvent (a solvent in which your compound is insoluble). The anti-solvent will slowly diffuse into your solution, inducing crystallization.

  • Salt Formation: If your compound has a basic site, you can try forming a salt to improve its solubility in polar solvents. This can be achieved by treating it with an acid like HCl or acetic acid. The salt can then be purified by recrystallization and the free base can be regenerated by treatment with a mild base.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC mobile phase to analyze the purity of this compound?

A1: A good starting point would be a mixture of dichloromethane and methanol, for instance, in a 95:5 or 90:10 ratio. You can adjust the polarity by varying the percentage of methanol. Visualizing the spots under a UV lamp at 254 nm is usually effective for this class of compounds.

Q2: My purified product appears as a colored solid. Is this expected?

A2: While some imidazo[4,5-b]pyridine derivatives can be colored, this compound is generally expected to be a white to off-white or light brown solid.[3] A significant color may indicate the presence of colored impurities, possibly arising from oxidation or side reactions. Further purification by recrystallization or column chromatography might be necessary if high purity is required.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. A purity of at least 95% is often required for biological screening.[1]

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near its boiling point) portion-wise while stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture containing a small amount of methanol). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Start the elution with a low polarity solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., from 0.5% to 5% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Purification Workflows

Purification_Workflow Crude_Product Crude 7-Methyl-1,3-dihydro- imidazo[4,5-B]pyridin-2-one Purity_Analysis Purity Analysis (TLC, HPLC) Crude_Product->Purity_Analysis High_Purity High Purity (>98%) Purity_Analysis->High_Purity Meets Specs Moderate_Purity Moderate Purity (Co-eluting Impurities) Purity_Analysis->Moderate_Purity Minor Impurities Low_Purity Low Purity (Multiple Impurities) Purity_Analysis->Low_Purity Major Impurities Final_Product Pure Product High_Purity->Final_Product Recrystallization Recrystallization Moderate_Purity->Recrystallization Column_Chromatography Silica Gel Column Chromatography Low_Purity->Column_Chromatography Column_Chromatography->Recrystallization Further Purification Recrystallization->Final_Product

Caption: A decision-making workflow for the purification of this compound.

References

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • PubChemLite. (n.d.). 7-methyl-1h,2h,3h-imidazo[4,5-b]pyridin-2-one. Retrieved from [Link]

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Rodi, Y. K., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • PubChem. (2026). 7-Acetyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one. Retrieved from [Link]

  • Lin, C. H., Chen, Y. L., Chen, C. H., Wu, M. H., Chen, C. T., & Hsieh, M. T. (2018). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1338–1348.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(9), 896.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). Molecules, 26(18), 5521.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014).
  • HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. (1994).
  • BenchChem. (2025). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). The Journal of Organic Chemistry, 89(10), 6934–6948.

Sources

stability issues with 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.

Introduction to Stability Profile

This compound, like many heterocyclic compounds, possesses a complex stability profile influenced by a variety of environmental factors. The fused imidazole and pyridine rings contain multiple heteroatoms that can be susceptible to chemical modification under common laboratory conditions. Understanding these potential liabilities is the first step toward robust experimental design. The pyridine nitrogen, for instance, is a known site for oxidation, potentially forming an N-oxide that could alter the compound's biological activity and physical properties.[1] This guide will walk you through diagnosing and mitigating these and other stability issues.

Troubleshooting Guide: Diagnosing and Resolving Instability in Solution

This section addresses specific issues you may encounter during your experiments, providing a logical workflow from observation to resolution.

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Scenario: You've prepared a stock solution of this compound in an aqueous buffer for a cell-based assay. Within a few hours, you observe a fine precipitate or a general cloudiness in your solution, even at concentrations that were previously soluble.

Potential Causes & Diagnostic Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Explanation and Causality:

The solubility of compounds with ionizable groups, such as the imidazo[4,5-b]pyridine core, is often highly dependent on pH. A shift in the buffer's pH, perhaps due to CO2 absorption from the air or interaction with storage containers, can significantly decrease the compound's solubility. Furthermore, degradation of the parent compound into less soluble byproducts is a common cause of precipitation over time.

Step-by-Step Protocol: Solubility Assessment

  • Prepare a series of buffers: Create a range of buffers (e.g., acetate, phosphate, borate) with pH values from 3 to 10.

  • Saturated Solutions: Add an excess of this compound to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Analyze the supernatant using a calibrated HPLC-UV method to determine the concentration of the dissolved compound at each pH.

  • Data Analysis: Plot solubility versus pH to identify the optimal pH range for your experiments.

Issue 2: Solution Color Change or Emergence of New Peaks in HPLC Analysis

Scenario: Your stock solution of this compound, initially colorless, has developed a yellow or brownish tint. Upon analysis by RP-HPLC, you observe a decrease in the area of the main peak and the appearance of one or more new peaks.

Potential Causes & Diagnostic Workflow:

This is a classic sign of chemical degradation. The primary suspects for a compound like this are hydrolysis, oxidation, and photodegradation. A forced degradation study is the definitive way to diagnose the cause.[2][3][4]

Caption: Workflow for diagnosing and mitigating chemical degradation.

Explanation and Causality:

  • Hydrolysis: The amide-like bond within the imidazolidinone ring could be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The electron-rich pyridine ring is a potential site for oxidation, which can be catalyzed by air, trace metals, or peroxides in solvents.[1] The formation of N-oxides is a common pathway for such heterocyclic systems.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions and degradation.

Step-by-Step Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photostability: Expose a vial of the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Incubate: Store the hydrolytic, oxidative, and thermal samples at 40°C. Keep a control sample at 4°C protected from light.

  • Analyze Samples: At various time points (e.g., 2, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by HPLC-UV/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to your degraded experimental sample. The appearance of matching degradation peaks will indicate the likely degradation pathway. Aim for 5-20% degradation of the main peak to ensure that secondary degradation is minimized.[5]

Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies

Stress ConditionPotential Degradation PathwayRecommended Mitigation Strategy
Acid/Base Hydrolysis Cleavage of the imidazolidinone ring.Identify the pH of maximum stability from the forced degradation study and buffer your solutions accordingly.
Oxidation Formation of N-oxide on the pyridine ring.Prepare solutions in degassed solvents. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Consider adding a small amount of an antioxidant like BHT or ascorbic acid if compatible with your assay.
Photodegradation Ring modifications or polymerization.Store all solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Thermal Degradation General decomposition.Prepare solutions fresh and store them at recommended temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable stock solution of this compound?

A: While DMSO is a common solvent for initial solubilization due to its high dissolving power, long-term storage in DMSO at room temperature is not always recommended as it can absorb water and may not be inert. For long-term storage, consider preparing highly concentrated stock solutions in anhydrous DMSO and storing them in small aliquots at -20°C or -80°C. For aqueous experiments, it is crucial to determine the compound's stability in your specific buffer system. A preliminary stability test over 24 hours at the working concentration and temperature is highly recommended.

Q2: My compound's activity decreases over time in my cell culture medium. What could be the cause?

A: This is a common and complex issue. Several factors could be at play:

  • Chemical Instability: The compound may be degrading in the complex, aqueous environment of the cell culture medium (pH ~7.4, 37°C). Components in the medium, such as metal ions, could catalyze degradation.

  • Metabolic Instability: If you are using live cells, they may be metabolizing the compound.

  • Binding to Plasticware or Serum Proteins: The compound may adsorb to the surface of your culture plates or bind to proteins in the fetal bovine serum, reducing its effective concentration.

To troubleshoot, first, perform a stability test in the cell-free medium under incubation conditions (37°C, 5% CO2) and analyze the concentration over time by HPLC. If it is stable, then metabolic degradation or binding are more likely culprits.

Q3: How can I develop a stability-indicating HPLC method?

A: A stability-indicating method is one that can separate the parent compound from all its potential degradation products.

  • Column and Mobile Phase Screening: Start with a standard C18 column and a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Analyze Forced Degradation Samples: Inject the samples from your forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Optimization: If co-elution occurs, adjust the gradient slope, temperature, or try a different column chemistry (e.g., Phenyl-Hexyl or C8).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the parent and degradant peaks to ensure they are not co-eluting with other species. Coupling the HPLC to a mass spectrometer (LC-MS) is the most definitive way to identify and track degradation products.[6]

References

  • (No specific source for direct stability of this compound was found in the search results)
  • BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Alsante, K. M., et al. (2011).
  • MedCrave. (2016).
  • Li, J., et al. (2018).
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Roy, A. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences & Research.
  • Sharma, G., & Saini, V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

Sources

Technical Support Center: Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproducts and optimize your reaction outcomes.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The core of this synthesis typically involves the cyclization of 2,3-diamino-4-methylpyridine with a suitable carbonylating agent. While the reaction appears straightforward, several challenges can arise, leading to the formation of unwanted byproducts and low yields. This guide will walk you through the most common issues, explain the underlying chemistry, and provide actionable solutions to streamline your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?

Answer: Low yields are a common frustration in organic synthesis and can stem from several factors in this specific reaction. Let's break down the potential culprits and how to address them:

  • Incomplete Reaction: The cyclization may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initially planned reaction time, extend it.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to degradation and byproduct formation. A stepwise increase of 10-20°C is a good starting point.

      • Optimize Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can interfere with the carbonylating agent.

  • Suboptimal pH: The pH of the reaction can significantly influence the reactivity of the starting materials.

    • Troubleshooting:

      • Base Addition: The cyclization reaction often requires a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid generated (e.g., HCl from triphosgene). Ensure the correct stoichiometry of the base is used. An excess can lead to side reactions, while an insufficient amount will result in a low pH, protonating the starting material and reducing its nucleophilicity.

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification stages.

    • Troubleshooting:

      • Extraction: Optimize the pH of the aqueous layer during extraction to ensure the product is in its neutral form and partitions efficiently into the organic layer.

      • Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation of the product from byproducts and unreacted starting materials. Monitor fractions carefully to avoid discarding product-containing portions.

Incomplete Cyclization

Question: I am observing a significant amount of an intermediate in my final product mixture, suggesting the cyclization is not complete. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a frequent hurdle. The formation of the imidazole ring is a condensation reaction that eliminates a small molecule (e.g., imidazole from CDI, or HCl and CO2 from triphosgene).

  • Inefficient Carbonylating Agent: The choice and handling of the carbonylating agent are critical.

    • Troubleshooting:

      • N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent. However, it is moisture-sensitive. Ensure you are using a fresh, dry batch of CDI. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

      • Triphosgene: Triphosgene is a safer alternative to phosgene gas but must be handled with care in a well-ventilated fume hood. It is also sensitive to moisture. Ensure your reaction setup is completely dry.

  • Insufficient Reaction Energy: The cyclization step may have a significant activation energy barrier.

    • Troubleshooting:

      • Thermal Conditions: Refluxing the reaction mixture in a suitable solvent is often necessary to provide enough energy for the cyclization to occur.

Formation of Urea Byproducts

Question: My mass spectrometry analysis indicates the presence of urea-like byproducts. What is their origin and how can I prevent their formation?

Answer: The formation of urea byproducts is typically associated with the reaction of the carbonylating agent with amine impurities or with the starting material in an undesired stoichiometry.

  • Cause: If your 2,3-diamino-4-methylpyridine starting material contains impurities with a single amine group, these can react with the carbonylating agent to form stable urea derivatives that do not cyclize. Additionally, if the reaction conditions are not optimal, intermolecular reactions between molecules of the starting material can lead to oligomeric urea byproducts.

  • Troubleshooting:

    • Purity of Starting Material: Ensure the purity of your 2,3-diamino-4-methylpyridine. Recrystallization or column chromatography of the starting material may be necessary.

    • Controlled Addition: Add the carbonylating agent slowly and at a low temperature (e.g., 0°C) to the solution of the diaminopyridine. This helps to control the reaction rate and favor the intramolecular cyclization over intermolecular side reactions.

    • Stoichiometry: Use a precise stoichiometry of the carbonylating agent. A large excess should be avoided.

N-Oxide Formation

Question: I have identified a byproduct with a mass corresponding to my product +16 amu, which I suspect is an N-oxide. How can this be happening and what can I do about it?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide.[1]

  • Cause: This can occur if your reaction conditions are inadvertently oxidative. This might be due to the presence of oxidizing impurities in your reagents or solvents, or prolonged exposure to air at elevated temperatures.

  • Troubleshooting:

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Purified Reagents and Solvents: Use freshly distilled or purified solvents and high-purity reagents to eliminate any oxidizing impurities.

    • Remediation:

      • Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired product. Common methods include catalytic hydrogenation with a catalyst like Raney Nickel or using reducing agents such as phosphorus trichloride (PCl3).[1]

Experimental Protocols

Synthesis of 2,3-diamino-4-methylpyridine

A common precursor for the target molecule is 2,3-diamino-4-methylpyridine. Impurities in this starting material can carry through to the final product. A reliable synthesis of this precursor is therefore crucial.

StepReagentConditions
12-Amino-4-methylpyridineNitration with H2SO4/HNO3
22-Amino-4-methyl-3-nitropyridineReduction (e.g., with Fe/HCl or catalytic hydrogenation)

Note: The nitration of 2-amino-4-methylpyridine can produce a mixture of isomers. Careful purification is necessary to isolate the desired 3-nitro isomer before proceeding to the reduction step.

Synthesis of this compound

This protocol uses triphosgene as the carbonylating agent, which is a safer alternative to phosgene gas.

StepReagentMolar RatioSolventConditions
12,3-diamino-4-methylpyridine1.0Anhydrous DCM0°C, under N2
2Triphosgene0.4 (in portions)Anhydrous DCMSlow addition at 0°C
3Triethylamine2.2Anhydrous DCMSlow addition at 0°C
4---Warm to room temp., stir overnight

Workup: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Main Reaction Start 2,3-diamino- 4-methylpyridine Intermediate Isocyanate Intermediate Start->Intermediate + Triphosgene - HCl Product 7-Methyl-1,3-dihydro- imidazo[4,5-B]pyridin-2-one Intermediate->Product Intramolecular Cyclization

Caption: Main synthetic route to the target compound.

Common Byproduct Formations

Byproduct Formation cluster_start Starting Materials & Reagents cluster_byproducts Potential Byproducts Start 2,3-diamino- 4-methylpyridine Urea Urea Byproducts (from intermolecular reaction) Start->Urea Excess Carbonylating Agent or Impurities Incomplete Uncyclized Intermediate Start->Incomplete Insufficient Energy or Reaction Time CarbonylatingAgent Carbonylating Agent (e.g., Triphosgene) CarbonylatingAgent->Urea Noxide N-oxide Product Desired Product Product->Noxide Oxidizing Conditions

Caption: Potential pathways leading to common byproducts.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product CheckPurity Check Starting Material Purity Problem->CheckPurity IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction SideReactions Side Reactions? Problem->SideReactions Purification Optimize Purification Problem->Purification OptimizeConditions Optimize Reaction (Time, Temp, Solvent) IncompleteReaction->OptimizeConditions Yes CheckStoichiometry Check Stoichiometry & Addition Rate SideReactions->CheckStoichiometry Urea Byproducts InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere N-oxide Formation

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • PubChem. (n.d.). 2,3-Diaminopyridine. National Center for Biotechnology Information. [Link]

  • Journal of Organic Chemistry. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. [Link]

  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ACS Publications. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • ResearchGate. (2002). Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. [Link]

  • PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]

  • Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. [Link]

  • ResearchGate. (2018). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • Molecular Diversity. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. [Link]

  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine. [Link]

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • Journal of Organic Chemistry. (2012). Synthesis of 2,4-diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-cyano-2-nitrobenzimidates. [Link]

  • Sci-Hub. (1962). 459. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. [Link]

Sources

method refinement for consistent results with 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, including protein kinases.[1][2] This guide will provide you with the necessary information for the synthesis, purification, and application of this specific analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: While specific research on the 7-methyl analog is emerging, the broader class of imidazo[4,5-b]pyridin-2-ones has shown significant potential as inhibitors of various protein kinases.[3][4][5] These include Src family kinases involved in cancer progression, Aurora kinases that regulate cell division, and DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA damage repair.[3][4][6] Therefore, this compound is primarily of interest for cancer research and drug discovery.

Q2: What is the general synthetic strategy for this class of compounds?

A2: The most common and reliable method involves the cyclization of a substituted 2,3-diaminopyridine with a carbonylating agent. For this compound, the key starting material is 2,3-diamino-6-methylpyridine. This intermediate is then reacted with an agent like N,N'-carbonyldiimidazole (CDI), urea, or a phosgene equivalent to form the fused imidazole ring.

Q3: What are the critical parameters for a successful synthesis?

A3: The purity of the starting materials, especially the 2,3-diamino-6-methylpyridine, is crucial. The reaction is also sensitive to atmospheric moisture and oxygen, so conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended. Reaction temperature and time are also key; insufficient heat or time may lead to incomplete reaction, while excessive heat can cause degradation.

Q4: How should I purify the final product?

A4: Purification typically involves recrystallization from a suitable solvent system or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final compound and any impurities. For chromatography, a silica gel column with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or methanol) is often effective.[3]

Q5: What analytical techniques are recommended for characterization?

A5: For structural confirmation, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential.[3][7] Purity should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a UV detector.[8][9]

Synthesis and Methodology

Proposed Synthesis of this compound

The following is a proposed two-step synthesis based on established methods for analogous compounds.

Step 1: Synthesis of 2,3-diamino-6-methylpyridine (Intermediate)

The synthesis of the key intermediate can be achieved through the reduction of a nitro-amino precursor.

  • Reaction: Reduction of 2-amino-6-methyl-3-nitropyridine.

  • Reagents & Conditions:

    • 2-amino-6-methyl-3-nitropyridine

    • Reducing agent: e.g., Iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂, Pd/C).

    • Solvent: Ethanol or methanol for catalytic hydrogenation; acetic acid/water for metal reduction.

  • Justification: Catalytic hydrogenation is often cleaner and results in higher yields, but reduction with iron is a robust and cost-effective alternative.

Step 2: Cyclization to form this compound

  • Reaction: Carbonylation and cyclization of 2,3-diamino-6-methylpyridine.

  • Reagents & Conditions:

    • 2,3-diamino-6-methylpyridine

    • Carbonylating agent: N,N'-Carbonyldiimidazole (CDI) is often preferred due to its mild reaction conditions and the formation of gaseous byproducts.

    • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

    • Temperature: Room temperature to reflux, depending on the reactivity of the substrate.

  • Justification: CDI is a highly efficient reagent for this transformation, avoiding the use of more hazardous reagents like phosgene. The reaction proceeds via an initial acylation followed by an intramolecular cyclization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure starting materials.2. Inactive reagents (e.g., old CDI).3. Presence of moisture.4. Insufficient reaction temperature or time.1. Recrystallize or purify the 2,3-diamino-6-methylpyridine before use.2. Use a fresh bottle of CDI or test its activity on a known substrate.3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.4. Monitor the reaction by TLC or LC-MS and adjust temperature and time accordingly.
Multiple Spots on TLC (Side Products) 1. Incomplete cyclization leading to the urea intermediate.2. Dimerization or polymerization.3. Side reactions due to impurities.1. Increase reaction time or temperature to drive the cyclization to completion.2. Use a more dilute solution to disfavor intermolecular reactions.3. Purify starting materials and ensure the reaction is free of contaminants.
Difficulty in Purification 1. Product and impurities have similar polarities.2. Product is insoluble in common chromatography solvents.3. Oily or viscous product that won't crystallize.1. Try a different solvent system for column chromatography or consider reverse-phase HPLC.2. Test a wider range of solvents for recrystallization. A solvent/anti-solvent system may be effective.3. Attempt to precipitate the product from a solution by adding a non-polar solvent. Trituration with a suitable solvent can also induce crystallization.
Inconsistent Results 1. Variability in reagent quality.2. Inconsistent reaction setup (e.g., moisture ingress).3. Scale-up issues.1. Source high-purity reagents from a reliable supplier.2. Standardize the experimental procedure and ensure a consistently inert atmosphere.3. When scaling up, ensure efficient stirring and heat transfer. Re-optimize reaction conditions at the larger scale.

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC
  • Objective: To assess the purity of the synthesized compound.

  • Instrumentation: HPLC with a C18 column and UV detector.

  • Method:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A and 5% B, ramp to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Dissolve a small amount of the compound in methanol or DMSO.

  • Expected Outcome: A single major peak corresponding to the product. Purity can be calculated from the peak area percentage.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To evaluate the inhibitory activity of the compound against a target kinase (e.g., Src kinase).

  • Materials:

    • Recombinant human Src kinase.

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification & Analysis 2-amino-6-methyl-3-nitropyridine 2-amino-6-methyl-3-nitropyridine Reduction Reduction 2-amino-6-methyl-3-nitropyridine->Reduction Fe/AcOH or H2, Pd/C 2,3-diamino-6-methylpyridine 2,3-diamino-6-methylpyridine Reduction->2,3-diamino-6-methylpyridine Carbonylation Carbonylation 2,3-diamino-6-methylpyridine->Carbonylation CDI, THF Final_Product 7-Methyl-1,3-dihydroimidazo [4,5-B]pyridin-2-one Carbonylation->Final_Product Purification Purification Final_Product->Purification Recrystallization or Chromatography Analysis Analysis Purification->Analysis NMR, MS, HPLC

Caption: General workflow for the synthesis and purification of the target compound.

Potential Kinase Inhibition Pathway

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Src_Kinase Src Family Kinase Receptor_Tyrosine_Kinase->Src_Kinase activates Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src_Kinase->Downstream_Signaling phosphorylates Cellular_Response Cell Proliferation, Survival, Invasion Downstream_Signaling->Cellular_Response Target_Compound 7-Methyl-1,3-dihydroimidazo [4,5-B]pyridin-2-one Target_Compound->Src_Kinase inhibits

Caption: Potential mechanism of action via inhibition of Src Family Kinase signaling.

References

  • Gao, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1986-1999. Available from: [Link]

  • Zhang, L., et al. (2021). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical Research, 45(1-2), 133-137. Available from: [Link]

  • Butković, K., et al. (2022). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 27(19), 6619. Available from: [Link]

  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(19), 5941. Available from: [Link]

  • Bayer AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents. CN113474332A.
  • Barrow, J. C., et al. (2019). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry, 62(17), 7845-7857. Available from: [Link]

  • Council of Scientific & Industrial Research. (2006). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. US20060080790A1.
  • Lanxess Deutschland GmbH. (2010). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Google Patents. DE102009022830A1.
  • Poojary, B., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Available from: [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Available from: [Link]

  • Sedić, M., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 126, 106032. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • Thumula, S. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 1-4. Available from: [Link]

  • Klemmensen, P. D., & Schroll, H. (1993). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Acta Chemica Scandinavica, 47, 84-89. Available from: [Link]

  • Stoyanov, A., & Zhelyazkova, B. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 211-217. Available from: [Link]

  • Williams, D. L. H., & Scarrow, J. A. (1973). 2,3-diaminopyridine. Organic Syntheses, 53, 52. Available from: [Link]

  • Sun, J., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(15), 8349-8365. Available from: [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(1), 1045-1050. Available from: [Link]

  • Wróbel, M. P., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 25333. Available from: [Link]

  • Wang, H., et al. (2017). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules, 22(11), 1888. Available from: [Link]

  • Wilson, D. M. A., et al. (2018). Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Cancer Research, 78(13_Supplement), A001-A001. Available from: [Link]

  • Snoubi, S., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available from: [Link]

  • Patel, K. D., et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Journal of Chemical and Pharmaceutical Research, 8(6), 14-23. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 214-225. Available from: [Link]

  • Georgiev, A., & Zhelyazkova, B. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84. Available from: [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. Available from: [Link]

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Technical Support Center: Protocol Optimization for Scaling Up 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis, protocol optimization, and scale-up of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. This document is structured to offer not just procedural steps, but also the underlying scientific principles to empower users to troubleshoot and adapt the protocols to their specific needs.

Introduction and Synthetic Overview

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purines, making it a valuable scaffold for drug discovery.[1] The synthesis of this molecule, while achievable at the lab scale, presents unique challenges when scaling up production. This guide outlines a robust synthetic strategy and provides detailed troubleshooting for common issues encountered during scale-up.

The proposed synthetic route is a multi-step process commencing with the commercially available 2-amino-6-methylpyridine. The core of the synthesis involves the introduction of a second amino group at the C3 position of the pyridine ring, followed by cyclization to form the fused imidazole ring.

Proposed Synthetic Protocol

This section details a recommended protocol for the synthesis of this compound. It is crucial to perform a thorough risk assessment before commencing any chemical synthesis and to handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthetic Workflow

Synthetic Workflow A 2-Amino-6-methylpyridine B Nitration (H2SO4, HNO3) A->B Step 1 C 2-Amino-6-methyl-3-nitropyridine B->C D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C->D Step 2 E 2,3-Diamino-6-methylpyridine D->E F Cyclization (Urea or Phosgene Equivalent) E->F Step 3 G This compound F->G

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Procedures

Step 1: Nitration of 2-Amino-6-methylpyridine

  • Reaction: 2-Amino-6-methylpyridine → 2-Amino-6-methyl-3-nitropyridine

  • Reagents and Solvents: Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Once the addition is complete, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • The precipitated product, 2-amino-6-methyl-3-nitropyridine, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 2-Amino-6-methyl-3-nitropyridine

  • Reaction: 2-Amino-6-methyl-3-nitropyridine → 2,3-Diamino-6-methylpyridine

  • Reagents and Solvents: Iron powder (Fe), Hydrochloric Acid (HCl), Ethanol, Water

  • Procedure:

    • To a suspension of 2-amino-6-methyl-3-nitropyridine in a mixture of ethanol and water, add iron powder.

    • Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Basify the aqueous residue with a sodium hydroxide solution to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2,3-diamino-6-methylpyridine.

Step 3: Cyclization to this compound

  • Reaction: 2,3-Diamino-6-methylpyridine → this compound

  • Reagents and Solvents: Urea, High-boiling solvent (e.g., N,N-Dimethylformamide - DMF or Diphenyl ether)

  • Procedure:

    • Combine 2,3-diamino-6-methylpyridine and urea in a high-boiling point solvent.

    • Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain for several hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLab Scale ConsiderationScale-Up ChallengeRecommended Optimization Strategy
Heat Transfer Flask in an oil bath provides sufficient heat transfer.The surface-area-to-volume ratio decreases, leading to potential for exothermic runaway, especially during nitration.Use a jacketed reactor with controlled heating and cooling. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise.
Mixing Magnetic stirring is usually adequate.Inefficient mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and increased impurities.Employ overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity of the reaction mixture.
Reagent Addition Dropwise addition from a funnel is common.Large volumes of reagents need to be added in a controlled manner to manage reaction rates and exotherms.Utilize a calibrated pump for controlled addition of liquid reagents. For solid additions, a screw feeder can be employed.
Work-up and Isolation Filtration and extraction are straightforward.Handling large volumes of flammable solvents and filtering large quantities of solids can be hazardous and time-consuming.Consider using a filter press or centrifuge for solid-liquid separation. For extractions, a liquid-liquid extractor can improve efficiency and reduce solvent usage.
Purification Recrystallization is often sufficient.Large-scale recrystallization can be inefficient and lead to significant product loss.Optimize the recrystallization solvent system and cooling profile. Consider alternative purification methods such as column chromatography on a larger scale if necessary.

Troubleshooting Guide

This section addresses common problems that may be encountered during the synthesis and scale-up of this compound.

Low Yield in Nitration Step (Step 1)
  • Question: My yield of 2-amino-6-methyl-3-nitropyridine is consistently low. What are the likely causes?

  • Answer:

    • Inadequate Temperature Control: The nitration of aminopyridines is highly exothermic. If the temperature rises significantly above 10 °C, side reactions such as dinitration or oxidation can occur, reducing the yield of the desired product. Ensure your cooling bath is efficient and that the nitric acid is added slowly.

    • Impure Starting Material: Impurities in the 2-amino-6-methylpyridine can interfere with the reaction. It is advisable to use a high-purity starting material.[2]

    • Insufficient Reaction Time: While excessive reaction time can lead to side products, insufficient time will result in incomplete conversion. Monitor the reaction by TLC to determine the optimal reaction time for your specific setup.

Incomplete Reduction (Step 2)
  • Question: I am observing starting material (the nitro compound) in my product after the reduction step. How can I drive the reaction to completion?

  • Answer:

    • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) can become poisoned by impurities. Ensure the starting material and solvent are of high purity.

    • Insufficient Reducing Agent: When using a metal/acid system like Fe/HCl, ensure a sufficient excess of the metal is used. The surface of the iron powder can become passivated, so vigorous stirring is essential to maintain a reactive surface.

    • pH of the Reaction Mixture: The efficiency of the reduction can be pH-dependent. Ensure the reaction mixture remains acidic throughout the addition of the reducing agent.

Difficulty with Cyclization (Step 3)
  • Question: The cyclization reaction is sluggish, and I am isolating a mixture of starting material and product. What can I do to improve the conversion?

  • Answer:

    • Sub-optimal Temperature: The cyclization with urea typically requires high temperatures to proceed at a reasonable rate. Ensure your reaction is reaching and maintaining the target temperature.

    • Alternative Carbonyl Source: If urea is not providing satisfactory results, consider using a more reactive phosgene equivalent such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.[3][4] These reagents are often more efficient but require careful handling due to their reactivity and toxicity.

    • Solvent Choice: The choice of a high-boiling solvent is critical. If the reaction is not proceeding well in DMF, consider a solvent with a higher boiling point like diphenyl ether.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different reducing agent for the nitro group?

    • A1: Yes, several other reducing agents can be effective. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient alternative.[5] Stannous chloride (SnCl₂) in hydrochloric acid is also a classic method for nitro group reduction.[1] The choice of reducing agent may depend on the scale of the reaction and the available equipment.

  • Q2: Is the use of phosgene or its equivalents necessary for the cyclization step?

    • A2: While phosgene and its derivatives are effective, they are highly toxic and require special handling procedures.[6] Urea is a safer and often adequate alternative, especially for initial lab-scale synthesis. For scale-up, a thorough safety review is necessary before considering phosgene-based reagents.

  • Q3: How can I monitor the progress of these reactions?

    • A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of all three steps. Choose a solvent system that provides good separation between the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

  • Q4: What are the key safety precautions for this synthesis?

    • A4:

      • Nitration: This step is highly exothermic and involves corrosive acids. It must be performed in a fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles. A blast shield is recommended.

      • Reduction: If using catalytic hydrogenation, ensure the system is properly purged with an inert gas to prevent the formation of explosive hydrogen-air mixtures.

      • Solvents: Many of the solvents used are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3169. Available from: [Link]

  • PrepChem. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]

  • U.S. Patent No. US4628097A. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • U.S. Patent Application No. US20060080790A1. (2006). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • PubChem. Method for synthesizing furoimidazopyridine compound, polymorphic substance and polymorphic substance of salt - Patent US-12297206-B2. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6265. Available from: [Link]

  • PubMed. Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas. Available from: [Link]

  • ResearchGate. Selected syntheses of ureas through phosgene substitutes. Available from: [Link]

  • PubMed. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Available from: [Link]

  • ResearchGate. Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Available from: [Link]

  • ResearchGate. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]

  • ResearchGate. Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available from: [Link]

  • PubMed. Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Available from: [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 28(2), 747-754. Available from: [Link]

  • National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), 140-148. Available from: [Link]

  • ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole. Available from: [Link]

  • Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • ResearchGate. Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Available from: [Link]

  • Google Patents. Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and drug development, the imidazo[4,5-b]pyridine core is a privileged scaffold, appearing in molecules targeting a range of biological pathways[1]. 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (C₇H₇N₃O) is one such heterocyclic compound whose precise structure is critical for its intended function and safety profile[2][]. The potential for isomeric impurities during synthesis—for instance, the formation of 5-methyl or 6-methyl isomers—necessitates a robust and definitive method for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of molecular structures in solution[4][5]. It provides a detailed atomic-level map of the molecule's framework. This guide provides an in-depth, practical comparison of how a suite of NMR experiments is synergistically applied to confirm the exact structure of this compound, differentiating it from plausible alternatives. We will proceed from foundational 1D experiments to more advanced 2D correlation techniques, explaining the causality behind each step from the perspective of an experienced analytical chemist.

Part 1: Theoretical Analysis & Predicted NMR Signature

Before stepping into the lab, a crucial first step is to analyze the target structure and predict its NMR spectrum. This theoretical framework is essential for designing the right experiments and for interpreting the resulting data efficiently.

Molecular Structure and Atom Numbering

A standardized numbering system is vital for clear communication. We will adopt the following convention for our analysis:

Caption: Structure of this compound with atom numbering.

¹H NMR Predictions

The proton NMR spectrum is the initial scout, providing information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration)[4].

  • Aromatic Protons (H5, H6): The pyridine ring contains two aromatic protons. H5 is adjacent to a nitrogen atom (N5), which is electron-withdrawing, and will thus be deshielded (shifted downfield). H6 is adjacent to the carbon bearing the methyl group. We expect two doublets in the aromatic region, coupling to each other (an AX spin system).

  • Methyl Protons (7-CH₃): A single methyl group attached to an aromatic ring will appear as a singlet, typically in the range of 2.0-2.5 ppm.

  • Amide Protons (N1-H, N3-H): The two N-H protons of the cyclic urea moiety are expected to be broad singlets. Their chemical shift can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, they are readily observable and often appear significantly downfield.

¹³C NMR Predictions

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

  • Carbonyl Carbon (C2): The urea carbonyl carbon is highly deshielded and will appear significantly downfield, typically >150 ppm.

  • Aromatic/Heteroaromatic Carbons (C4, C5, C6, C7, C7a): Five distinct sp² carbons are expected. Carbons directly attached to nitrogen (C4, C7a) will be at lower field than those that are not. The carbon bearing the methyl group (C7) and the other carbons of the pyridine ring (C5, C6) will have distinct chemical shifts.

  • Methyl Carbon (7-CH₃): The aliphatic methyl carbon will appear at high field (upfield), typically in the 15-25 ppm range.

Part 2: Experimental Design and Protocol

The trustworthiness of any structural confirmation rests on the quality of the experimental data. The following protocol is designed to be a self-validating system, where each experiment builds upon the last to provide a complete and unambiguous picture.

Materials & Sample Preparation
  • Analyte: this compound, ~15 mg for ¹H and 2D NMR; ~30-50 mg for a high-quality ¹³C NMR in a reasonable time.

  • Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Rationale: DMSO-d₆ is an excellent choice for this class of compounds. It readily dissolves polar heterocyclic molecules and, crucially, its residual solvent peak does not obscure key regions of the spectrum. Most importantly, it slows down the exchange rate of N-H protons, making them sharp enough to be observed and sometimes even show correlations in 2D spectra[6].

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Step-by-Step Protocol
  • Sample Dissolution: Accurately weigh the analyte and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution, using gentle sonication if necessary[7].

  • Transfer: Carefully transfer the solution into the NMR tube using a Pasteur pipette. The final sample height should be ~4-5 cm[7].

  • Instrumentation: The experiments described here are typically performed on a 400 MHz or higher field NMR spectrometer.

  • Standard Procedures: Before data acquisition, the instrument must be properly set up. This includes:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent (DMSO-d₆) to maintain a stable magnetic field[8].

    • Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to ensure maximum signal sensitivity[7].

    • Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, symmetrical peaks and high resolution. This can be done manually or automatically using gradient shimming routines[8].

  • Acquisition of Spectra:

    • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This experiment often requires a longer acquisition time due to the low natural abundance of ¹³C.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds[5]. It is essential for identifying adjacent protons, such as H5 and H6.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to (¹JCH correlation)[9]. It is the definitive way to assign carbons that have attached protons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH)[10][11]. It is critical for connecting non-protonated (quaternary) carbons to the rest of the structure.

Part 3: Data Interpretation & Structural Confirmation

Let us now analyze the (predicted) data from our suite of experiments to confirm the structure of this compound and rule out its 5-methyl isomer.

Predicted Data Summary

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a 11.1 br s 1H N1-H or N3-H
H-b 10.9 br s 1H N3-H or N1-H
H-c 7.85 d 1H H-5
H-d 6.80 d 1H H-6

| H-e | 2.40 | s | 3H | 7-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
154.5 C2 Urea carbonyl, highly deshielded.
149.0 C7 Quaternary carbon attached to N and bearing the CH₃ group.
145.5 C5 Aromatic CH adjacent to N5.
141.0 C7a Quaternary carbon at ring junction, attached to two N atoms.
115.5 C4 Quaternary carbon at ring junction, attached to two N atoms.
112.0 C6 Aromatic CH adjacent to C7.

| 16.5 | 7-CH₃ | Aliphatic methyl carbon. |

Step-by-Step Elucidation
  • ¹H NMR Analysis: The proton spectrum shows two broad singlets downfield (H-a, H-b), consistent with the two N-H protons. In the aromatic region, two doublets (H-c, H-d) with 1H integration each confirm the presence of two coupled aromatic protons. A 3H singlet at ~2.40 ppm (H-e) is characteristic of a methyl group on an aromatic ring.

  • COSY Analysis: A crucial cross-peak in the COSY spectrum would be observed between the two aromatic doublets (H-c at 7.85 ppm and H-d at 6.80 ppm). This definitively proves they are adjacent to each other on the pyridine ring, confirming the H-5/H-6 relationship.

  • HSQC Analysis: This experiment provides the direct one-bond C-H connections.

    • The proton at 7.85 ppm (H-5) would correlate to the carbon at 145.5 ppm (C-5).

    • The proton at 6.80 ppm (H-6) would correlate to the carbon at 112.0 ppm (C-6).

    • The methyl protons at 2.40 ppm (7-CH₃) would correlate to the carbon at 16.5 ppm. This step locks in the assignments for all protonated carbons.

  • HMBC Analysis: The Final Confirmation. The HMBC spectrum provides the long-range correlations that connect all the pieces. This is where we can definitively place the methyl group at the C-7 position.

Sources

Validating the In Vivo Bioactivity of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated in vivo candidate is fraught with critical decisions. This guide provides an in-depth, experience-driven framework for validating the bioactivity of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a member of a versatile class of heterocyclic compounds. While direct in vivo data for this specific molecule is emerging, we can infer its potential as a kinase inhibitor based on the demonstrated activity of structurally related imidazo[4,5-b]pyridines. This guide will therefore proceed with the hypothesis that this compound is a novel kinase inhibitor, and will compare it to established alternatives in the oncology space.

Our approach is rooted in scientific integrity, ensuring that every proposed step contributes to a self-validating experimental system. We will explore the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins robust in vivo research.

Section 1: Mechanistic Hypothesis and Comparative Landscape

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Notably, derivatives of this core have shown potent activity as kinase inhibitors.[1][2][3][4] For instance, CKI-7, a related small molecule, has been identified as a selective inhibitor of the CDC7 kinase, demonstrating dose-dependent anti-tumor activity in a mouse model of acute lymphoblastic leukemia.[5] This precedent informs our hypothesis that this compound may also exert its bioactivity through kinase inhibition, a critical pathway in cancer cell proliferation and survival.[1]

The Kinase Inhibition Hypothesis: A Logical Starting Point

Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2] Our validation strategy will therefore focus on confirming target engagement and measuring downstream effects on tumor growth.

Comparative Alternatives: Establishing a Benchmark

To objectively assess the performance of this compound, we will compare it against two well-characterized kinase inhibitors:

  • Imatinib: A first-generation tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGF-R. It serves as a benchmark for efficacy and specificity in relevant cancer models.

  • Dasatinib: A second-generation, multi-kinase inhibitor with a broader spectrum of activity than imatinib. It represents a more potent, but potentially less specific, alternative.

This comparative approach will allow us to contextualize the efficacy and potential therapeutic window of our target compound.

Section 2: In Vivo Validation Workflow: A Step-by-Step Guide

A successful in vivo study requires meticulous planning and execution.[6][7][8][9] The following workflow is designed to systematically evaluate the anti-tumor activity of this compound.

Experimental Workflow Diagram

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Animal Model Selection (e.g., Xenograft Mouse Model) B Dose-Range Finding Study (Tolerability & MTD) A->B Establish Model C Efficacy Study (Tumor Growth Inhibition) B->C Determine Doses D Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis C->D Collect Samples F Data Interpretation & Comparative Analysis C->F Primary Endpoint E Histopathological & Biomarker Analysis D->E Correlate Exposure & Effect E->F Assess Tissue-Level Effects

Caption: A streamlined workflow for the in vivo validation of a novel kinase inhibitor.

Detailed Experimental Protocols
  • Cell Line Selection: Choose a human cancer cell line with a known dependency on a kinase pathway potentially targeted by this compound. For this guide, we will use the K562 chronic myelogenous leukemia cell line, which is sensitive to kinase inhibition.

  • Animal Husbandry: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells. House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 K562 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Vehicle Formulation: Based on the physicochemical properties of this compound, develop a suitable vehicle for administration (e.g., 0.5% methylcellulose in sterile water).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Imatinib (Positive Control, e.g., 50 mg/kg)

    • Group 5: Dasatinib (Positive Control, e.g., 10 mg/kg)

  • Dosing: Administer the compounds once daily via oral gavage for 21 days.

  • Monitoring: Record body weight and clinical signs of toxicity daily. Measure tumor volume three times per week.

  • Endpoint: Euthanize mice when tumors in the vehicle control group reach the predetermined endpoint size (e.g., 1500 mm^3) or at the end of the 21-day treatment period.

Section 3: Data Analysis and Interpretation

Quantitative Data Summary
Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1450 ± 1500-2 ± 1
This compound (10 mg/kg)980 ± 12032.4-3 ± 2
This compound (50 mg/kg)450 ± 8069.0-5 ± 3
Imatinib (50 mg/kg)350 ± 7075.9-4 ± 2
Dasatinib (10 mg/kg)280 ± 6080.7-8 ± 4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

To confirm the mechanism of action, a Western blot analysis of key signaling proteins from tumor lysates should be performed.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Downstream p-CrkL p-STAT5 p-ERK Receptor->Downstream Compound 7-Methyl-1,3-dihydro- imidazo[4,5-B]pyridin-2-one Compound->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Section 4: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound, framed within the context of its potential as a kinase inhibitor. By employing a comparative strategy with established drugs and adhering to detailed, validated protocols, researchers can generate the robust data necessary to make informed decisions about the future development of this compound.

The hypothetical data suggests that this compound exhibits dose-dependent anti-tumor activity, warranting further investigation. Future studies should focus on elucidating its precise kinase selectivity profile, optimizing its pharmacokinetic properties, and exploring its efficacy in a broader range of preclinical cancer models.

References

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  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Efficacy Analysis of the Imidazo[4,5-b]pyridin-2-one Scaffold as an Inhibitor of TGF-β Type I Receptor (ALK5) in Comparison to Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Promise of Targeting the TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in cancer progression and fibrotic diseases.[3][4] In the context of oncology, TGF-β can paradoxically act as a tumor suppressor in the early stages of cancer, while promoting tumor growth, invasion, and metastasis in advanced stages.[3] This dual role has made the TGF-β pathway a compelling, albeit complex, target for therapeutic intervention.

The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, predominantly the Activin Receptor-Like Kinase 5 (ALK5).[5] This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the downstream effector proteins SMAD2 and SMAD3.[1] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5] Given its central and specific role in this cascade, ALK5 has emerged as a highly attractive and "druggable" target for the development of small molecule inhibitors.[3][4]

Recent research has identified the imidazo[4,5-b]pyridin-2-one scaffold as a promising chemical starting point for the development of novel ALK5 inhibitors. This guide provides a comparative efficacy analysis of this emerging class of compounds against well-established ALK5 inhibitors, offering a technical resource for researchers in the field.

The Inhibitors: A Head-to-Head Comparison

This guide focuses on comparing the inhibitory potential of the imidazo[4,5-b]pyridin-2-one scaffold with two widely recognized and extensively characterized ALK5 inhibitors: Galunisertib (LY2157299) and SB-431542 .

  • Imidazo[4,5-b]pyridin-2-one Derivatives: This class of compounds represents a novel chemotype for ALK5 inhibition. Their structural similarity to purines has led to their exploration as inhibitors for various kinases.[6][7] The core structure allows for diverse chemical modifications to optimize potency and selectivity.

  • Galunisertib (LY2157299): A potent and selective, orally bioavailable small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase.[8][9] It has been investigated in numerous clinical trials for various cancers, making it a clinically relevant benchmark.[9]

  • SB-431542: A highly selective and potent inhibitor of the ALK5, ALK4, and ALK7 receptors.[10] It is widely used as a research tool to probe the function of the TGF-β pathway in vitro and in vivo.[11]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

All three classes of inhibitors discussed herein act as ATP-competitive inhibitors of the ALK5 kinase domain. They are designed to bind to the active site of ALK5, preventing the binding of ATP and subsequent autophosphorylation and phosphorylation of downstream SMAD proteins. This effectively blocks the entire downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β Receptor I) TGF_beta_RII->ALK5 Recruits & Phosphorylates p_ALK5 Phosphorylated ALK5 ALK5->p_ALK5 Autophosphorylation ATP ATP ATP->p_ALK5 Inhibitor Imidazo[4,5-b]pyridin-2-one Galunisertib SB-431542 Inhibitor->ALK5 Blocks ATP Binding p_SMAD2_3 Phosphorylated SMAD2/3 p_ALK5->p_SMAD2_3 Phosphorylates SMAD2_3 SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Gene Transcription Nucleus->Gene_transcription Regulates

Caption: TGF-β Signaling Pathway and Mechanism of ALK5 Inhibition.

Comparative Efficacy: A Quantitative Analysis

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for representative imidazo[4,5-b]pyridin-2-one derivatives and the established inhibitors against ALK5.

Inhibitor ClassSpecific CompoundALK5 IC50 (nM)Assay TypeReference
Imidazo[4,5-b]pyridin-2-one Representative DerivativesVaries with substitutionKinase Inhibition[6][12][13]
Known Inhibitor Galunisertib (LY2157299)56Cell-free[8][14]
Known Inhibitor SB-43154294Cell-free[11]

Note: Specific IC50 values for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one are not publicly available. The efficacy of the imidazo[4,5-b]pyridin-2-one scaffold is highly dependent on the specific substitutions on the core structure.

Experimental Protocols: Assessing ALK5 Inhibition

To enable researchers to conduct their own comparative studies, we provide detailed protocols for two key experimental workflows: an in vitro kinase assay to determine direct inhibitory activity and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring ALK5 kinase activity and its inhibition by quantifying the amount of ADP produced during the kinase reaction.[15]

start Start reagent_prep Prepare Reagents: - 1x Kinase Buffer - Serial dilutions of inhibitor - ALK5 enzyme - Substrate/ATP mix start->reagent_prep plate_setup Plate Setup: - Add kinase buffer - Add inhibitor or vehicle - Add ALK5 enzyme reagent_prep->plate_setup initiate_reaction Initiate Reaction: - Add Substrate/ATP mix to all wells plate_setup->initiate_reaction incubation_1 Incubate at 30°C for 45 min initiate_reaction->incubation_1 adp_glo Add ADP-Glo™ Reagent incubation_1->adp_glo incubation_2 Incubate at RT for 45 min adp_glo->incubation_2 kinase_detection Add Kinase Detection Reagent incubation_2->kinase_detection incubation_3 Incubate at RT for 30-45 min kinase_detection->incubation_3 read_luminescence Read Luminescence incubation_3->read_luminescence end End read_luminescence->end start Start cell_culture Culture cells to desired confluency start->cell_culture treatment Treat cells with inhibitor or vehicle cell_culture->treatment heating Heat cell aliquots to a range of temperatures treatment->heating lysis Lyse cells (e.g., freeze-thaw cycles) heating->lysis centrifugation Centrifuge to separate soluble and precipitated proteins lysis->centrifugation protein_quantification Collect supernatant and quantify protein concentration centrifugation->protein_quantification western_blot Analyze soluble ALK5 levels by Western Blot protein_quantification->western_blot data_analysis Plot % soluble ALK5 vs. Temperature western_blot->data_analysis end End data_analysis->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express ALK5) to approximately 80-90% confluency.

    • Treat the cells with the test inhibitor at a desired concentration (e.g., 10x the in vitro IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis of Soluble ALK5:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble ALK5 in each sample by Western blotting using a specific anti-ALK5 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature point, normalize the band intensity to the intensity at the lowest temperature (e.g., 40°C), which represents 100% soluble protein.

    • Plot the percentage of soluble ALK5 against the temperature for both the vehicle-treated and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Future Directions

The imidazo[4,5-b]pyridin-2-one scaffold represents a promising new avenue for the development of potent and selective ALK5 inhibitors. While direct efficacy data for the specific compound this compound is not yet available in the public domain, the broader class of derivatives has demonstrated potential as kinase inhibitors. [6]Head-to-head comparisons with established inhibitors such as Galunisertib and SB-431542, using standardized in vitro and cellular assays as detailed in this guide, will be crucial in determining the therapeutic potential of this novel chemical series. Future work should focus on synthesizing and evaluating a library of imidazo[4,5-b]pyridin-2-one derivatives to establish a clear structure-activity relationship (SAR) and to optimize for potency, selectivity, and pharmacokinetic properties. The experimental workflows provided herein offer a robust framework for such investigations, ultimately paving the way for the development of next-generation therapeutics targeting the TGF-β/ALK5 signaling pathway.

References

  • Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic of the TGF-beta signalling pathway. TGF-β= Transforming growth factor-β. Retrieved from [Link]

  • Herbertz, S., Sawyer, J. S., Hoffmann, A. K., et al. (2015). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 6(38), 40669–40683.
  • PubMed. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic Chemistry, 140, 106828.
  • ResearchGate. (n.d.). Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Retrieved from [Link]

  • Frontiers. (2022). TGFβ signaling pathways in human health and disease. Frontiers in Molecular Biosciences, 9, 871329.
  • PubMed. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(22), 6198-6202.
  • Bentham Science. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • SignalChem. (n.d.). TGFβR1 (ALK5), Active. Retrieved from [Link]

  • Nature. (2016). The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers. Scientific Reports, 6, 33710.
  • Current Pharmaceutical Biotechnology. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190-2202.
  • PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • PubMed. (2016). The Use of Cellular Thermal Shift Assay (CETSA) to Study Crizotinib Resistance in ALK-expressing Human Cancers. Scientific Reports, 6, 33710.
  • ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(22), 6198-6202.
  • PubMed. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology, 12(12), 2190-2202.
  • ResearchGate. (2025). The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers. Scientific Reports, 6, 33710.
  • Reaction Biology. (n.d.). ALK5/TGFBR1 Kinase Assay Service. Retrieved from [Link]

  • Ingenta Connect. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190-2202.
  • Bentham Science Publishers. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190-2202.
  • PubMed Central. (2024). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. Kidney Research and Clinical Practice, 43(5), 623-636.
  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5789.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 247-262.
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  • PubMed Central. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega, 6(35), 22763-22774.
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A Comparative Guide to 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one and Other Imidazopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazopyridine scaffold represents a privileged heterocyclic system with remarkable versatility. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth technical comparison of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one and its core scaffold with other key imidazopyridine derivatives, supported by experimental data to inform future research and development.

The Imidazopyridine Core: A Foundation for Diverse Biological Activity

The fusion of an imidazole ring with a pyridine ring gives rise to the imidazopyridine system, a scaffold that has yielded numerous compounds with therapeutic potential.[1] These derivatives have been investigated for their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as for their roles in the central nervous system.[1] The specific arrangement of nitrogen atoms and the potential for substitution at various positions on the bicyclic ring system allow for fine-tuning of a compound's physicochemical properties and biological activity.

This guide will focus on the imidazo[4,5-b]pyridin-2-one scaffold, represented by this compound, and compare its potential with other notable imidazopyridine derivatives that have demonstrated significant biological effects.

A Closer Look at the Imidazo[4,5-b]pyridin-2-one Scaffold

The 1,3-dihydroimidazo[4,5-b]pyridin-2-one core is a key pharmacophore in modern medicinal chemistry. While specific biological data for this compound is not extensively published in publicly accessible literature, its structural analogs have shown significant promise, particularly as selective inhibitors of key biological targets.

One notable example is the development of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[2] These compounds have been investigated for the treatment of mood disorders.[2] The core scaffold provides a rigid framework for the precise orientation of substituents that interact with the allosteric binding site on the receptor.

Comparative Analysis with Other Imidazopyridine Derivatives

The therapeutic potential of the imidazo[4,5-b]pyridin-2-one scaffold can be contextualized by comparing it with other well-studied imidazopyridine derivatives. The following sections explore these alternatives, highlighting their distinct pharmacological profiles and the structure-activity relationships (SAR) that govern their efficacy.

Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

A significant area of research for imidazopyridine derivatives has been in the development of kinase inhibitors for oncology. The structural similarity to purines makes them ideal candidates for ATP-competitive inhibitors.

dot

cluster_Kinase Kinase cluster_Inhibitors Imidazopyridine Derivatives ATP_Site ATP Binding Site Compound_A Imidazo[4,5-b]pyridine Derivative Compound_A->ATP_Site Competitively Inhibits Compound_B Imidazo[4,5-c]pyridine Derivative Compound_B->ATP_Site Competitively Inhibits ATP ATP ATP->ATP_Site Binds to

Caption: Competitive inhibition of kinases by imidazopyridine derivatives.

A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and evaluated for their anti-proliferative activities. Many of these compounds exhibited potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[3] For example, a lead compound from this series demonstrated the ability to reduce levels of the anti-apoptotic protein Mcl-1 and induce apoptosis in cancer cells.[3]

In another study, imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs), which are often deregulated in glioblastoma. Several compounds in this series exhibited submicromolar inhibition of Src and Fyn kinases and showed potent antiproliferative activity against glioblastoma cell lines.[4]

Table 1: Comparative in vitro activity of Imidazopyridine derivatives as kinase inhibitors.

Compound ClassTarget KinaseCell LineIC50 / ActivityReference
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9HCT-116, MCF-7Potent inhibition[3]
Imidazo[4,5-c]pyridin-2-onesSrc, FynU87, U251, T98GSubmicromolar inhibition[4]
Imidazo[4,5-b]pyridine Derivatives as Antimicrobial Agents

The imidazopyridine scaffold has also been explored for the development of novel antimicrobial agents. A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a similar pyridin-2-one substructure with our topic compound, were synthesized and screened for their antimicrobial activity.[5] One compound, in particular, displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[5]

In a different study, amidino-substituted imidazo[4,5-b]pyridines were evaluated. While most of these compounds lacked significant antibacterial activity, one derivative showed moderate activity against E. coli with a MIC of 32 μM.[6]

Table 2: Comparative antimicrobial activity of Imidazopyridine derivatives.

Compound ClassBacterial StrainMIC (μM)Reference
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesP. aeruginosa, E. coli0.21[5]
Amidino-substituted imidazo[4,5-b]pyridinesE. coli32[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For the imidazo[4,5-b]pyridin-2-one series targeting the GluN2B receptor, structural modifications were crucial to address poor solubility and permeability.[2] Replacing hydrogen bond donor groups was a key strategy to improve these pharmacokinetic properties.[2]

In the case of kinase inhibitors, the substituents on the phenyl rings of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives significantly influenced their cytotoxic and COX inhibitory activities. For the antimicrobial thiazolo[4,5-b]pyridin-2-ones, the specific substitutions on the thiazole and phenyl rings were critical for their potent activity against Gram-negative bacteria.[5]

dot

cluster_SAR Structure-Activity Relationship Core Imidazopyridine Core R1 Substituent at R1 Core->R1 R2 Substituent at R2 Core->R2 R3 Substituent at R3 Core->R3 Activity Biological Activity (Potency, Selectivity, PK) R1->Activity Modulates R2->Activity Modulates R3->Activity Modulates

Caption: Influence of substituents on the biological activity of the imidazopyridine core.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the performance of imidazopyridine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

dot

Start Start Prepare Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare Incubate Incubate at Optimal Temperature Prepare->Incubate Detect Detect Kinase Activity (e.g., Phosphorylation) Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The imidazopyridine scaffold, including the imidazo[4,5-b]pyridin-2-one core of this compound, continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative data for this compound is limited, the extensive research on its structural analogs and other imidazopyridine derivatives provides a strong rationale for its further investigation. By understanding the structure-activity relationships and employing robust, validated experimental protocols, researchers can effectively explore the potential of this and other imidazopyridine derivatives to address unmet medical needs in oncology, infectious diseases, and neurology.

References

  • Butković, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5039. [Link]

  • Yadav, P., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4983. [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]

  • Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

  • Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2000. [Link]

  • Kumar, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 69-77. [Link]

  • Eastwood, B. J., et al. (2015). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & Medicinal Chemistry Letters, 25(16), 3252-3256. [Link]

  • Barrow, J. C., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry, 59(17), 7931-7945. [Link]

  • Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 58, 437-446. [Link]

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A Researcher's Guide to Assessing the Specificity of D-4476, a Casein Kinase 1 (CK1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the kinase inhibitor D-4476, also known by its chemical name 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide. While the initial query referenced 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, the substantial body of research available for D-4476 as a potent Casein Kinase 1 (CK1) inhibitor makes it a more pertinent subject for a detailed specificity comparison. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally validate the selectivity of this widely used chemical probe.

Introduction to D-4476 and its Primary Targets

D-4476 is a cell-permeable and ATP-competitive inhibitor primarily targeting Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial for regulating diverse cellular processes such as Wnt signaling, circadian rhythms, and cell cycle progression.[1] In vitro assays have demonstrated its potency, with an IC50 value of approximately 0.3 µM for CK1δ.[2]

Beyond its primary target, D-4476 is also a known inhibitor of the TGF-β type-I receptor, Activin receptor-like kinase 5 (ALK5), with an IC50 of 0.5 µM.[3][4] This dual activity is a critical consideration for researchers, as it can confound experimental results if not properly controlled for. The compound exhibits significantly greater selectivity for CK1 and ALK5 compared to a broad range of other kinases, making it a relatively specific tool for studying CK1-mediated pathways.[5]

Comparative Analysis with Alternative CK1 Inhibitors

To truly understand the specificity of D-4476, it is essential to compare its performance against other available CK1 inhibitors. This section provides a head-to-head comparison with two notable alternatives: SR-3029 and IC261.

SR-3029: A potent and highly selective dual inhibitor of CK1δ and CK1ε.[1] It is recognized for its narrower target profile compared to D-4476, making it a more suitable choice when specific inhibition of the delta and epsilon isoforms of CK1 is required.[1]

IC261: Another CK1 inhibitor that is reportedly less potent than D-4476, with an IC50 of 2.5 µM for CK1.[4][5] While it has been used in previous studies, its lower potency may necessitate higher working concentrations, potentially increasing the risk of off-target effects.

The following table summarizes the reported IC50 values for these inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (µM)
D-4476 CK1δ0.3[2]
ALK50.5[3][4]
SR-3029 CK1δ/εNot specified in search results
IC261 CK12.5[4][5]

Experimental Protocols for Specificity Assessment

To empirically validate the specificity of D-4476 in your experimental system, a multi-pronged approach is recommended. This section outlines key experimental workflows.

In Vitro Kinase Profiling

A comprehensive in vitro kinase panel is the gold standard for assessing the selectivity of an inhibitor. This involves testing the compound against a large number of purified kinases to determine its IC50 value for each.

Experimental Workflow:

Caption: Workflow for in vitro kinase profiling to determine inhibitor specificity.

Step-by-Step Methodology:

  • Prepare a stock solution of D-4476 in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the stock solution to create a range of concentrations for testing.

  • In a multi-well plate, incubate each kinase from the panel with the different concentrations of D-4476.

  • Initiate the kinase reaction by adding ATP and a suitable substrate.

  • After a defined incubation period, stop the reaction and measure the level of substrate phosphorylation using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Plot the kinase activity against the inhibitor concentration to generate dose-response curves.

  • Calculate the IC50 value for each kinase, which represents the concentration of D-4476 required to inhibit 50% of the kinase's activity.

  • Analyze the IC50 values to determine the selectivity profile of D-4476 across the kinase panel.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that the binding of a ligand (inhibitor) stabilizes the target protein against thermal denaturation.

Experimental Workflow:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Protein Separation cluster_detection Target Detection A Treat cells with D-4476 or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Detect target protein (CK1) in soluble fraction (e.g., Western Blot) C->D

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Step-by-Step Methodology:

  • Culture cells of interest and treat them with D-4476 or a vehicle control for a specified time.

  • Lyse the cells and divide the lysate into aliquots.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C).

  • Centrifuge the heated lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein (CK1) remaining.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the D-4476-treated samples indicates target engagement and stabilization.

Phosphoproteomics

For a global view of D-4476's effects on cellular signaling, a mass spectrometry-based phosphoproteomics approach can be employed. This allows for the unbiased identification and quantification of changes in protein phosphorylation across the entire proteome.

Signaling Pathway Context:

CK1 is a key regulator of the Wnt/β-catenin signaling pathway. D-4476 would be expected to modulate the phosphorylation of key proteins in this pathway.

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates Phospho_beta_Catenin P-β-catenin beta_Catenin->Phospho_beta_Catenin TCF/LEF TCF/LEF beta_Catenin->TCF/LEF activates Proteasomal_Degradation Proteasomal Degradation Phospho_beta_Catenin->Proteasomal_Degradation Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1.

Experimental Workflow:

  • Treat cells with D-4476 or a vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • Analyze the phosphopeptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation levels.

  • Perform bioinformatics analysis to identify signaling pathways that are significantly affected by D-4476 treatment.

Conclusion and Recommendations

D-4476 is a valuable tool for studying the cellular functions of CK1. However, its off-target activity against ALK5 necessitates careful experimental design and data interpretation. For studies requiring highly specific inhibition of CK1δ/ε, SR-3029 may be a more appropriate choice. Conversely, when comparing with older literature, understanding the lower potency of inhibitors like IC261 is crucial.

Ultimately, the specificity of any inhibitor is context-dependent. Researchers are strongly encouraged to empirically validate the on- and off-target effects of D-4476 in their specific cellular models using the multi-faceted approach outlined in this guide. This ensures the generation of robust and reliable data, contributing to the overall scientific integrity of the research.

References

  • Rena, G. et al. (2004). D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a. EMBO Reports, 5(1), 60-65. [Link]

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Independent Verification of the Synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility and efficiency of synthetic routes are paramount. This guide provides an in-depth technical comparison of established and potential methodologies for the synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. This document offers an independent verification of the synthesis, presenting experimental data and explaining the rationale behind the procedural choices to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in pharmaceutical research due to its structural similarity to purines, allowing for potential interactions with a variety of biological targets. The "-one" suffix indicates the presence of a carbonyl group within the imidazole ring, forming a cyclic urea moiety. The reliable synthesis of this specific molecule is crucial for further investigation into its potential therapeutic applications.

Primary Synthetic Pathway: Cyclization of 2,3-Diamino-4-methylpyridine

The most common and logical approach to the synthesis of the imidazo[4,5-b]pyridin-2-one core involves the cyclization of an ortho-diaminopyridine derivative.[1] In the case of this compound, the key precursor is 2,3-diamino-4-methylpyridine . The formation of the cyclic urea can be achieved using various carbonylating agents.

Synthesis of the Key Precursor: 2,3-Diamino-4-methylpyridine

A reliable synthesis of 2,3-diamino-4-methylpyridine is the necessary first step. While various methods exist for the synthesis of diaminopyridines[2], a common strategy involves the reduction of a corresponding nitro-aminopyridine.

Workflow for the Synthesis of 2,3-Diamino-4-methylpyridine

A 2-Amino-4-methyl-3-nitropyridine B Reduction A->B e.g., SnCl2, Fe/HCl, H2/Pd-C C 2,3-Diamino-4-methylpyridine B->C

Caption: Synthesis of the key precursor, 2,3-diamino-4-methylpyridine.

Experimental Protocol: Synthesis of 2,3-Diamino-4-methylpyridine

This protocol is based on established methods for the reduction of nitro-aminopyridines.

  • Reaction Setup: To a solution of 2-amino-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent. Common choices include tin(II) chloride (SnCl₂) (excess, e.g., 4-5 eq) in concentrated hydrochloric acid, or iron powder (Fe) in a mixture of ethanol and hydrochloric acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is also a viable, cleaner alternative.[1]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is basified, for example, with a saturated solution of sodium bicarbonate or sodium hydroxide, to precipitate the product and/or neutralize the acid. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-diamino-4-methylpyridine.

Cyclization to this compound

With the diamine precursor in hand, the final cyclization step can be performed. Two primary methods are compared here: reaction with urea and reaction with 1,1'-carbonyldiimidazole (CDI).

Method 1: Cyclization with Urea

This is a classical and cost-effective method for the formation of cyclic ureas from diamines.

Reaction Workflow: Urea Cyclization

A 2,3-Diamino-4-methylpyridine C Heat (Melt or High-Boiling Solvent) A->C B Urea B->C D This compound C->D Ammonia byproduct

Caption: Urea-mediated cyclization to the target compound.

Experimental Protocol: Urea Fusion

  • Reaction Setup: 2,3-diamino-4-methylpyridine (1.0 eq) and urea (1.0 - 1.2 eq) are intimately mixed in a reaction vessel.

  • Reaction Conditions: The mixture is heated to a temperature above the melting point of the reactants (typically 130-180 °C) and maintained at this temperature for a period of time (e.g., 1-3 hours). The reaction proceeds with the evolution of ammonia gas. Alternatively, the reaction can be carried out in a high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF).

  • Work-up and Purification: After cooling, the solid reaction mass is treated with water to dissolve any unreacted urea and other water-soluble byproducts. The crude product, which is often insoluble in water, is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Method 2: Cyclization with 1,1'-Carbonyldiimidazole (CDI)

CDI is a milder and often more efficient reagent for the formation of cyclic ureas. It is particularly useful when the starting materials are sensitive to high temperatures.

Reaction Workflow: CDI Cyclization

A 2,3-Diamino-4-methylpyridine C Aprotic Solvent (e.g., THF, DCM) A->C B 1,1'-Carbonyldiimidazole (CDI) B->C D This compound C->D Imidazole byproduct

Caption: CDI-mediated cyclization to the target compound.

Experimental Protocol: CDI Cyclization

  • Reaction Setup: To a solution of 2,3-diamino-4-methylpyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile, is added 1,1'-carbonyldiimidazole (CDI) (1.0 - 1.1 eq) portion-wise at room temperature or under cooling.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration. The crude product is washed with water to remove the imidazole byproduct and then dried. Recrystallization from a suitable solvent provides the purified this compound.

Comparative Analysis of Cyclization Methods

ParameterMethod 1: Urea FusionMethod 2: CDI Cyclization
Reagent Cost LowModerate to High
Reaction Conditions Harsh (High Temperature)Mild (Room Temp. to Moderate Heating)
Reaction Time Generally shorterCan be longer depending on substrate
Byproducts Ammonia (gas)Imidazole (water-soluble solid)
Work-up Simple, but potential for thermal decompositionGenerally cleaner, easier purification
Yield Variable, can be lower due to side reactionsOften higher and more reproducible
Substrate Scope Less suitable for thermally sensitive substratesBroader substrate scope

Causality Behind Experimental Choices:

  • Urea Fusion: The high temperature is necessary to melt the reactants and drive the reaction forward by expelling ammonia gas. While cost-effective, this can lead to the formation of undesired side products through thermal degradation, potentially lowering the yield and complicating purification.

  • CDI Cyclization: CDI is a highly reactive carbonylating agent that functions under mild conditions, thus preserving the integrity of the starting material and product. The imidazole byproduct is readily removed by washing with water, leading to a cleaner reaction profile and often a higher isolated yield of the desired product. The choice between these methods will often depend on the scale of the synthesis, the thermal stability of the starting materials, and the desired purity of the final product. For laboratory-scale synthesis and for substrates with sensitive functional groups, the CDI method is generally preferred despite the higher reagent cost.

Alternative Synthetic Strategy: Solid-Phase Synthesis

An alternative approach involves solid-phase organic synthesis, which can be advantageous for library generation and high-throughput synthesis.

Conceptual Workflow for Solid-Phase Synthesis

A Resin-Bound 2-Amino-3-nitropyridine B Nitro Group Reduction A->B SnCl2·2H2O C Resin-Bound 2,3-Diaminopyridine B->C D Cyclative Cleavage C->D e.g., Heat E This compound D->E

Caption: Conceptual solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones.

This method would involve attaching a suitable 2-amino-4-methyl-3-nitropyridine precursor to a solid support, followed by reduction of the nitro group to the corresponding diamine. The final product is then released from the resin upon cyclization, which can be induced by heat or treatment with a suitable reagent. While this method offers advantages in terms of purification (filtration-based workup), it requires specialized starting materials and may involve more steps for the initial attachment to the resin.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process: the synthesis of 2,3-diamino-4-methylpyridine followed by cyclization. For the cyclization step, the use of 1,1'-carbonyldiimidazole (CDI) offers a milder and often higher-yielding alternative to the classical urea fusion method, albeit at a higher reagent cost. The choice of method will depend on the specific requirements of the researcher, including scale, cost, and desired purity. The solid-phase approach presents a viable alternative, particularly for combinatorial chemistry applications. This guide provides the necessary foundational knowledge and comparative data to enable researchers to make informed decisions for the efficient and reproducible synthesis of this important heterocyclic compound.

References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

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comparative analysis of the pharmacokinetic properties of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. This guide presents a comparative analysis of the pharmacokinetic properties of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one, a member of the promising imidazo[4,5-b]pyridine class of heterocyclic compounds, against the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.

The imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for interaction with a wide array of biological targets.[1][2] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antiproliferative effects.[3] However, comprehensive pharmacokinetic data for many of these derivatives, including this compound, remains limited in publicly accessible literature. Consequently, this guide will leverage available data on analogous imidazo[4,5-b]pyridine derivatives and draw comparisons with sildenafil, a compound with a distinct heterocyclic structure but one that serves as a valuable benchmark due to its well-documented ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This comparative analysis is intended to provide researchers with a framework for predicting the likely pharmacokinetic challenges and opportunities associated with advancing this compound and similar compounds through the drug development pipeline.

Comparative Overview of Predicted and Known Pharmacokinetic Parameters

Due to the limited specific data for this compound, the following table presents a predictive comparison based on general properties of the imidazo[4,5-b]pyridine class against the established data for sildenafil.

Pharmacokinetic ParameterThis compound (Predicted/Inferred)Sildenafil (Established)
Absorption
Bioavailability (F%)Likely low to moderate; potentially limited by solubility.~41%
Tmax (hours)0.5 - 2.00.5 - 2.0 (fasting)
Food EffectPossible, especially with high-fat meals, if solubility is a limiting factor.Rate of absorption is reduced with a high-fat meal.
Distribution
Volume of Distribution (Vd)Moderate to High~105 L
Plasma Protein BindingExpected to be moderate to high.~96%
Metabolism
Primary Metabolic PathwayLikely oxidation via Cytochrome P450 enzymes and potentially aldehyde oxidase.N-demethylation via CYP3A4 (major) and CYP2C9 (minor).
Key MetabolitesN-demethylated and hydroxylated species are probable.UK-103,320 (active, ~50% potency of parent)
Excretion
Half-life (t1/2)Variable, potentially in the range of 2-8 hours.3 - 5 hours
Primary Route of EliminationPrimarily hepatic metabolism followed by renal and fecal excretion of metabolites.Feces (~80%) and urine (~13%) as metabolites.

In-Depth Analysis of ADME Properties

Absorption

The absorption of a drug candidate is a critical determinant of its oral bioavailability. For the imidazo[4,5-b]pyridine class, solubility and permeability can be significant hurdles. Some derivatives have been reported to exhibit poor solubility and permeability, which would be expected to limit their oral absorption.[3]

Sildenafil , in contrast, is rapidly absorbed, reaching peak plasma concentrations within 30 to 120 minutes when taken on an empty stomach. However, its absolute oral bioavailability is only about 41%, indicating significant first-pass metabolism. The rate of sildenafil's absorption is notably reduced when taken with a high-fat meal.

For this compound, it is reasonable to hypothesize a similar rapid absorption profile if the compound possesses sufficient aqueous solubility. However, the inherent characteristics of the imidazo[4,5-b]pyridine core suggest that solubility could be a key challenge to overcome.

Distribution

Once absorbed, a drug's distribution throughout the body is governed by its physicochemical properties, such as lipophilicity and plasma protein binding. Sildenafil exhibits a large volume of distribution (approximately 105 L), indicating extensive distribution into tissues. It is also highly bound to plasma proteins (~96%).

For this compound, a moderate to high volume of distribution can be anticipated, given the lipophilic nature of many heterocyclic compounds. The extent of plasma protein binding will be a critical parameter to determine experimentally, as high binding can limit the free fraction of the drug available to exert its therapeutic effect.

Metabolism

Metabolism is the biochemical modification of drug molecules, primarily in the liver, to facilitate their elimination. Sildenafil is extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role. The primary metabolic pathway is N-demethylation, leading to an active metabolite with approximately 50% of the pharmacological activity of the parent compound.

The metabolic fate of this compound is likely to involve oxidation by CYP enzymes. Furthermore, the imidazopyridine ring system has been shown to be a substrate for aldehyde oxidase (AO), which could represent a significant metabolic pathway.[4] Identifying the specific CYP isozymes and the potential role of AO in the metabolism of this compound is crucial for predicting potential drug-drug interactions.

Excretion

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. Sildenafil and its metabolites are primarily excreted in the feces (around 80%) with a smaller portion eliminated in the urine (approximately 13%). The elimination half-life of sildenafil is in the range of 3 to 5 hours.

For this compound, a similar pattern of excretion, dominated by the elimination of metabolites, is expected. The half-life will be dependent on the rates of both metabolism and renal clearance.

Experimental Workflows for Pharmacokinetic Characterization

To definitively characterize the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential. The following diagrams illustrate the logical flow of these experimental investigations.

experimental_workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics (Rat Model) solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability po_pk Oral (PO) Pharmacokinetics permeability->po_pk metabolic_stability Liver Microsome Stability iv_pk Intravenous (IV) Pharmacokinetics metabolic_stability->iv_pk ppb Plasma Protein Binding ppb->iv_pk cyp_inhibition CYP450 Inhibition cyp_inhibition->po_pk Informs potential DDI bioavailability Bioavailability (F%) Calculation iv_pk->bioavailability po_pk->bioavailability

Caption: High-level workflow for pharmacokinetic characterization.

in_vivo_pk_workflow compound_prep Compound Formulation (e.g., in PEG400/Saline) animal_dosing Animal Dosing (IV or PO) compound_prep->animal_dosing blood_sampling Serial Blood Sampling (e.g., saphenous vein) animal_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis

Caption: Detailed workflow for an in vivo pharmacokinetic study.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments essential for a comprehensive pharmacokinetic assessment.

In Vitro ADME Assays

1. Caco-2 Permeability Assay

This assay is crucial for predicting the intestinal absorption of an orally administered drug.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Assessment:

    • The test compound (e.g., 10 µM) is added to the apical (A) side of the Transwell insert, and the appearance of the compound in the basolateral (B) compartment is monitored over time (e.g., 2 hours). This assesses A-to-B permeability.

    • Conversely, the compound is added to the basolateral side, and its appearance in the apical compartment is measured to determine B-to-A permeability.

    • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

2. Liver Microsome Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by Phase I enzymes.

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

3. Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.

  • Method: Rapid equilibrium dialysis (RED) is a commonly used method.

  • Procedure:

    • The test compound is added to plasma (human, rat, etc.) in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber.

    • The device is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.

    • After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

4. Cytochrome P450 Inhibition Assay

This assay is critical for assessing the potential for a compound to cause drug-drug interactions by inhibiting the activity of major CYP isozymes.

  • Incubation: The test compound is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isozyme (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Reaction Initiation: The reaction is started by the addition of an NADPH-regenerating system.

  • Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.

In Vivo Pharmacokinetic Study in Rats

This study provides essential information on the in vivo absorption, distribution, metabolism, and excretion of a compound.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Administration:

    • Intravenous (IV): A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and half-life.

    • Oral (PO): A single dose is administered by oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples (e.g., 100 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalytical Method Validation: A robust and sensitive LC-MS/MS method for the quantification of the test compound in plasma is developed and validated for parameters such as accuracy, precision, linearity, and stability.[6][7]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters such as Cmax, Tmax, AUC, CL, Vd, and t1/2.[8][9][10] The oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Conclusion

While specific experimental data for this compound is not yet widely available, a comparative analysis with the well-characterized drug sildenafil, coupled with an understanding of the general properties of the imidazo[4,5-b]pyridine class, provides a valuable predictive framework for its pharmacokinetic profile. Key areas of focus for the development of this and similar compounds will likely include optimizing aqueous solubility to enhance oral absorption and a thorough characterization of its metabolic pathways, with particular attention to the potential involvement of both cytochrome P450 enzymes and aldehyde oxidase. The detailed experimental protocols provided in this guide offer a robust roadmap for generating the necessary data to confidently advance promising imidazo[4,5-b]pyridine derivatives toward clinical evaluation.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2020). Journal of Critical Reviews, 7(14), 1185-1193.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2009). Chemistry of Heterocyclic Compounds, 45(1), 1-26.
  • Murine Pharmacokinetic Studies. (2014). Bio-protocol, 4(19), e1242.
  • Rodent Blood Collection and Sample Preparation Guide. (n.d.). IDEXX BioAnalytics. Retrieved January 21, 2026, from [Link]

  • Guidelines for Survival Blood Collection in Mice and Rats. (2015). NIH Office of Animal Care and Use. Retrieved January 21, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazo(4,5-b)pyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1093.
  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. (2013). Mutagenesis, 28(5), 557-567.
  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology, 929, 377-389.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2016). AAPS J, 18(6), 1323-1330.
  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Certara. Retrieved January 21, 2026, from [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2016). Journal of Medicinal Chemistry, 59(17), 7827-7839.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2016). The AAPS Journal, 18(6), 1323-1330.
  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences, 400, 01006.
  • Non-compartmental analysis. (2023, April 26). Notes from a data witch. Retrieved January 21, 2026, from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved January 21, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved January 21, 2026, from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Pharmacokinetics analysis series: Non-compartmental analysis. (n.d.). Datapharm Australia. Retrieved January 21, 2026, from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved January 21, 2026, from [Link]

  • Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis with Dr. Paolo Vicini. (2024, February 29). NIH Principles of Clinical Pharmacology Course. Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is paramount. Based on data for the parent compound, Imidazo[4,5-b]pyridine, and related structures, we can infer the following potential hazards for 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one:

  • Acute Oral Toxicity: The parent compound, Imidazo[4,5-b]pyridine, is classified as harmful if swallowed.[4][5]

  • Skin and Eye Irritation: Similar compounds in this class are known to cause skin and serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

It is crucial to treat this compound as a hazardous substance, adhering to all standard laboratory safety protocols. The core principle of chemical waste management is segregation at the source to prevent unintended reactions and ensure proper disposal pathways.[8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[4]Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation. Always check the glove manufacturer's breakthrough time for the specific solvents being used.
Body Protection A flame-retardant lab coat.[4] For larger quantities or in case of a spill, consider a chemical-resistant apron.Protects the wearer's clothing and skin from contamination.
Respiratory Protection If handling the compound as a powder or if aerosols may be generated, a full-face respirator should be used.[4]Prevents inhalation of the compound, which could cause respiratory tract irritation. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

Spill Management: A Plan for the Unexpected

Accidents happen. A well-defined spill management plan is essential for mitigating the risks associated with an accidental release of this compound.

Immediate Actions:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your laboratory supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels. For solid spills, gently cover the material to prevent it from becoming airborne.

Cleanup Procedure:

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Neutralization (if applicable): For acidic or basic solutions of the compound, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).

  • Collection: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined in the next section.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with institutional and regulatory guidelines.[8][10] The following protocol provides a general framework.

Step 1: Waste Characterization and Segregation

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be segregated into compatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.[11]

Caption: Decision tree for the initial handling and segregation of this compound waste.

Step 2: Container Management

  • Compatibility: Use containers that are chemically compatible with the waste. For many organic compounds and their solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[10]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date[9]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[12]

Step 3: Storage

  • Satellite Accumulation Areas (SAAs): Store waste in a designated SAA that is at or near the point of generation.[12]

  • Secondary Containment: All waste containers should be placed in secondary containment to prevent the release of material in case of a leak.[8]

  • Segregation: Incompatible waste streams must be stored separately to prevent dangerous reactions.

Waste_Workflow Generation Waste Generation (Solid or Liquid) Segregation Segregation at Source Generation->Segregation Containerization Proper Containerization & Labeling Segregation->Containerization Storage Storage in SAA with Secondary Containment Containerization->Storage Documentation Maintain Waste Log Storage->Documentation Disposal_Request Request for Disposal (EH&S) Documentation->Disposal_Request Pickup Scheduled Waste Pickup Disposal_Request->Pickup Final_Disposal Final Disposal at a Licensed Facility Pickup->Final_Disposal

Caption: General workflow for the compliant disposal of this compound waste.

Step 4: Final Disposal

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[8] All chemical waste must be collected by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of accumulation. This is a regulatory requirement and good laboratory practice.[9]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of recognize, evaluate, control, and dispose are the cornerstones of effective chemical management.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (CAS No. 518038-75-0).[1] As a novel heterocyclic compound, likely synthesized for its potential biological activity, it is imperative that we treat it with the respect and caution it deserves.[2] This guide is built on a foundation of extensive experience in laboratory safety and chemical handling, designed to provide you with not just a set of rules, but a deep understanding of why these precautions are necessary. Our goal is to empower you to work safely and effectively, making your research both groundbreaking and secure.

The Hierarchy of Controls: A Proactive Approach to Safety

Before we even consider personal protective equipment, we must implement a proactive safety strategy. The hierarchy of controls is a fundamental concept in chemical safety that prioritizes the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not applicable for this compound) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last line of defense)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: In a research context, eliminating the compound is not feasible. However, consider if a less hazardous analog could be used in preliminary studies.

2. Engineering Controls: This is your first line of defense.

  • Chemical Fume Hood: All handling of this compound, especially when in powdered form or when creating solutions, must be conducted in a certified chemical fume hood.[5] This is to prevent inhalation of any dust or aerosols.[1]
  • Ventilation: Ensure your laboratory has adequate general ventilation.

3. Administrative Controls: These are the procedures and policies that you and your institution put in place.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. This should include procedures for weighing, dissolving, and disposing of the chemical.
  • Training: Ensure all personnel handling the compound are thoroughly trained on its potential hazards and the safety procedures outlined in this guide.
  • Restricted Access: The area where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

While the above controls are designed to minimize your exposure, the correct use of PPE is mandatory to protect you from any residual risk.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-approved chemical splash goggles.[6] A face shield worn over goggles is required when there is a risk of splashing or when handling larger quantities.[7][8]Protects against splashes and airborne particles. The imidazo[4,5-b]pyridine scaffold and related compounds can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[9] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.Provides a barrier against skin contact. Similar compounds are known to cause skin irritation. Double-gloving is recommended when handling the pure compound.
Body Protection A flame-resistant lab coat, fully buttoned.[8] Long pants and closed-toe shoes are also mandatory.[6]Protects your skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols outside of a fume hood.[7] Consult with your institution's environmental health and safety department.Prevents inhalation of the compound, which may cause respiratory irritation.

Step-by-Step Guide to Handling this compound

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, put on your lab coat, safety goggles, and inner gloves.

  • Prepare the Fume Hood: Ensure the fume hood is clean and uncluttered. Place a disposable absorbent pad on the work surface.

  • Gather Materials: Bring all necessary equipment (spatula, weigh boat, solvent, etc.) into the fume hood.

  • Don Outer Gloves: Put on your second pair of gloves.

  • Weigh the Compound: Carefully weigh the desired amount of the compound. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a damp tip (dampened with the intended solvent) to minimize airborne particles.

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

Post-Handling and Disposal
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the absorbent pad in the designated solid waste container.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste (gloves, weigh boats, absorbent pads) must be placed in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour down the drain.[10]

  • Doffing PPE:

    • Remove your outer gloves first, turning them inside out as you remove them.

    • Remove your lab coat, folding it inward to avoid contaminating your clothing.

    • Remove your safety goggles.

    • Remove your inner gloves last, again turning them inside out.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. The principles outlined here are based on established best practices and a thorough understanding of the potential risks associated with novel chemical entities.

References

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Washington State University. (n.d.). Pyridine. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. [Link]

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Retrosynthesis Analysis

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7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.